molecular formula C10H9NO2 B1351723 1,5-Dimethylindoline-2,3-dione CAS No. 66440-60-6

1,5-Dimethylindoline-2,3-dione

Cat. No.: B1351723
CAS No.: 66440-60-6
M. Wt: 175.18 g/mol
InChI Key: XRSLHTIRZNFPFF-UHFFFAOYSA-N
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Description

1,5-Dimethylindoline-2,3-dione (CAS 66440-60-6) is a derivative of the privileged isatin (1H-indole-2,3-dione) scaffold, a structure of high interest in medicinal chemistry and drug discovery . This compound serves as a versatile synthetic intermediate and key building block for the development of novel bioactive molecules. The core isatin structure is known to be extensively utilized in drug discovery due to its wide range of biological activities, including anticancer, antimicrobial, antidepressant, anticonvulsant, and anti-inflammatory properties . Research into indoline-2,3-dione-based compounds has shown significant promise in generating potent inhibitors for therapeutic targets. For instance, such derivatives have been designed and evaluated as inhibitors of enzymes like α-glucosidase and α-amylase for diabetes research . Furthermore, structural optimization of indoline-based compounds has led to the discovery of potent dual inhibitors of pro-inflammatory enzymes 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), showcasing the potential of this chemotype in developing new anti-inflammatory agents . The compound is offered for research applications only. Researchers are strongly advised to consult the Safety Data Sheet (SDS) prior to use. Handle with adequate precautions and use appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-dimethylindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6-3-4-8-7(5-6)9(12)10(13)11(8)2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSLHTIRZNFPFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20216666
Record name 1H-Indole-2,3-dione, 1,5-dimethyl-
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URL https://comptox.epa.gov/dashboard/DTXSID20216666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66440-60-6
Record name 1H-Indole-2,3-dione, 1,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066440606
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole-2,3-dione, 1,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20216666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1,5-Dimethylindoline-2,3-dione (1,5-Dimethylisatin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dimethylindoline-2,3-dione, also known as 1,5-dimethylisatin, is a heterocyclic organic compound belonging to the isatin family. Isatin (1H-indole-2,3-dione) and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, making them a significant scaffold in medicinal chemistry.[1][2] The isatin core is amenable to chemical modification at various positions, allowing for the synthesis of a diverse library of compounds with potentially enhanced potency and selectivity against various biological targets. This guide provides a comprehensive overview of the synthesis, known biological activities, and potential mechanisms of action of 1,5-Dimethylindoline-2,3-dione, drawing from data on closely related analogues where specific information is limited.

Chemical Properties

PropertyValueReference
Chemical Name 1,5-Dimethylindoline-2,3-dione
Synonym 1,5-Dimethylisatin
CAS Number 66440-60-6[3]
Molecular Formula C₁₀H₉NO₂[3]
Molecular Weight 175.18 g/mol [3]

Synthesis of 1,5-Dimethylindoline-2,3-dione

The synthesis of 1,5-Dimethylindoline-2,3-dione can be achieved through a multi-step process involving the formation of the isatin core followed by N-alkylation. The Sandmeyer isatin synthesis is a classical and adaptable method for creating the substituted isatin ring system.[4][5][6][7]

General Synthesis Workflow

The overall synthetic strategy involves two main stages:

  • Sandmeyer Synthesis of 5-Methylisatin: This involves the reaction of 4-methylaniline (p-toluidine) with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid.

  • N-Methylation of 5-Methylisatin: The resulting 5-methylisatin is then methylated at the nitrogen atom to yield the final product, 1,5-dimethylindoline-2,3-dione.

Synthesis_Workflow cluster_sandmeyer Sandmeyer Isatin Synthesis cluster_methylation N-Methylation Reactant1 4-Methylaniline Reagents1 Chloral Hydrate, Hydroxylamine HCl, Na2SO4, HCl Reactant1->Reagents1 Intermediate Isonitroso-4'-methylacetanilide Reagents1->Intermediate Condensation Reagents2 H2SO4 (conc.) Intermediate->Reagents2 Product1 5-Methylisatin Reagents2->Product1 Cyclization Reagents3 Methyl Iodide, Base (e.g., K2CO3) Product1->Reagents3 FinalProduct 1,5-Dimethylindoline-2,3-dione Reagents3->FinalProduct Methylation

General workflow for the synthesis of 1,5-Dimethylindoline-2,3-dione.

Detailed Experimental Protocols

Protocol 3.2.1: Synthesis of 5-Methylisatin (via adapted Sandmeyer Synthesis)

This protocol is adapted from the general Sandmeyer isatin synthesis.[4][7]

  • Formation of Isonitroso-4'-methylacetanilide:

    • In a suitable reaction vessel, dissolve chloral hydrate (1.1 eq) and sodium sulfate in water.

    • Separately, prepare a solution of 4-methylaniline (1.0 eq) in water and hydrochloric acid.

    • Add the 4-methylaniline solution to the chloral hydrate solution.

    • Finally, add a solution of hydroxylamine hydrochloride (1.5 eq) in water.

    • Heat the mixture to boiling for a few minutes.

    • Cool the reaction mixture to allow the isonitroso-4'-methylacetanilide intermediate to crystallize.

    • Collect the solid by filtration and air-dry.

  • Cyclization to 5-Methylisatin:

    • Carefully add the dried isonitroso-4'-methylacetanilide in portions to pre-warmed concentrated sulfuric acid (e.g., at 60-70°C), maintaining the temperature.

    • After the addition is complete, heat the mixture briefly (e.g., to 80°C) to ensure complete reaction.

    • Cool the reaction mixture and pour it onto crushed ice.

    • The precipitated 5-methylisatin is collected by filtration, washed with cold water until the filtrate is neutral, and then dried.

Protocol 3.2.2: Synthesis of 1,5-Dimethylindoline-2,3-dione (N-Methylation)

This protocol is based on general methods for the N-alkylation of isatins.[3]

  • In a round-bottom flask, suspend 5-methylisatin (1.0 eq) and a base such as anhydrous potassium carbonate (2.0 eq) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF).

  • Add methyl iodide (1.1-1.5 eq) to the suspension.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80°C) for several hours to overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with water.

  • The crude 1,5-dimethylindoline-2,3-dione can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Biological Activities and Quantitative Data

While specific biological activity data for 1,5-Dimethylindoline-2,3-dione is scarce in the literature, the broader class of isatin derivatives has been extensively studied and shown to possess a wide range of pharmacological properties, including anticancer, antiviral, and antimicrobial activities.[8][9][10][11][12]

Cytotoxicity and Anticancer Activity

Isatin derivatives are known to exhibit cytotoxic effects against various cancer cell lines.[8][9][13] A study on dimethylisatin derivatives reported that the precursor "dimethyl isatin" was "almost inactive" in a brine shrimp lethality bioassay, suggesting low general cytotoxicity for the core structure in that model system.[1] However, derivatization often leads to a significant increase in activity.

The following table summarizes the cytotoxic activity of some related isatin derivatives to provide a comparative context.

Compound/DerivativeCell LineIC₅₀ (µM)Reference
Dihydroartemisinin-5-methylisatin hybrid (7a)MCF-7 (Breast Cancer)18.9[14]
Dihydroartemisinin-5-methylisatin hybrid (7a)MCF-7/ADR (Resistant Breast Cancer)>100[14]
IsatinHL60 (Promyelocytic Leukemia)2.94 µg/mL[13]
3,3′-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one)Various cancer cell lines4-13[9]
1,5-disubstituted isatin derivative (7l)Mantle cell lymphoma cell lines0.4-1.3[15]
Antiviral Activity

Isatin derivatives have been investigated for their antiviral properties against a range of viruses.[10][11]

Compound/DerivativeVirusEC₅₀Cell LineReference
4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N(4,6-dimethyl-2-pyrimidiny)benzene sulphonamide (SPIII-5H)HCV17 µg/mLHuh 5-2[10]
Bromo derivative (SPIII-Br)HCV19 µg/mLHuh 5-2[10]
Norfloxacin-isatin Mannich base (1a)HIV-111.3 µg/mL[11]
Isatin β-thiosemicarbazone derivative (10c)HIV-12.62-3.40CEM[11]
Antimicrobial Activity

The isatin scaffold is also a known pharmacophore for antimicrobial agents.[1][16][17][18]

Compound/DerivativeOrganismMIC (µg/mL)Reference
Imidazo[1,5-a]quinoxaline derivatives (3d, 3e, 3m, 3n)BacteriaNot specified, but effective[17]
D-3263 (a TRPM8 agonist, not an isatin)Staphylococcus aureus≤ 50 µM[16]
Trigonella foenumgraecum methanol extractE. coli & S. aureus500[18]
Psathyrellins A–C (1-3)E. coli, S. aureus, S. enterica, P. aeruginosa16-128[19]

Note: The data in the tables for antiviral and antimicrobial activities are for isatin derivatives and other compounds to provide a general context of the potential for this class of molecules, as specific data for 1,5-Dimethylindoline-2,3-dione was not found.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for 1,5-Dimethylindoline-2,3-dione has not been elucidated. However, based on studies of related isatin derivatives, several potential mechanisms and signaling pathway involvements can be hypothesized.

Potential Anticancer Mechanisms

The anticancer effects of isatin derivatives are often attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest.[12][15][20]

Anticancer_Mechanism cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Induction of Apoptosis Isatin_Derivative Isatin Derivatives (e.g., 1,5-Dimethylindoline-2,3-dione) pRb Phosphorylated Rb Protein (pRb) Isatin_Derivative->pRb Inhibits (as seen with related compounds) Apoptosis Apoptosis Isatin_Derivative->Apoptosis Induces G1_S_Transition G1/S Phase Transition pRb->G1_S_Transition Promotes

References

An In-Depth Technical Guide to 1,5-Dimethylindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological significance of 1,5-Dimethylindoline-2,3-dione (also known as 1,5-dimethylisatin). The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, and drug discovery and development.

Core Chemical Information

1,5-Dimethylindoline-2,3-dione is a synthetically accessible derivative of isatin (1H-indole-2,3-dione), a heterocyclic compound of significant interest due to the broad range of biological activities exhibited by its derivatives. The structural modifications at the 1- and 5-positions of the indoline-2,3-dione core can significantly influence its physicochemical properties and pharmacological profile.

Chemical Structure:

The core structure of 1,5-Dimethylindoline-2,3-dione consists of a bicyclic system where a benzene ring is fused to a pyrrolidine ring, with two ketone groups at positions 2 and 3 of the pyrrolidine ring. A methyl group is attached to the nitrogen atom at position 1 and another methyl group is at position 5 of the benzene ring.

Figure 1: Chemical structure of 1,5-Dimethylindoline-2,3-dione.

Table 1: Physicochemical and Identification Data

PropertyValueSource/Method
IUPAC Name 1,5-dimethyl-1H-indole-2,3-dioneIUPAC Nomenclature
Synonyms 1,5-DimethylisatinCommon Name
CAS Number 66440-60-6[1]
Molecular Formula C₁₀H₉NO₂Calculated
Molecular Weight 175.18 g/mol Calculated
UV Absorption (λmax) 253 nmExperimental

Synthesis Protocols

The synthesis of 1,5-Dimethylindoline-2,3-dione can be achieved through established methods for isatin synthesis, most notably the Sandmeyer and Stolle syntheses. The Sandmeyer synthesis is a common and versatile method for preparing isatins from anilines.

Proposed Sandmeyer Synthesis of 1,5-Dimethylindoline-2,3-dione

This two-step process begins with the formation of an isonitrosoacetanilide intermediate from the corresponding aniline, followed by acid-catalyzed cyclization to yield the isatin.

Sandmeyer_Synthesis cluster_step1 Step 1: Isonitrosoacetanilide Formation cluster_step2 Step 2: Acid-Catalyzed Cyclization 4-methyl-N-methylaniline 4-methyl-N-methylaniline Intermediate 2-(Hydroxyimino)-N,4-dimethyl-N-phenylacetamide (Isonitrosoacetanilide derivative) 4-methyl-N-methylaniline->Intermediate Chloral hydrate, Hydroxylamine HCl, Na₂SO₄ (aq) 1,5-Dimethylindoline-2,3-dione 1,5-Dimethylindoline-2,3-dione Intermediate->1,5-Dimethylindoline-2,3-dione Conc. H₂SO₄, Heat

Figure 2: Proposed workflow for the Sandmeyer synthesis of 1,5-Dimethylindoline-2,3-dione.

Experimental Protocol (Adapted from general Sandmeyer isatin synthesis): [2][3]

Step 1: Synthesis of 2-(Hydroxyimino)-N,4-dimethyl-N-phenylacetamide

  • In a suitable reaction vessel, dissolve chloral hydrate and sodium sulfate in water.

  • Add a solution of 4-methyl-N-methylaniline in hydrochloric acid to the mixture.

  • Add an aqueous solution of hydroxylamine hydrochloride.

  • Heat the reaction mixture to reflux for a specified period, typically 10-30 minutes.

  • Cool the mixture to allow the isonitrosoacetanilide intermediate to precipitate.

  • Collect the solid by filtration, wash with water, and dry.

Step 2: Synthesis of 1,5-Dimethylindoline-2,3-dione

  • Carefully add the dried 2-(hydroxyimino)-N,4-dimethyl-N-phenylacetamide in portions to pre-heated concentrated sulfuric acid, maintaining the temperature between 60-80 °C.

  • After the addition is complete, continue heating for a short period to ensure complete cyclization.

  • Pour the reaction mixture onto crushed ice to precipitate the crude 1,5-Dimethylindoline-2,3-dione.

  • Collect the solid product by filtration, wash thoroughly with water until the filtrate is neutral, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data

Technique Expected Key Signals
¹H NMR (CDCl₃)- Aromatic protons (3H, likely multiplets or distinct signals) in the range of δ 7.0-7.8 ppm.- N-CH₃ singlet (3H) around δ 3.2-3.5 ppm.- Ar-CH₃ singlet (3H) around δ 2.3-2.5 ppm.
¹³C NMR (CDCl₃)- Two carbonyl carbons (C=O) in the range of δ 155-185 ppm.- Aromatic carbons in the range of δ 110-150 ppm.- N-CH₃ carbon around δ 25-30 ppm.- Ar-CH₃ carbon around δ 20-25 ppm.
IR (KBr, cm⁻¹)- Strong C=O stretching vibrations (asymmetric and symmetric) for the dione group, typically around 1730-1760 cm⁻¹.- C-N stretching vibrations.- Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (EI)- A prominent molecular ion peak (M⁺) at m/z = 175, corresponding to the molecular weight of C₁₀H₉NO₂.- Characteristic fragmentation patterns involving the loss of CO and methyl groups.

Potential Biological Activities and Drug Discovery Implications

Isatin and its derivatives are known to exhibit a wide array of biological activities, including antiviral, anticonvulsant, and antitubercular effects.[4][5] The methylation at the N-1 and C-5 positions of the isatin core in 1,5-Dimethylindoline-2,3-dione is expected to modulate its lipophilicity and electronic properties, which in turn could influence its biological activity.

The N-methylation of the isatin moiety has been shown to be a pivotal factor in the biological properties of some derivatives.[6] Furthermore, derivatives of 5-methylisatin have demonstrated notable biological effects.[4] These findings suggest that 1,5-Dimethylindoline-2,3-dione could be a valuable scaffold for the development of novel therapeutic agents.

Biological_Investigation cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies Start 1,5-Dimethylindoline-2,3-dione Antiviral_Assays Antiviral Assays (e.g., against influenza, HIV) Start->Antiviral_Assays Anticonvulsant_Models Anticonvulsant Models (e.g., MES, scPTZ tests) Start->Anticonvulsant_Models Antitubercular_Screening Antitubercular Screening (e.g., against M. tuberculosis) Start->Antitubercular_Screening Anticancer_Assays Anticancer Assays (various cell lines) Start->Anticancer_Assays Enzyme_Inhibition Enzyme Inhibition Assays (e.g., kinases, proteases) Antiviral_Assays->Enzyme_Inhibition Receptor_Binding Receptor Binding Studies Anticonvulsant_Models->Receptor_Binding Antitubercular_Screening->Enzyme_Inhibition Cell_Signaling_Pathways Analysis of Cell Signaling Pathways Anticancer_Assays->Cell_Signaling_Pathways Outcome Identification of Lead Compounds for Drug Development Cell_Signaling_Pathways->Outcome

Figure 3: Logical workflow for the biological evaluation of 1,5-Dimethylindoline-2,3-dione.

This guide provides a foundational understanding of 1,5-Dimethylindoline-2,3-dione, highlighting its chemical nature and proposing avenues for its synthesis and biological investigation. Further experimental work is required to fully elucidate its properties and therapeutic potential.

References

An In-depth Technical Guide to 1,5-Dimethylindoline-2,3-dione (CAS Number: 66440-60-6)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and technical data for 1,5-Dimethylindoline-2,3-dione (CAS: 66440-60-6) are scarce. This guide has been constructed by leveraging detailed information from its closest structural analogs: 1-methylindoline-2,3-dione (N-Methylisatin) and 5-methylindoline-2,3-dione (5-Methylisatin) . The experimental protocols, spectral data, and biological activities described herein are based on these analogs and are intended to provide a foundational understanding and predictive insights for researchers, scientists, and drug development professionals.

Core Compound Information

1,5-Dimethylindoline-2,3-dione is a derivative of isatin, featuring methyl groups at the 1- and 5-positions of the indoline-2,3-dione core.

PropertyValueSource(s)
CAS Number 66440-60-6[1]
Molecular Formula C₁₀H₉NO₂[1]
Molecular Weight 175.18 g/mol [1]
IUPAC Name 1,5-dimethyl-1H-indole-2,3-dione
Synonyms 1,5-Dimethylisatin

Physicochemical and Spectral Data (Based on Analogs)

Quantitative data for N-Methylisatin and 5-Methylisatin are presented below to serve as a reference for the anticipated properties of 1,5-Dimethylindoline-2,3-dione.

Table 2.1: Physical and Chemical Properties
PropertyN-Methylisatin5-Methylisatin
CAS Number 2058-74-4608-05-9
Molecular Formula C₉H₇NO₂C₉H₇NO₂
Molecular Weight 161.16 g/mol 161.16 g/mol
Appearance Red needle-like crystalsYellow to orange crystalline solid
Melting Point 132-134 °C180 °C (decomposes)
Solubility Soluble in DMFSoluble in ethanol and DMSO
Table 2.2: ¹H NMR Spectral Data
AnalogSolventChemical Shift (δ, ppm) and MultiplicitySource(s)
N-MethylisatinCDCl₃7.60-7.54 (m, 2H), 7.12-7.08 (m, 1H), 6.88 (d, 1H), 3.22 (s, 3H, N-CH₃)[2]
5-MethylisatinDMSO-d₆10.9 (s, 1H, NH), 7.39 (s, 1H), 7.30 (d, 1H), 6.81 (d, 1H), 2.25 (s, 3H, Ar-CH₃)[3]
Table 2.3: ¹³C NMR Spectral Data
AnalogSolventChemical Shift (δ, ppm)Source(s)
N-MethylisatinCDCl₃163.2, 154.4, 150.3, 148.0, 134.2, 133.9, 129.4, 128.5, 126.1, 125.3, 125.1, 123.2, 123.0, 122.7, 118.9, 117.8, 115.6, 110.0, 109.3, 108.7, 26.3, 25.8[2]
5-MethylisatinDMSO-d₆~165 (C=O), ~163 (C=O), ~142 (C-2/C-2'), ~140 (C-2/C-2'), ~21 (CH₃) (Values are for a derivative)[1]
Table 2.4: Infrared (IR) and Mass Spectrometry (MS) Data
AnalogIR (KBr, cm⁻¹)Mass Spectrometry (MS)Source(s)
N-Methylisatin1734 (C=O), 1653 (C=N, derivative)ESI-MS m/z: [M+Na]⁺ (for a derivative)[2]
5-MethylisatinAvailable via PubChem and ChemicalBook. Typically shows characteristic C=O and N-H stretching frequencies.GC-MS data available on PubChem, with major fragments at m/z 161 (M⁺), 133, 104.[4][5]

Experimental Protocols (Based on Analogs)

Detailed methodologies for the synthesis of N-Methylisatin and 5-Methylisatin are provided as a framework for the potential synthesis of 1,5-Dimethylindoline-2,3-dione.

Synthesis of N-Methylisatin (Analog)
  • Dissolution: Dissolve isatin (1.0 mmol) in N,N-Dimethylformamide (DMF, 5 mL) in a round-bottom flask.

  • Base Addition: Add potassium carbonate (K₂CO₃, 1.3 mmol) to the solution.

  • Anion Formation: Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the isatin anion.

  • Alkylation: Add methyl iodide (CH₃I, 4.0 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to 70°C under reflux for 1.5 to 2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.

  • Purification: Collect the precipitate by vacuum filtration, wash with water, and dry. Recrystallize the crude product from ethanol to obtain pure N-methylisatin.

  • Mixing: In a microwave-safe vessel, thoroughly mix isatin (1 mmol), potassium carbonate (K₂CO₃, 1.5 mmol), and methyl iodide (1.2 mmol).

  • Slurry Formation: Add a few drops of DMF to create a slurry.

  • Irradiation: Seal the vessel and expose the mixture to microwave irradiation at 300 W for 3 minutes.

  • Work-up: After cooling, add water to the reaction mixture and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent. Purify the crude product by column chromatography or recrystallization from ethanol.

Synthesis of 5-Methylisatin (Analog)

This synthesis is a multi-step process:

  • Isonitrosoaceto-p-toluidine formation: React p-toluidine with chloral hydrate and hydroxylamine hydrochloride.

  • Cyclization: Treat the resulting isonitroso compound with sulfuric acid to induce cyclization to 5-methylisatin.

  • Purification: The crude product can be purified by recrystallization from glacial acetic acid or by dissolution in sodium hydroxide followed by partial neutralization to precipitate impurities.

Biological Activity and Signaling Pathways (Inferred from Analogs)

While no specific biological activity has been reported for 1,5-Dimethylindoline-2,3-dione, its structural analogs are known to be biologically active.

  • N-Methylisatin derivatives serve as precursors for compounds with antibacterial properties.[6] Notably, N-methylisatin-beta-thiosemicarbazone has demonstrated antiviral activity against a range of DNA and RNA viruses, including flaviviruses.[7]

  • 5-Methylisatin is an inhibitor of the atrial natriuretic peptide (ANP) receptor that is coupled with guanylyl cyclase.[8][9] It is a versatile building block for synthesizing molecules with diverse therapeutic potential, including:

    • Antimicrobial and anticancer agents.[10][]

    • Anti-HIV and anti-herpes simplex virus (HSV) agents.[8]

    • Inhibitors of various kinases such as TAK1 and IKKβ.[8]

    • Compounds with anti-inflammatory activity.[]

Hypothetical Signaling Pathway Involvement

Based on the known activity of 5-Methylisatin as an inhibitor of the ANP receptor, a potential signaling pathway that could be modulated by 1,5-Dimethylindoline-2,3-dione is the cGMP signaling cascade.

ANP_Signaling_Pathway ANP ANP Receptor Guanylyl Cyclase Receptor (NPR-A) ANP->Receptor Binds GTP GTP Receptor->GTP Activates Compound 1,5-Dimethylindoline-2,3-dione (Hypothetical Inhibitor) Compound->Receptor Inhibits cGMP cGMP GTP->cGMP Converts PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation, Natriuresis PKG->Vasodilation Leads to

Caption: Hypothetical inhibition of the ANP signaling pathway by 1,5-Dimethylindoline-2,3-dione.

Experimental and Synthetic Workflows

The following diagrams illustrate the general workflows for the synthesis and characterization of indoline-2,3-dione derivatives.

Diagram 5.1: General Synthetic Workflow

Synthesis_Workflow Start Isatin Analog (e.g., Isatin, 5-Methylisatin) Reaction Reaction: - Base (e.g., K₂CO₃) - Alkylating Agent (CH₃I) - Solvent (e.g., DMF) Start->Reaction Heating Heating Method (Conventional or Microwave) Reaction->Heating Workup Work-up: - Precipitation in Ice-Water - Extraction Heating->Workup Purification Purification: - Filtration - Recrystallization or - Column Chromatography Workup->Purification Product Pure N-Alkylated Isatin Purification->Product

Caption: General workflow for the N-methylation of an isatin core structure.

Diagram 5.2: Analytical Characterization Workflow

Characterization_Workflow Crude Crude Product TLC TLC (Reaction Monitoring) Crude->TLC Purified Purified Product Crude->Purified Purification NMR NMR Spectroscopy (¹H, ¹³C) Purified->NMR MS Mass Spectrometry (MS) Purified->MS IR IR Spectroscopy Purified->IR Structure Structure Confirmation & Purity Assessment NMR->Structure MS->Structure IR->Structure

Caption: Standard workflow for the analytical characterization of synthesized compounds.

References

physicochemical properties of 1,5-dimethylisatin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 1,5-Dimethylisatin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in the fields of medicinal chemistry and drug development. Their versatile chemical structure allows for a wide range of modifications, leading to a diverse array of biological activities, including anticancer, antiviral, antimicrobial, and anticonvulsant properties.[1][2][3] This technical guide focuses on 1,5-dimethylisatin, a specific derivative with methyl groups at the N-1 and C-5 positions of the isatin core. These substitutions can significantly influence the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby modulating its pharmacological profile.

This document provides a comprehensive overview of the known , detailed experimental protocols for its synthesis and analysis, and insights into its potential biological mechanisms of action. All quantitative data are presented in structured tables for clarity and ease of comparison, and key processes are visualized through diagrams to facilitate understanding.

Physicochemical Properties

The fundamental physicochemical characteristics of 1,5-dimethylisatin are crucial for its handling, formulation, and mechanism of action. The introduction of methyl groups at the N-1 and C-5 positions alters the properties compared to the parent isatin molecule.

PropertyValueSource
IUPAC Name 1,5-dimethyl-1H-indole-2,3-dioneN/A
Molecular Formula C₁₀H₉NO₂[4]
Molecular Weight 175.18 g/mol Calculated
Appearance Orange to red crystals or powder[5] (for 1-methylisatin)
Melting Point Not explicitly found for 1,5-dimethylisatin. (1-methylisatin: 124.0-134.0 °C; 5-methylisatin: 180 °C)[5]
Solubility Soluble in organic solvents like methanol, ethanol, and DMSO; limited solubility in water.[6]
pKa Not explicitly found for 1,5-dimethylisatin. (Predicted for 4,5-dimethylisatin: 10.43 ± 0.20)[7]

Spectral Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of 1,5-dimethylisatin. Below is a summary of expected spectral characteristics based on data from closely related isatin derivatives.

SpectroscopyWavelength/ShiftInterpretationSource
UV-Vis (λmax) ~253 nmElectronic transitions within the conjugated system.[8]
FT-IR (cm⁻¹) ~1734 cm⁻¹C=O stretching (ketone).[9]
~1605 cm⁻¹C=C stretching (aromatic).[9]
¹H NMR (δ, ppm) ~7.0-7.8 ppmAromatic protons.[9][10]
~3.2-3.5 ppmN-CH₃ protons (singlet).[9]
~2.3-2.5 ppmC₅-CH₃ protons (singlet).[10]
¹³C NMR (δ, ppm) ~183 ppmC=O (C2-ketone).[9]
~158 ppmC=O (C3-ketone).[9]
~110-150 ppmAromatic and vinylic carbons.[9]
~26 ppmN-CH₃ carbon.[9]
~21 ppmC₅-CH₃ carbon.N/A

Synthesis of 1,5-Dimethylisatin

The synthesis of 1,5-dimethylisatin can be achieved through a two-step process starting from 5-methylisatin. The first step involves the N-alkylation of 5-methylisatin with a methylating agent.

Experimental Protocol: N-Alkylation of 5-Methylisatin

This protocol is adapted from general procedures for the N-alkylation of isatin derivatives.[11]

  • Reaction Setup: To a dry round-bottom flask, add 5-methylisatin (1 equivalent) and anhydrous potassium carbonate (K₂CO₃) (2 equivalents).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Reagent Addition: Stir the suspension at room temperature for 15-20 minutes. Subsequently, add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.1 equivalents), dropwise to the mixture.

  • Reaction Condition: Heat the reaction mixture to 70-80°C and monitor the progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with deionized water to remove DMF and inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 1,5-dimethylisatin.

G Synthesis Workflow for 1,5-Dimethylisatin cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Isolation & Purification A Combine 5-Methylisatin, K₂CO₃, and Anhydrous DMF B Add Methylating Agent (e.g., Methyl Iodide) A->B Stir 15-20 min C Heat Mixture (70-80°C) & Monitor by TLC B->C D Precipitate Product in Ice-Cold Water C->D Cool to RT E Collect via Vacuum Filtration D->E F Purify by Recrystallization E->F

Caption: General workflow for the synthesis of 1,5-dimethylisatin.

Biological Activity and Signaling Pathways

Isatin derivatives are known to exhibit potent antitumor activities by affecting cell proliferation, apoptosis, and metastasis.[12] Studies on 1,5-disubstituted isatin derivatives have shown that they can induce cell cycle arrest at the G2/M phase and trigger apoptosis in cancer cell lines.[12]

Mechanism of Action: G2/M Arrest and Apoptosis

The anticancer effect of isatin derivatives is often linked to their ability to interfere with the cell division cycle and activate programmed cell death pathways. Compound 7l, a 1,5-disubstituted isatin derivative, was found to efficiently arrest the cell cycle at the G2/M phase and induce apoptosis in mantle cell lymphoma (MCL) cell lines.[12] This suggests a mechanism involving the modulation of key regulatory proteins in these pathways.

G Proposed Signaling Pathway for Isatin Derivatives cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction compound 1,5-Dimethylisatin G2_M_Transition G2/M Checkpoint (e.g., CDK1/Cyclin B) compound->G2_M_Transition Inhibition Bcl2 Anti-apoptotic Proteins (e.g., Bcl-2) compound->Bcl2 Downregulation Bax Pro-apoptotic Proteins (e.g., Bax) compound->Bax Upregulation G2 G2 Phase G2->G2_M_Transition M M Phase (Mitosis) G2_M_Transition->M Bcl2->Bax Caspases Caspase Cascade (Caspase-9, Caspase-3) Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed mechanism of G2/M arrest and apoptosis induction.

Experimental Protocols for Biological Evaluation

To assess the biological activity of 1,5-dimethylisatin, particularly its cytotoxic effects against cancer cells, the MTT assay is a widely used colorimetric method.

MTT Cytotoxicity Assay Protocol

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay measures cell metabolic activity as an indicator of cell viability and proliferation.[13]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 1,5-dimethylisatin in the appropriate cell culture medium. Treat the cells with these various concentrations and include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be determined.

G Experimental Workflow for MTT Assay A 1. Seed Cells in 96-well plate B 2. Incubate for 24 hours A->B C 3. Treat Cells with 1,5-Dimethylisatin B->C D 4. Incubate for 48-72 hours C->D E 5. Add MTT Reagent D->E F 6. Incubate for 3-4 hours E->F G 7. Solubilize Formazan Crystals (DMSO) F->G H 8. Read Absorbance at ~570 nm G->H I 9. Calculate IC₅₀ Value H->I

Caption: Step-by-step workflow of a typical MTT cytotoxicity assay.

Conclusion

1,5-Dimethylisatin is a promising isatin derivative with potential applications in drug discovery, particularly in oncology. Its physicochemical properties, influenced by the dual methylation on the isatin core, are critical to its biological activity. This guide provides a foundational understanding of these properties, along with practical experimental protocols and insights into its potential mechanisms of action. Further research is warranted to fully elucidate the spectral characteristics, pKa, and specific protein targets of 1,5-dimethylisatin to advance its development as a potential therapeutic agent.

References

An In-depth Technical Guide to the Spectral Data of 1,5-Dimethylindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1,5-Dimethylindoline-2,3-dione, also known as 1,5-dimethylisatin. The information presented includes nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data. Detailed experimental protocols for the synthesis of the compound and the acquisition of spectral data are also provided.

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in the fields of medicinal chemistry and drug development. These compounds exhibit a wide range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. The biological activity of isatin derivatives is often modulated by the nature and position of substituents on the indole ring. 1,5-Dimethylindoline-2,3-dione, a derivative with methyl groups at the N-1 and C-5 positions, is a valuable synthetic intermediate for the development of novel therapeutic agents. An understanding of its spectral characteristics is crucial for its unambiguous identification and for quality control in synthetic processes.

Spectral Data

The following tables summarize the key spectral data for 1,5-Dimethylindoline-2,3-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of 1,5-Dimethylindoline-2,3-dione [1][2][3][4][5]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSolvent
7.51-7.45m1HAromatic CHDMSO-d6
7.42-7.40m2HAromatic CHCDCl3
7.35m1HAromatic CHDMSO-d6
7.03d, J = 8.0 Hz1HAromatic CHDMSO-d6
6.79d, J = 8.0 Hz1HAromatic CHCDCl3
3.23s3HN-CH₃CDCl3
3.11s3HN-CH₃DMSO-d6
2.34s3HC₅-CH₃CDCl3
2.28s3HC₅-CH₃DMSO-d6

Table 2: ¹³C NMR Spectral Data of 1,5-Dimethylindoline-2,3-dione [1][3][4]

Chemical Shift (δ) ppmAssignmentSolvent
184.13C=O (C3)DMSO-d6
182.2C=O (C3)CDCl3
158.66C=O (C2)DMSO-d6
158.7C=O (C2)CDCl3
151.5Aromatic CCDCl3
150.7Aromatic CCDCl3
149.69Aromatic CDMSO-d6
138.87Aromatic CHDMSO-d6
133.00Aromatic CDMSO-d6
125.3Aromatic CHCDCl3
124.96Aromatic CHDMSO-d6
124.4Aromatic CHCDCl3
117.78Aromatic CDMSO-d6
115.2Aromatic CCDCl3
110.86Aromatic CHDMSO-d6
110.8Aromatic CHCDCl3
26.47N-CH₃DMSO-d6
26.2N-CH₃CDCl3
20.53C₅-CH₃DMSO-d6
22.9C₅-CH₃CDCl3
Infrared (IR) Spectroscopy

Table 3: IR Spectral Data of 1,5-Dimethylindoline-2,3-dione [1]

Wavenumber (cm⁻¹)Description
3553, 3474, 3414Overtone/Combination Bands
2921C-H Stretch (Aliphatic)
1735, 1724C=O Stretch (Ketone, Amide)
1618, 1599, 1496C=C Stretch (Aromatic)
1332C-N Stretch
1147, 1112, 1078, 1054C-H in-plane bend
827, 812C-H out-of-plane bend
Mass Spectrometry (MS)

Table 4: High-Resolution Mass Spectrometry (HRMS) Data of 1,5-Dimethylindoline-2,3-dione [1]

Ionization ModeCalculated m/zFound m/zMolecular Formula
ESI175.0633175.0638C₁₀H₉NO₂

Experimental Protocols

Synthesis of 1,5-Dimethylindoline-2,3-dione

A common method for the synthesis of 1,5-dimethylindoline-2,3-dione involves the N-alkylation of 5-methylisatin.[2][3]

Materials:

  • 5-methylisatin

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 5-methylisatin (1.0 equivalent) and potassium carbonate (2.5 equivalents) in dimethylformamide (DMF), add methyl iodide (3.0 equivalents).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Upon completion of the reaction (monitored by Thin Layer Chromatography), quench the reaction with water.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford 1,5-dimethylindoline-2,3-dione as a red solid.

Spectral Data Acquisition

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 600 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. The solvent used was either deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[3]

IR Spectroscopy: Infrared spectra were recorded on a FT-IR spectrometer using KBr pellets. The spectral data is reported in wavenumbers (cm⁻¹).[1]

Mass Spectrometry: High-resolution mass spectra (HRMS) were obtained using an electrospray ionization (ESI) source.[1]

Signaling Pathways and Biological Relevance

Isatin derivatives are known to interact with a variety of biological targets and modulate several signaling pathways, contributing to their diverse pharmacological effects.[6][7][8] As anti-cancer agents, for instance, isatin-based compounds have been shown to influence key pathways involved in cell cycle regulation, apoptosis, and angiogenesis.

G Isatin 1,5-Dimethylindoline-2,3-dione (Isatin Derivative) Kinases Protein Kinases (e.g., CDKs, VEGFR, EGFR) Isatin->Kinases Inhibition Caspases Caspases Isatin->Caspases Activation CellCycle Cell Cycle Progression Kinases->CellCycle Promotion Angiogenesis Angiogenesis Kinases->Angiogenesis Promotion Apoptosis Apoptosis Caspases->Apoptosis Proliferation Tumor Cell Proliferation CellCycle->Proliferation

Caption: Potential signaling pathways modulated by isatin derivatives.

The diagram above illustrates a simplified representation of how isatin derivatives, such as 1,5-dimethylindoline-2,3-dione, may exert their anti-cancer effects. By inhibiting various protein kinases, they can halt the cell cycle, thereby inhibiting tumor cell proliferation. Simultaneously, activation of caspases can lead to programmed cell death (apoptosis). Inhibition of kinases like VEGFR can also suppress angiogenesis, the formation of new blood vessels that supply tumors.

Conclusion

This technical guide provides a consolidated resource for the spectral data and synthesis of 1,5-dimethylindoline-2,3-dione. The detailed NMR, IR, and MS data are essential for the unambiguous identification and characterization of this important heterocyclic compound. The provided experimental protocols offer a practical guide for its laboratory preparation and spectral analysis. Furthermore, the overview of the potential biological signaling pathways highlights the relevance of this class of molecules in the ongoing efforts of drug discovery and development.

References

The Biological Versatility of 1,5-Dimethylisatin Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological activities, and mechanisms of action of 1,5-dimethylisatin derivatives, offering a valuable resource for researchers and scientists in the field of drug development.

Isatin (1H-indole-2,3-dione) and its derivatives have long been a subject of intense scientific scrutiny due to their wide array of pharmacological properties. Among these, derivatives of 1,5-dimethylisatin are emerging as a promising class of compounds with significant potential in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological activities of 1,5-dimethylisatin derivatives, with a focus on their anticancer, antimicrobial, and antiviral properties. Detailed experimental protocols, quantitative biological data, and visual representations of key mechanisms and workflows are presented to facilitate further research and development in this area.

Synthesis of 1,5-Dimethylisatin Derivatives

The core scaffold, 1,5-dimethylisatin, can be synthesized from the commercially available 5-methylisatin through N-alkylation. A general protocol involves the deprotonation of the nitrogen at the 1-position of 5-methylisatin using a suitable base, followed by the introduction of a methyl group using a methylating agent.

A detailed experimental protocol for the N-methylation of a substituted isatin is provided below, which can be adapted for the synthesis of 1,5-dimethylisatin.

Experimental Protocol: N-Methylation of 5-Methylisatin

Materials:

  • 5-Methylisatin

  • Potassium Carbonate (K₂CO₃)

  • Methyl Iodide (CH₃I)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate for elution

Procedure:

  • In a round-bottom flask, dissolve 5-methylisatin (1 mmol) in DMF (5 mL).

  • Add potassium carbonate (1.5 mmol) to the solution.

  • Add methyl iodide (1.2 mmol) to the reaction mixture.

  • Stir the mixture at 70°C for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate solvent system to obtain pure 1,5-dimethylisatin.[1]

Anticancer Activity

Derivatives of 5-methylisatin, structurally analogous to 1,5-dimethylisatin, have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The mechanism of action often involves the inhibition of key cellular processes such as cell cycle progression and the induction of apoptosis (programmed cell death).

Quantitative Anticancer Activity Data

The following table summarizes the 50% inhibitory concentration (IC₅₀) values for various 5-methylisatin derivatives against different cancer cell lines.

DerivativeCancer Cell LineIC₅₀ (µM)Reference
3,3′-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one)Not Specified4–13[2]
Isatin-hydrazone derivative 4j MCF7 (Breast adenocarcinoma)1.51 ± 0.09[3][4]
Isatin-hydrazone derivative 4k MCF7 (Breast adenocarcinoma)3.56 ± 0.31[3][4]
Isatin-hydrazone derivative 4e MCF7 (Breast adenocarcinoma)5.46 ± 0.71[3][4]
Isatin-hydrazone derivative 4e A2780 (Ovary adenocarcinoma)18.96 ± 2.52[4]
Mechanism of Action: CDK2 Inhibition and Apoptosis Induction

A prominent mechanism underlying the anticancer activity of isatin derivatives is the inhibition of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[5][6] Inhibition of CDK2 leads to cell cycle arrest, thereby preventing cancer cell proliferation.[5]

Furthermore, these compounds have been shown to induce apoptosis. Studies have revealed that certain isatin derivatives can down-regulate the expression of anti-apoptotic genes such as Bcl2, Bcl-xl, and Survivin, while up-regulating pro-apoptotic genes like TGF.[7][8]

Below are diagrams illustrating the CDK2 inhibition pathway and a simplified apoptosis induction pathway.

CDK2_Inhibition_Pathway cluster_0 Cell Cycle Progression cluster_1 CDK2 Regulation G1 G1 Phase S S Phase G2 G2 Phase S->G2 M M Phase G2->M M->G1 CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 activates CyclinA Cyclin A CyclinA->CDK2 activates CDK2->S promotes G1/S transition p21 p21/p27 p21->CDK2 inhibits Isatin 1,5-Dimethylisatin Derivative Isatin->CDK2 inhibits

Caption: Inhibition of CDK2 by 1,5-dimethylisatin derivatives disrupts cell cycle progression.

Apoptosis_Induction_Pathway cluster_0 Gene Regulation cluster_1 Apoptotic Cascade Isatin 1,5-Dimethylisatin Derivative Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Isatin->Bcl2 down-regulates Survivin Survivin (Anti-apoptotic) Isatin->Survivin down-regulates TGF TGF (Pro-apoptotic) Isatin->TGF up-regulates Mitochondria Mitochondrial Dysfunction Bcl2->Mitochondria inhibits Caspases Caspase Activation Survivin->Caspases inhibits TGF->Mitochondria promotes Mitochondria->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis executes

Caption: Apoptosis induction via modulation of key regulatory genes.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., MCF7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 1,5-Dimethylisatin derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of the 1,5-dimethylisatin derivative in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Antimicrobial Activity

Isatin derivatives have been reported to possess significant activity against a variety of bacterial and fungal pathogens. The presence of the isatin scaffold is crucial for their antimicrobial action.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of some isatin derivatives against various microbial strains. While specific data for 1,5-dimethylisatin derivatives is limited, the data for related compounds provides valuable insights.

DerivativeMicroorganismMIC (µg/mL)Reference
Isatin-thiazolyl-pyrazoline hybrid 9f Candida albicans (FRCA)3.9[9]
Isatin-thiazolyl-pyrazoline hybrid 10d, 10f, 10h, 12b Candida albicans (FRCA)7.81[9]
Isatin-quinoline conjugate 11a Streptococcus mutans0.2 (mg/mL)[10]
Isatin-quinoline conjugate 11a MRSA6 (mg/mL)[10]
Isatin-thiosemicarbazone derivativeMethicillin-resistant S. aureus (MRSA)7.81[9]
Isatin-thiosemicarbazone derivativeVancomycin-resistant Enterococcus (VRE)3.90[9]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • 1,5-Dimethylisatin derivative stock solution (in DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Dispense 50 µL of the appropriate broth into each well of a 96-well plate.

  • Add 50 µL of the compound stock solution to the first well of each row and perform serial two-fold dilutions across the plate.

  • Prepare a standardized inoculum of the test microorganism in broth.

  • Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL.

  • Include a growth control (broth + inoculum) and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antiviral Activity

The isatin scaffold has been a cornerstone in the development of antiviral agents for decades. Derivatives of isatin have shown promising activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and coronaviruses.

Quantitative Antiviral Activity Data

The following table provides the 50% effective concentration (EC₅₀) values for some isatin derivatives against different viruses.

DerivativeVirusCell LineEC₅₀ (µg/mL)Reference
5-Fluoro-isatin derivativeHCVHuh 5-26[11]
Unsubstituted isatin derivative (SPIII-5H)HCVHuh 5-217[11]
5-Bromo-isatin derivative (SPIII-Br)HCVHuh 5-219[11]
Norfloxacin-isatin Mannich base 1a HIV-1Not Specified11.3[12]
Norfloxacin-isatin Mannich base 1b HIV-1Not Specified13.9[12]
Isatin β-thiosemicarbazone 10c, f, i HIV-1CEM2.62 - 3.40 (µM)[12]
Experimental Protocol: Antiviral Assay for HCV and SARS-CoV

A general protocol for evaluating the antiviral activity of compounds against HCV and SARS-CoV is described below.

Materials:

  • Huh 5-2 cells (for HCV) or Vero E6 cells (for SARS-CoV)

  • Appropriate culture medium (e.g., RPMI or MEM)

  • Fetal Bovine Serum (FBS)

  • Virus stock (HCV or SARS-CoV)

  • 1,5-Dimethylisatin derivative stock solution (in DMSO)

  • 96-well tissue culture plates

  • Cell viability assay reagent (e.g., MTS)

Procedure:

  • Seed Huh 5-2 or Vero E6 cells in 96-well plates and grow to confluence.

  • Remove the culture medium and add 100 µL of medium containing serial dilutions of the test compound.

  • In a biosafety level 3 (BSL-3) facility for SARS-CoV, add a standardized amount of the virus to each well.

  • Incubate the plates for an appropriate period (e.g., 3 days for SARS-CoV).

  • Assess the inhibition of the viral cytopathic effect (CPE) by measuring cell viability using an MTS assay. The absorbance is read on a spectrophotometer.

  • The EC₅₀ is calculated as the concentration of the compound that reduces the viral CPE by 50%.

  • A parallel cytotoxicity assay without the virus is performed to determine the 50% cytotoxic concentration (CC₅₀).

Experimental Workflow Visualization

The following diagram illustrates a general workflow for screening antiviral compounds.

Antiviral_Screening_Workflow A 1. Seed Host Cells (e.g., Vero E6) in 96-well plates B 2. Prepare Serial Dilutions of 1,5-Dimethylisatin Derivative C 3. Add Compound Dilutions to Cells A->C D 4. Infect Cells with Virus (e.g., SARS-CoV) E 5. Incubate for 48-72 hours C->E F 6. Assess Cytopathic Effect (CPE) and Cell Viability (e.g., MTS Assay) E->F G 7. Calculate EC50 and CC50

Caption: General workflow for in vitro antiviral activity screening.

Conclusion

1,5-Dimethylisatin derivatives represent a versatile and promising scaffold in medicinal chemistry. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, and viral infections warrants further investigation. The data and protocols presented in this guide aim to provide a solid foundation for researchers to explore the full therapeutic potential of this class of compounds. Future efforts should focus on synthesizing and evaluating a broader range of 1,5-dimethylisatin derivatives to establish clear structure-activity relationships and to identify lead candidates for further development.

References

The Enduring Legacy of Isatin: From Indigo Dye to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, History, and Synthesis of Isatin Compounds

For over a century and a half, isatin (1H-indole-2,3-dione), a striking orange-red crystalline solid, has captured the attention of chemists and pharmacologists alike. Initially discovered as a degradation product of the vibrant indigo dye, this simple bicyclic molecule has evolved into a "privileged scaffold" in medicinal chemistry. Its unique structural features and synthetic versatility have led to the development of a vast library of derivatives with a broad spectrum of biological activities, including clinically approved anticancer drugs. This technical guide provides a comprehensive overview of the discovery and history of isatin, details its key synthetic methodologies, and explores its multifaceted role in modern drug development for an audience of researchers, scientists, and drug development professionals.

A Serendipitous Discovery and Early Investigations

The story of isatin begins in the 1840s, a period of burgeoning organic chemistry. In 1840, the German chemist Otto Linné Erdmann and the French chemist Auguste Laurent independently reported the isolation of a new compound.[1][2][3] They obtained this substance through the oxidation of indigo dye using nitric and chromic acids.[1][2][4][5][6][7][8][9] The resulting orange-red crystals were named "isatin." It was later, through the work of the renowned chemist August Kekulé, that the correct chemical structure of isatin was proposed.[7]

Initially, isatin was primarily of interest as a chemical curiosity and a derivative of the economically important indigo dye. However, early investigations into its reactivity laid the groundwork for its future applications. It was discovered that isatin is not just a synthetic artifact; it is also a natural product. It has been identified in a variety of plant species, including those of the genus Isatis, Couroupita guianensis, Melochia tomentosa, and Chaetomium globosum.[1][5][7][9] Furthermore, isatin has been found in the animal kingdom, notably as a component of the secretion from the parotid gland of Bufo frogs.[1][9] Intriguingly, it is also present in humans as an endogenous metabolic derivative of adrenaline, where it is sometimes referred to as tribulin.[1][4][5][9]

The Chemical Versatility of the Isatin Core

Isatin's chemical structure, a fusion of an aromatic benzene ring and a five-membered pyrrole ring containing two carbonyl groups at positions 2 and 3, is the key to its remarkable reactivity.[1][3] This arrangement bestows upon the molecule both electrophilic and nucleophilic characteristics, making it a versatile building block for organic synthesis.[5][7] The presence of a reactive ketone at the C-3 position, an amide carbonyl at C-2, and an acidic N-H proton allows for a multitude of chemical transformations.

The principal reactions of isatin include:

  • N-Substitution: The acidic proton on the nitrogen atom can be readily removed to allow for alkylation, acylation, and arylation reactions.[5]

  • Electrophilic Aromatic Substitution: The benzene ring can undergo substitution, primarily at the C-5 and C-7 positions.[5][7]

  • Nucleophilic Addition to the C-3 Carbonyl: The C-3 keto group is highly susceptible to attack by various nucleophiles, leading to a wide array of 3-substituted-3-hydroxy-2-oxindoles.[5]

  • Condensation Reactions: The C-3 carbonyl group can react with active methylene compounds to form Knoevenagel condensation products.

  • Oxidation: Oxidation of isatin can lead to the formation of isatoic anhydride, another valuable synthetic intermediate.[1][4]

  • Ring-Expansion Reactions: Under certain conditions, the five-membered ring of isatin can be expanded to form quinoline and other heterocyclic systems.[5]

This rich and varied reactivity has enabled the synthesis of a vast number of isatin derivatives, which has been instrumental in the exploration of their biological potential.

Key Synthetic Methodologies for the Isatin Scaffold

Over the years, several reliable methods for the synthesis of the isatin core have been developed. The choice of method often depends on the desired substitution pattern on the aromatic ring.

The Sandmeyer Synthesis

The Sandmeyer synthesis, first reported in 1919, is the oldest and one of the most widely used methods for preparing isatins.[1] This straightforward procedure involves the condensation of an aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate.[1][5][9][10] This intermediate is then isolated and cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield the corresponding isatin.[1][5][10] The Sandmeyer method is particularly effective for anilines bearing electron-withdrawing groups.[1]

The Stolle Synthesis

The Stolle synthesis is a valuable alternative to the Sandmeyer method, especially for the preparation of N-substituted and other substituted isatins.[6][9][10] This procedure involves the reaction of a primary or secondary arylamine with oxalyl chloride to form a chlorooxalylanilide intermediate.[9] Subsequent intramolecular Friedel-Crafts acylation, catalyzed by a Lewis acid like aluminum chloride, affords the isatin.[10]

The Gassman Synthesis

The Gassman synthesis provides another route to substituted isatins.[6][8][10] This method involves the reaction of an aniline with an electrophilic sulfur species, followed by oxidation and hydrolysis to furnish the isatin core.[6][10]

Modern Synthetic Approaches

In addition to these classical methods, more contemporary approaches have been developed. These include the direct oxidation of commercially available substituted indoles or oxindoles and the use of directed ortho-metalation of N-protected anilines.[5][7] These newer methods often offer milder reaction conditions and greater functional group tolerance.

A Plethora of Biological Activities

The true significance of isatin in the modern scientific landscape lies in the vast and diverse range of biological activities exhibited by its derivatives. The isatin scaffold has proven to be a fertile ground for the discovery of potent therapeutic agents.

Table 1: Overview of the Biological Activities of Isatin Derivatives

Biological ActivityDescriptionKey Molecular Targets (Examples)
Anticancer Inhibition of cancer cell proliferation, induction of apoptosis, and anti-angiogenic effects.[1][3][6][11][12][13][14][15]Tyrosine kinases (e.g., VEGFR, PDGFR), cyclin-dependent kinases (CDKs), histone deacetylases (HDACs), tubulin.
Antiviral Inhibition of viral replication, including activity against HIV.[1][6][8][12][14][15]Reverse transcriptase, proteases.
Antibacterial Inhibition of the growth of both Gram-positive and Gram-negative bacteria.[1][6][11][12][13][15]DNA gyrase, various enzymes involved in bacterial metabolism.
Antifungal Inhibition of the growth of various pathogenic fungi.[1][12][15]Ergosterol biosynthesis pathway, other fungal-specific enzymes.
Anticonvulsant Prevention or reduction of the severity of seizures.[1][12][13][14][15]Voltage-gated sodium channels, GABAergic systems.
Antitubercular Inhibition of the growth of Mycobacterium tuberculosis.[4][12][14][15]InhA (enoyl-acyl carrier protein reductase), other mycobacterial enzymes.
Anti-inflammatory Reduction of inflammation.[1][12][13]Cyclooxygenase (COX) enzymes, various cytokines.

The remarkable therapeutic potential of isatin-based compounds is exemplified by the clinically approved anticancer drugs, Sunitinib and Toceranib .[6] Both of these drugs are multi-targeted tyrosine kinase inhibitors that feature a substituted oxindole core, which is derived from isatin.

Experimental Protocols

To provide a practical understanding of isatin chemistry, detailed methodologies for key experiments are essential.

Synthesis of Isatin via the Sandmeyer Method: A Representative Protocol

Materials:

  • Aniline

  • Chloral hydrate

  • Hydroxylamine hydrochloride

  • Sodium sulfate, anhydrous

  • Concentrated sulfuric acid

  • Hydrochloric acid

  • Water

  • Ethanol

Procedure:

  • Preparation of Isonitrosoacetanilide:

    • In a round-bottom flask, dissolve sodium sulfate in water.

    • Add a solution of aniline in hydrochloric acid to the flask.

    • In a separate beaker, dissolve chloral hydrate and hydroxylamine hydrochloride in water.

    • Slowly add the chloral hydrate/hydroxylamine solution to the aniline solution with vigorous stirring.

    • Heat the reaction mixture gently until the reaction is complete (indicated by a color change).

    • Cool the mixture in an ice bath to precipitate the isonitrosoacetanilide.

    • Collect the solid product by filtration, wash with cold water, and dry.

  • Cyclization to Isatin:

    • Carefully add the dried isonitrosoacetanilide in small portions to pre-heated concentrated sulfuric acid with stirring.

    • Maintain the temperature of the reaction mixture.

    • After the addition is complete, continue stirring until the reaction is complete.

    • Pour the reaction mixture onto crushed ice to precipitate the isatin.

    • Collect the crude isatin by filtration and wash thoroughly with cold water until the washings are neutral.

    • Recrystallize the crude product from glacial acetic acid or ethanol to obtain pure, orange-red crystals of isatin.

Signaling Pathways and Logical Relationships

The diverse biological effects of isatin derivatives stem from their ability to interact with a multitude of cellular signaling pathways. Visualizing these interactions is crucial for understanding their mechanisms of action.

isatin_discovery_synthesis cluster_discovery Discovery (1840) cluster_synthesis Synthetic Methodologies indigo Indigo Dye oxidation Oxidation (Nitric/Chromic Acid) indigo->oxidation Erdmann & Laurent isatin_discovery Isatin oxidation->isatin_discovery aniline Aniline / Substituted Anilines sandmeyer Sandmeyer Synthesis aniline->sandmeyer stolle Stolle Synthesis aniline->stolle gassman Gassman Synthesis aniline->gassman isatin_synthesis Isatin / Derivatives sandmeyer->isatin_synthesis stolle->isatin_synthesis gassman->isatin_synthesis

Discovery and Key Synthetic Routes to Isatin.

isatin_biological_activities cluster_anticancer Anticancer Activity cluster_antimicrobial Antimicrobial Activity cluster_cns CNS Activity isatin Isatin Derivatives tk Tyrosine Kinases (VEGFR, PDGFR) isatin->tk inhibit cdk CDKs isatin->cdk inhibit tubulin Tubulin Polymerization isatin->tubulin disrupt dna_gyrase Bacterial DNA Gyrase isatin->dna_gyrase inhibit viral_enzymes Viral Enzymes (e.g., Reverse Transcriptase) isatin->viral_enzymes inhibit na_channels Voltage-gated Na+ Channels isatin->na_channels modulate gaba GABAergic System isatin->gaba modulate apoptosis Induction of Apoptosis tk->apoptosis cdk->apoptosis tubulin->apoptosis

Mechanisms of Action for Isatin Derivatives.

Conclusion

From its humble beginnings as an oxidation product of indigo, isatin has journeyed to the forefront of medicinal chemistry. Its rich history, synthetic tractability, and the remarkable biological diversity of its derivatives underscore its importance as a privileged scaffold. The continued exploration of isatin chemistry and biology promises to yield new therapeutic agents with improved efficacy and novel mechanisms of action. For researchers in drug discovery and development, the isatin core remains a vibrant and rewarding area of investigation, with a legacy that continues to evolve and inspire.

References

An In-depth Technical Guide on the Physicochemical Properties of Isatin Analogs, with a Focus on 1,5-Dimethylindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific experimental data on the solubility and stability of 1,5-Dimethylindoline-2,3-dione. This guide provides a comprehensive overview based on data for the parent compound, Isatin (Indoline-2,3-dione), and its closely related methylated analogs, N-methylisatin and 5-methylisatin. This information serves as a foundational resource for researchers, scientists, and drug development professionals, offering valuable insights and established experimental protocols.

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation. Isatin and its derivatives are generally characterized by low aqueous solubility, a feature that can be modulated by solvent choice, pH, and temperature.[1]

Qualitative Solubility Summary
  • Aqueous Solubility : Isatin and its methylated derivatives, such as N-methylisatin, are typically described as poorly soluble or insoluble in water.[2][3][4]

  • Organic Solvents : Solubility is significantly higher in organic solvents. Isatin shows good solubility in solvents like dimethyl sulfoxide (DMSO), ethanol, and methanol.[1][5] 5-Methylisatin is reported to be soluble in methanol (25 mg/mL) and a mixture of chloroform/ethanol (50 mg/mL).[5][6] The choice of solvent is crucial when preparing solutions for synthesis or analysis.[1]

  • Influencing Factors : Temperature and pH are known to significantly affect the solubility of these compounds.[1] An increase in temperature generally enhances solubility in organic solvents.[1]

Quantitative Solubility Data for Isatin

The following tables summarize the experimentally determined solubility of Isatin in various solvents at different temperatures. This data is crucial for selecting appropriate solvent systems for research and formulation.

Table 1: Mole Fraction Solubility of Isatin in Various Solvents [4]

SolventTemperature (K)Mole Fraction Solubility (x 10³)
Water298.150.00514
Ethanol298.154.09
Ethyl Acetate (EA)298.155.68
Isopropyl Alcohol (IPA)298.154.19
Propylene Glycol (PG)298.156.73
Polyethylene Glycol 400 (PEG-400)298.1598.5
Transcutol298.15523.0

Table 2: Solubility of Isatin ( g/100g Solvent) at Various Temperatures [7]

Solvent298.15 K303.15 K308.15 K313.15 K318.15 K
Water0.0380.0460.0550.0650.076
Methanol1.892.142.412.713.03
Ethanol1.311.511.731.962.21
1-Butanol0.820.951.101.271.45
Dichloromethane0.350.420.490.570.66
1,2-Dichloroethane0.991.131.281.451.63
Chloroform0.680.780.891.011.14
Carbon Tetrachloride0.060.070.080.090.10

Stability Profile

Understanding the chemical stability of a drug candidate is essential for ensuring its safety, efficacy, and shelf-life. While specific degradation pathways for 1,5-Dimethylindoline-2,3-dione are not documented, isatin itself is a relatively stable crystalline solid under standard laboratory conditions.[8] Stability testing under stressed conditions is necessary to identify potential degradation products and establish the intrinsic stability of the molecule.[9]

General Stability Characteristics

Isatin derivatives are generally stable solids. However, forced degradation studies are crucial to understand their behavior under various environmental stresses. Potential areas of instability for the indoline-2,3-dione core could involve hydrolysis of the lactam ring or reactions at the C3-carbonyl group, which is highly electrophilic.[10] Thermal stability for some 5-methylisatin derivatives has been assessed using Differential Scanning Calorimetry (DSC).[11]

Forced Degradation Studies (Stress Testing)

Forced degradation studies are a cornerstone of drug development, designed to accelerate the degradation process to predict the shelf-life and identify degradation products.[12] The International Council for Harmonisation (ICH) provides guidelines for these studies.[9]

Table 3: Recommended Conditions for Forced Degradation Studies [9]

Stress ConditionTypical ProtocolPurpose
Acid Hydrolysis 0.1 M - 1 M HCl at room temperature or elevated (e.g., 60-80 °C)To assess susceptibility to degradation in acidic environments.
Base Hydrolysis 0.1 M - 1 M NaOH at room temperature or elevated (e.g., 60-80 °C)To assess susceptibility to degradation in alkaline environments.
Neutral Hydrolysis Water at elevated temperature (e.g., 60-80 °C)To evaluate the impact of neutral pH on stability.
Oxidation 3-30% Hydrogen Peroxide (H₂O₂) at room temperatureTo identify oxidative degradation pathways.
Photostability Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).To determine light sensitivity and the need for light-resistant packaging.
Thermal Stress Stored at elevated temperatures (e.g., 50°C, 60°C, 70°C) in 10°C increments above the accelerated testing temperature.To evaluate the intrinsic thermal stability of the molecule.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for obtaining reliable solubility and stability data.

Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[13][14]

Objective: To determine the equilibrium solubility of the compound in a specific solvent at a controlled temperature.

Materials:

  • Test compound (e.g., 1,5-Dimethylindoline-2,3-dione)

  • Selected solvent(s) of high purity

  • Screw-capped vials or flasks

  • Orbital shaker with temperature control (or water bath)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Calibrated analytical balance

  • Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of the solid compound to a pre-weighed vial. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.[13]

  • Add a known volume or mass of the desired solvent to the vial.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to reach equilibrium.[14]

  • After the equilibration period, visually confirm the presence of undissolved solid.

  • Allow the vials to stand to let the solid settle. For finer suspensions, centrifuge the samples to pellet the excess solid.

  • Carefully withdraw an aliquot of the supernatant using a syringe.

  • Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove all undissolved particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Analyze the concentration of the dissolved compound using a validated analytical method.

  • Calculate the solubility in units such as mg/mL, µg/mL, or mol/L.

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess solid compound to vial B Add known volume of solvent A->B C Seal vial B->C D Agitate at constant temperature (24-72h) C->D E Visually confirm excess solid D->E F Centrifuge/Settle sample E->F G Filter supernatant F->G H Dilute filtrate G->H I Quantify using HPLC/LC-MS H->I J Calculate Solubility I->J

Caption: Workflow for Solubility Determination via the Shake-Flask Method.

General Protocol for Forced Degradation Study

Objective: To assess the intrinsic stability of the compound under various stress conditions.

Materials:

  • Test compound

  • Reagents for stress conditions (HCl, NaOH, H₂O₂)

  • pH meter

  • Temperature- and humidity-controlled stability chambers

  • Photostability chamber

  • Validated stability-indicating analytical method (e.g., HPLC with a photodiode array detector)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent.

  • Acid/Base Hydrolysis:

    • Mix the stock solution with an equal volume of an appropriate strength acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH).

    • Store samples at room temperature and/or an elevated temperature (e.g., 60 °C).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it, and dilute for analysis.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%).

    • Store the sample at room temperature.

    • Analyze at various time points.

  • Thermal Degradation:

    • Store the solid compound and/or a solution in a stability oven at a high temperature (e.g., 70 °C).

    • Analyze at various time points.

  • Photodegradation:

    • Expose the solid compound and/or a solution to light conditions as specified by ICH Q1B guidelines.

    • Keep a control sample protected from light.

    • Analyze both the exposed and control samples after the exposure period.

  • Analysis:

    • Analyze all stressed samples using a validated stability-indicating HPLC method.

    • Determine the percentage of the parent compound remaining.

    • Evaluate the formation of any degradation products by observing new peaks in the chromatogram.

Biological Context: A Potential Signaling Pathway

Isatin and its derivatives are known to possess a broad spectrum of biological activities, including anti-inflammatory effects.[10][15] A key mechanism underlying this activity is the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[16][17][18]

The COX-2 enzyme is typically induced in response to inflammatory stimuli, such as cytokines and lipopolysaccharides (LPS). It catalyzes the conversion of arachidonic acid into prostaglandin H2 (PGH2), which is a precursor for various pro-inflammatory prostaglandins (e.g., PGE2).[18] By inhibiting COX-2, isatin derivatives can block the production of these inflammatory mediators.

G Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) COX2_Induction COX-2 Gene Induction Stimuli->COX2_Induction upregulates COX2_Enzyme COX-2 Enzyme COX2_Induction->COX2_Enzyme leads to synthesis of PGH2 Prostaglandin H2 (PGH2) COX2_Enzyme->PGH2 catalyzes conversion AA Arachidonic Acid AA->COX2_Enzyme Prostaglandins Pro-inflammatory Prostaglandins (PGE2) PGH2->Prostaglandins converted to Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediate Isatin Isatin Derivatives (e.g., 1,5-Dimethylindoline-2,3-dione) Isatin->COX2_Enzyme inhibits

Caption: Postulated Anti-inflammatory Pathway of Isatin Derivatives via COX-2 Inhibition.

References

The Enduring Scaffold: An In-depth Technical Guide to the Chemistry and Biological Activity of Substituted Isatins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isatin (1H-indole-2,3-dione), a privileged heterocyclic scaffold, continues to be a focal point in medicinal chemistry and drug discovery. Its versatile structure allows for substitutions at multiple positions, leading to a vast library of derivatives with a broad spectrum of biological activities. This technical guide provides a comprehensive review of the synthesis, reactivity, and therapeutic applications of substituted isatins, with a particular focus on their anticancer properties. Detailed experimental protocols for key biological assays, quantitative data on their activity, and visualizations of the underlying signaling pathways are presented to serve as a valuable resource for researchers in the field.

Core Chemistry: Synthesis and Reactivity

The isatin core can be chemically modified at the N-1 position of the pyrrole ring, the C-3 carbonyl group, and various positions on the benzene ring (C-4, C-5, C-6, and C-7). This flexibility has given rise to a multitude of synthetic strategies, ranging from classical methods to modern, more efficient approaches.

Classical Synthetic Routes:

  • Sandmeyer Isatin Synthesis: This traditional method involves the reaction of aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide, which is then cyclized in the presence of a strong acid to yield the isatin core.

  • Stolle Synthesis: This route involves the condensation of an aniline with oxalyl chloride to form an N-aryloxamic acid chloride, which is subsequently cyclized using a Lewis acid catalyst.[1] This method is particularly useful for synthesizing N-substituted isatins.

Modern Synthetic Methodologies:

Recent advancements have focused on developing more efficient and environmentally friendly synthetic protocols. These include:

  • Microwave-assisted synthesis: This technique often leads to shorter reaction times and improved yields.

  • Multi-component reactions: These reactions allow for the synthesis of complex isatin derivatives in a single step from three or more starting materials, enhancing synthetic efficiency.

  • Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been widely employed to synthesize isatin-triazole hybrids, which have shown significant biological activities.[2]

The reactivity of the isatin scaffold is characterized by the electrophilicity of the C-3 carbonyl group, which readily undergoes nucleophilic addition and condensation reactions. This has been exploited to generate a wide array of derivatives, including hydrazones, Schiff bases, and spiro-isatins.

Therapeutic Applications: A Focus on Anticancer Activity

Substituted isatins have demonstrated a remarkable range of pharmacological properties, including antimicrobial, antiviral, anticonvulsant, and anti-inflammatory activities.[2][3] However, their potential as anticancer agents has garnered the most significant attention.[4][5] Isatin derivatives exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression, induction of apoptosis, and disruption of the cell cycle.

Inhibition of Protein Kinases

Many isatin derivatives function as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Several isatin derivatives have been developed as potent VEGFR-2 inhibitors.[5][6] By blocking the ATP-binding site of the kinase domain, these compounds inhibit the autophosphorylation of VEGFR-2 and the subsequent activation of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways.[3][7]

  • EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another important target in cancer therapy. Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation. Isatin-based compounds have been shown to inhibit EGFR, thereby blocking downstream signaling cascades.

  • CDK2 Inhibition: Cyclin-dependent kinase 2 (CDK2) plays a critical role in cell cycle progression, particularly at the G1/S and G2/M transitions. Isatin derivatives have been identified as inhibitors of CDK2, leading to cell cycle arrest.[8]

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of tubulin, are essential for the formation of the mitotic spindle during cell division. Disruption of tubulin dynamics is a well-established anticancer strategy. Certain substituted isatins have been shown to inhibit tubulin polymerization, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[9]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Many cancers develop mechanisms to evade apoptosis. Isatin derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, most notably via the intrinsic or mitochondrial pathway.[3] This involves the modulation of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which ultimately leads to the dismantling of the cell.[3]

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro anticancer activity of representative substituted isatin derivatives against various cancer cell lines and molecular targets. IC50 values represent the concentration of the compound required to inhibit 50% of the biological activity.

Table 1: Cytotoxicity of Isatin-Hydrazone Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
4j MCF-7 (Breast)1.51 ± 0.09[10]
4k MCF-7 (Breast)3.56 ± 0.31[10]
4e MCF-7 (Breast)5.46 ± 0.71[10]
4e A2780 (Ovarian)18.96 ± 2.52[10]
Compound 8 A549 (Lung)42.43[11]
Compound 14 A549 (Lung)115.00[11]
Compound 5 HepG2 (Liver)107.90[11]
Compound 7 HepG2 (Liver)152.90[11]
Compound 133 A549 (Lung)5.32[3]
Compound 133 PC3 (Prostate)35.1[3]
Compound 133 MCF-7 (Breast)4.86[3]

Table 2: Cytotoxicity of Isatin-Triazole Hybrids

CompoundCancer Cell LineIC50 (µM)Reference
Compound 74 A375 (Melanoma)25.91[3]
Compound 74 MDA-MB-231 (Breast)18.42[3]
Compound 74 PC3 (Prostate)15.32[3]
Compound 1a MCF-7 (Breast)~1-10[12]
Compound 1b MCF-7 (Breast)~1-10[12]
Compound 1b MDA-MB-231 (Breast)~1-10[12]
(R)-(2j) MDA-MB-231 (Breast)~1-10[12]

Table 3: Cytotoxicity of Quinoline-Isatin Hybrids

CompoundCancer Cell LineIC50 (µM)Reference
Compound 13 A549 (Lung)>100[8]
Compound 13 Caco-2 (Colon)9.3[8]
Compound 13 HepG2 (Liver)>100[8]
Compound 13 MDA-MB-231 (Breast)100[8]
Compound 14 A549 (Lung)98.7[8]
Compound 14 Caco-2 (Colon)5.7[8]
Compound 14 HepG2 (Liver)100[8]
Compound 14 MDA-MB-231 (Breast)9[8]

Table 4: Inhibition of Kinases by Substituted Isatins

CompoundTarget KinaseIC50 (nM)Reference
Compound 13 VEGFR-269.11[8]
Compound 14 VEGFR-285.89[8]
Compound 9 VEGFR-298.53[8]
Compound 70 VEGFR-226.3[3]
Compound 133 VEGFR-216.28[3]
Compound 118 VEGFR-2204[3]
Compound 4j CDK2245[10]
Compound 4k CDK2300[10]

Table 5: Inhibition of Caspases by Isatin Sulfonamides

CompoundTarget CaspaseIC50 (nM)Reference
Compound 38 Caspase-35.6[10]
Compound 38 Caspase-76.1[10]
Compound 40 Caspase-34.5[10]
Compound 40 Caspase-73.8[10]
7-halogenated derivative Caspase-32.6
7-halogenated derivative Caspase-73.3

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms of action and experimental procedures, the following diagrams were generated using the DOT language.

G cluster_synthesis General Synthetic Workflow Start Aniline / Substituted Aniline Intermediate1 Intermediate (e.g., Isonitrosoacetanilide) Start->Intermediate1 Classical Synthesis (e.g., Sandmeyer) IsatinCore Isatin Core Intermediate1->IsatinCore Cyclization Substitution Substitution Reaction (N-alkylation, C3-condensation, etc.) IsatinCore->Substitution FinalProduct Substituted Isatin Derivative Substitution->FinalProduct

General synthetic workflow for substituted isatins.

G cluster_vegfr VEGFR-2 Inhibition Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Isatin Substituted Isatin Isatin->VEGFR2 Inhibits (ATP-binding site) PKC PKC PLCg->PKC Akt Akt PI3K->Akt MAPK MAPK Cascade (Raf/MEK/ERK) PKC->MAPK Angiogenesis Angiogenesis (Cell Proliferation, Migration) Akt->Angiogenesis Promotes MAPK->Angiogenesis Promotes

VEGFR-2 signaling pathway and its inhibition by isatin derivatives.

G cluster_apoptosis Mitochondrial Apoptosis Pathway Isatin Substituted Isatin Bcl2 Bcl-2 (Anti-apoptotic) Isatin->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Isatin->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Cytochrome c release Bax->Mitochondrion Promotes Cytochrome c release CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Induction of mitochondrial apoptosis by isatin derivatives.

G cluster_cellcycle G2/M Cell Cycle Arrest Isatin Substituted Isatin Tubulin Tubulin Dimers Isatin->Tubulin Inhibits Polymerization CyclinB_CDK1 Cyclin B1 / CDK1 Complex Isatin->CyclinB_CDK1 Downregulates Microtubules Microtubules Tubulin->Microtubules Polymerize M_Phase M Phase (Mitosis) Microtubules->M_Phase Forms Mitotic Spindle CyclinB_CDK1->M_Phase Promotes Entry G2_Phase G2 Phase

Mechanism of G2/M cell cycle arrest by isatin derivatives.

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro assays commonly used to evaluate the anticancer activity of substituted isatin derivatives.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effect of compounds on cancer cells.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the isatin derivatives in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro VEGFR-2 Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2.

  • Reaction Setup: In a 384-well plate, add the test compound at various concentrations, recombinant human VEGFR-2 kinase domain, and a specific peptide substrate in a kinase buffer.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced (or remaining ATP) using a commercial kit such as ADP-Glo™. The signal is typically luminescent and is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.[3]

Tubulin Polymerization Assay

This assay monitors the effect of compounds on the polymerization of purified tubulin into microtubules.

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer in a 96-well plate.

  • Compound Addition: Add the isatin derivative at various concentrations.

  • Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time at 37°C using a spectrophotometer. The increase in absorbance corresponds to the formation of microtubules.

  • Data Analysis: Compare the rate and extent of polymerization in the presence of the compound to a control. An inhibition of the increase in absorbance indicates inhibition of tubulin polymerization.

Caspase-3/7 Activity Assay

This fluorometric assay measures the activity of the executioner caspases 3 and 7, which are key mediators of apoptosis.

  • Cell Treatment: Treat cancer cells with the isatin derivative for a specified time to induce apoptosis.

  • Cell Lysis: Lyse the cells to release the cellular contents, including caspases.

  • Assay Reaction: Add a fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC) to the cell lysate.

  • Fluorescence Measurement: Incubate the reaction and measure the fluorescence generated upon cleavage of the substrate by active caspases using a fluorometer.

  • Data Analysis: The fluorescence intensity is directly proportional to the caspase-3/7 activity.

Western Blot Analysis for Akt Phosphorylation

This technique is used to detect changes in the phosphorylation status of proteins in a signaling pathway.

  • Cell Treatment and Lysis: Treat cells with the isatin derivative and then lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., phospho-Akt Ser473). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The membrane can be stripped and re-probed with an antibody for the total protein to normalize the results.

Conclusion

The isatin scaffold remains a highly attractive starting point for the development of novel therapeutic agents. The ease of its chemical modification allows for the fine-tuning of its pharmacological properties to target a wide range of diseases, with a particular emphasis on cancer. The diverse mechanisms of action of substituted isatins, including kinase inhibition, disruption of microtubule dynamics, and induction of apoptosis, underscore their potential as multi-targeting anticancer drugs. The data and protocols presented in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

Theoretical Investigations of 1,5-Dimethylisatin: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Isatin (1H-indole-2,3-dione) and its derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry, exhibiting a wide array of biological activities, including antiviral, anticonvulsant, and potential anticancer properties.[1] The strategic methylation at the N-1 and C-5 positions, yielding 1,5-dimethylisatin, can modulate the molecule's electronic and steric properties, potentially influencing its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the theoretical studies on 1,5-dimethylisatin, offering valuable insights for researchers, scientists, and drug development professionals.

Molecular Structure and Computational Analysis

The foundational aspect of understanding the chemical behavior and biological interactions of 1,5-dimethylisatin lies in its molecular structure. Computational methods, particularly Density Functional Theory (DFT), are pivotal in elucidating the optimized geometry and electronic properties of the molecule.

Logical Relationship for Computational Analysis

computational_workflow cluster_input Input cluster_dft DFT Calculations cluster_output Output Data cluster_application Application mol_structure Initial 3D Structure of 1,5-Dimethylisatin geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc nmr_calc NMR Chemical Shift Calculation (GIAO) geom_opt->nmr_calc tddft_calc TD-DFT for UV-Vis Spectrum geom_opt->tddft_calc opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom vib_spectra Calculated IR/Raman Spectra freq_calc->vib_spectra nmr_spectra Predicted NMR Spectra nmr_calc->nmr_spectra uv_vis_spectra Simulated UV-Vis Spectrum tddft_calc->uv_vis_spectra docking Molecular Docking Studies opt_geom->docking

Caption: A general workflow for the computational analysis of 1,5-dimethylisatin.

Synthesis and Spectroscopic Characterization

The synthesis of 1,5-dimethylisatin can be achieved through N-alkylation of 5-methylisatin. Spectroscopic techniques are then employed to confirm the structure and purity of the synthesized compound.

Experimental Protocols

Synthesis of 1,5-Dimethylisatin:

A mixture of 5-methylisatin (1 mmol), methyl iodide (1.5 mmol), and a suitable base such as calcium hydride (3 mmol) in a polar aprotic solvent like N,N-dimethylformamide (DMF) is stirred at an elevated temperature (e.g., 60 °C) for a specified time (e.g., 1 hour). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into water, neutralized with a dilute acid (e.g., 2 N HCl), and extracted with an organic solvent such as ethyl acetate. The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., Bruker, 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are obtained using a spectrometer (e.g., PerkinElmer) in the range of 4000-400 cm⁻¹. Samples can be prepared as KBr pellets.

  • UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer in a suitable solvent like methanol over a specific wavelength range (e.g., 200-800 nm).

Experimental Spectroscopic Data
Technique Parameter Value
UV-Visλmax (nm)253

Theoretical Spectroscopic Data

Computational chemistry provides a powerful tool for predicting and interpreting spectroscopic data. DFT calculations can be employed to simulate NMR, IR, and UV-Vis spectra, offering a deeper understanding of the molecule's properties.

Computational Protocols

Geometry Optimization and Vibrational Frequency Calculation:

The geometry of 1,5-dimethylisatin is optimized using DFT with a functional such as B3LYP and a basis set like 6-311++G(d,p). The optimized structure is confirmed to be a true minimum on the potential energy surface by ensuring the absence of imaginary frequencies in the vibrational analysis.

NMR Chemical Shift Calculation:

The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts of the optimized geometry. The calculated shifts are typically referenced to TMS, which is also calculated at the same level of theory.

TD-DFT for UV-Vis Spectra:

Time-Dependent Density Functional Theory (TD-DFT) calculations are performed on the optimized geometry to predict the electronic transitions and simulate the UV-Vis absorption spectrum.

Molecular Docking Studies

To explore the potential biological targets of 1,5-dimethylisatin, molecular docking simulations can be performed. This computational technique predicts the binding orientation and affinity of a small molecule to the active site of a target protein.

Molecular Docking Workflow

molecular_docking_workflow cluster_preparation Preparation cluster_docking Docking Simulation cluster_analysis Analysis ligand_prep Ligand Preparation (1,5-Dimethylisatin) - 3D structure generation - Energy minimization grid_gen Grid Box Generation (Define binding site) ligand_prep->grid_gen receptor_prep Receptor Preparation (Target Protein) - PDB file acquisition - Removal of water/ligands - Addition of hydrogens receptor_prep->grid_gen docking_run Run Docking Algorithm (e.g., AutoDock Vina) grid_gen->docking_run pose_analysis Binding Pose Analysis docking_run->pose_analysis scoring Scoring and Ranking (Binding affinity) pose_analysis->scoring interaction_analysis Visualization of Interactions (Hydrogen bonds, hydrophobic) scoring->interaction_analysis

Caption: A generalized workflow for molecular docking studies of 1,5-dimethylisatin.

Potential Signaling Pathway Involvement

Isatin derivatives have been implicated in the modulation of various signaling pathways, including those involving Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle. Inhibition of CDKs is a key strategy in cancer therapy.

Hypothetical Signaling Pathway

signaling_pathway cluster_pathway Cell Cycle Regulation CyclinD Cyclin D CDK4_6 CDK4/6 CyclinD->CDK4_6 Rb Rb CDK4_6->Rb phosphorylates E2F E2F Rb->E2F releases G1_S_transition G1/S Transition E2F->G1_S_transition activates Dimethylisatin 1,5-Dimethylisatin Dimethylisatin->CDK4_6 inhibits

Caption: A hypothetical signaling pathway illustrating the potential inhibition of CDK4/6 by 1,5-dimethylisatin.

Conclusion

This technical guide has provided a detailed overview of the theoretical and experimental approaches to studying 1,5-dimethylisatin. The integration of computational methods with experimental data is crucial for a comprehensive understanding of its chemical properties and biological potential. The presented protocols and data serve as a valuable resource for researchers engaged in the design and development of novel isatin-based therapeutic agents. Further experimental validation of the theoretical predictions is essential to fully elucidate the pharmacological profile of 1,5-dimethylisatin.

References

Methodological & Application

Application Notes and Protocols for N-alkylation of 5-Methylisatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of 5-methylisatin, a critical transformation in the synthesis of various biologically active compounds. The introduction of an alkyl group at the nitrogen atom of the isatin core can significantly influence the pharmacological properties of the resulting derivatives, including their potential as antiviral, cytotoxic, and enzyme-inhibiting agents.[1] The procedures outlined below are based on established methods for isatin N-alkylation and are applicable to 5-methylisatin.

The fundamental principle of this reaction is a nucleophilic substitution. The acidic N-H proton of the 5-methylisatin ring is first removed by a base to generate a resonance-stabilized isatin anion. This anion then acts as a nucleophile, attacking an electrophilic alkylating agent, such as an alkyl halide, to form the N-alkylated product.[2] The choice of base, solvent, and reaction conditions can impact the efficiency and yield of the reaction.

Experimental Protocols

Two primary methods for the N-alkylation of 5-methylisatin are presented: a conventional heating method and a microwave-assisted method. The microwave-assisted approach often leads to significantly reduced reaction times and improved yields.[1]

Protocol 1: Conventional N-Alkylation of 5-Methylisatin

This protocol describes a widely used and reliable procedure for the N-alkylation of 5-methylisatin using conventional heating.

Materials:

  • 5-Methylisatin

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl chloride)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Ice water bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a dry round-bottom flask, dissolve 5-methylisatin (1.0 mmol) in anhydrous DMF (5 mL).

  • Add anhydrous potassium carbonate (1.3 mmol) to the solution.

  • Stir the mixture at room temperature.

  • Add the desired alkyl halide (1.1 - 4.0 mmol) to the reaction mixture.[3]

  • Heat the reaction mixture to 70°C under a reflux condenser for 1.5 to 2 hours.[3]

  • Monitor the progress of the reaction using thin-layer chromatography (TLC). The N-alkylated product will be less polar and have a higher Rf value than the starting 5-methylisatin.[2]

  • Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.[3]

  • Collect the precipitate by vacuum filtration, wash thoroughly with water, and air dry.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a gradient of ethyl acetate in hexane.[2]

Protocol 2: Microwave-Assisted N-Alkylation of 5-Methylisatin

This protocol offers a rapid and efficient alternative to conventional heating.

Materials:

  • 5-Methylisatin

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl chloride)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidinone (NMP)

  • Microwave-safe reaction vessel with a stirrer

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, create an intimate mixture of 5-methylisatin (1.0 mmol), the appropriate alkyl halide (1.1 mmol), and the base (K₂CO₃ or Cs₂CO₃, 1.3 mmol).[1]

  • Add a few drops of DMF or NMP to form a slurry.[1][3]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture with microwaves (e.g., 300 W) for a short duration, typically 3-5 minutes.[1][3]

  • After irradiation, allow the vessel to cool to room temperature.

  • Add ice-cold water to the reaction mixture.

  • Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).[2]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.[2]

Data Presentation

The following table summarizes various reaction conditions and yields for the N-alkylation of isatin, which are directly applicable to 5-methylisatin.

EntryAlkylating AgentBaseSolventMethodTemperature (°C)TimeYield (%)
1Methyl IodideK₂CO₃DMFMicrowaveNot specified3 min95
2Methyl IodideK₂CO₃DMFConventional701.5 - 2 h~80
3Ethyl IodideK₂CO₃DMFMicrowaveNot specified3 min90
4Ethyl IodideK₂CO₃DMFConventional701.5 h78
5Benzyl ChlorideK₂CO₃DMFMicrowaveNot specified5 min96
6Benzyl ChlorideK₂CO₃DMFConventional1201 h82
7Ethyl ChloroacetateK₂CO₃DMFMicrowaveNot specified3 min76
8Ethyl ChloroacetateK₂CO₃DMFConventional852 h68
9Alkyl BromideK₂CO₃ / TBAB*DMFConventional (PTC**)Room Temp.48 h~80

*TBAB: Tetra-n-butylammonium bromide **PTC: Phase-Transfer Catalysis[3] (Data compiled from multiple sources)[1][3][4]

Mandatory Visualization

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Mix 5-Methylisatin, Base (e.g., K₂CO₃), and Solvent (e.g., DMF) add_alkyl_halide Add Alkyl Halide start->add_alkyl_halide Stir conventional Conventional Heating (e.g., 70°C, 1.5-2h) add_alkyl_halide->conventional Method 1 microwave Microwave Irradiation (e.g., 300W, 3-5 min) add_alkyl_halide->microwave Method 2 quench Quench with Ice Water conventional->quench microwave->quench filtration Filter Precipitate quench->filtration extraction Solvent Extraction (for microwave method) quench->extraction dry Dry Crude Product filtration->dry extraction->dry purify Recrystallization or Column Chromatography dry->purify product Pure N-Alkylated 5-Methylisatin purify->product

Caption: Experimental workflow for the N-alkylation of 5-methylisatin.

References

Application Notes and Protocols: 1,5-Dimethylindoline-2,3-dione in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dimethylindoline-2,3-dione, also known as 1,5-dimethylisatin, is a synthetically versatile precursor in the field of organic chemistry. As a derivative of the well-known isatin scaffold, it possesses a highly reactive C3-carbonyl group, making it an excellent starting material for the synthesis of a variety of heterocyclic compounds, particularly spirooxindoles. The presence of methyl groups at the N1 and C5 positions modifies the electronic properties and solubility of the molecule compared to unsubstituted isatin, offering unique advantages in certain synthetic transformations. These structural features are of significant interest to medicinal chemists for the development of novel therapeutic agents, as the oxindole core is a prominent feature in many biologically active compounds.[1][2]

This document provides detailed application notes and experimental protocols for the use of 1,5-dimethylindoline-2,3-dione as a precursor in organic synthesis, with a focus on its application in the preparation of complex molecular architectures.

Key Applications

The primary utility of 1,5-dimethylindoline-2,3-dione as a precursor lies in its reactivity at the C3-carbonyl position. This site readily undergoes condensation and cycloaddition reactions, providing access to a diverse range of spirocyclic systems. Key applications include:

  • Synthesis of Spirooxindole-γ-lactones: 1,5-Dimethylindoline-2,3-dione serves as a key starting material for the synthesis of complex spirooxindole-γ-lactones. These motifs are of interest in drug discovery due to their diverse biological activities. The synthesis involves the initial conversion of 1,5-dimethylindoline-2,3-dione to a more reactive intermediate.[1]

  • Protecting Group Chemistry: The C3-carbonyl group can be protected, for example, through a Morita–Baylis–Hillman (MBH) reaction, allowing for selective modifications at other positions of the molecule. This protection can be subsequently removed to regenerate the reactive ketone, demonstrating the utility of 1,5-dimethylindoline-2,3-dione in multi-step synthetic sequences.[3][4]

  • Precursor to Substituted Oxindoles: Through various synthetic manipulations, 1,5-dimethylindoline-2,3-dione can be converted into a range of substituted 2-oxindoles, which are core structures in numerous pharmaceuticals and natural products.

Data Presentation

The following table summarizes key quantitative data for representative reactions starting from 1,5-dimethylindoline-2,3-dione and its direct precursor, 5-methylisatin.

PrecursorProductReagents and ConditionsYield (%)Reference
5-Methylisatin1,5-Dimethylindoline-2,3-dione Methyl iodide, Calcium hydride, DMF, 60 °C, 1 hNot specified[4]
1,5-Dimethylindoline-2,3-dione Methyl 2-(1,5-dimethyl-2-oxoindolin-3-yl)-3-hydroxyprop-2-enoate (MBH Adduct)Methyl acrylate, DABCO, Ethanol, 3 daysNot specified[4]
MBH Adduct of 1,5-Dimethylindoline-2,3-dione3-(2-(2,4-dinitrophenyl)hydrazono)-1,5-dimethylindolin-2-one2,4-Dinitrophenylhydrazine hydrochlorideNot specified[3]
3-(2-(2,4-dinitrophenyl)hydrazono)-1,5-dimethylindolin-2-one1,5-Dimethylindoline-2,3-dione K-10 clay, Acetone, rt, 30 min85[4]
N-(Benzyloxy)-3-chloro-1,5-dimethyl-2-oxoindoline-3-carboxamideSpirooxindole-γ-lactone derivativeNaphthalen-2-ol65[1]

Experimental Protocols

Protocol 1: Synthesis of 1,5-Dimethylindoline-2,3-dione

This protocol describes the N-methylation of 5-methylisatin to yield the title compound.

Materials:

  • 5-Methylisatin

  • Methyl iodide

  • Calcium hydride (CaH₂)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (2 N)

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄)

Procedure: [4]

  • In a round-bottom flask, a mixture of 5-methylisatin (1 mmol), methyl iodide (1.5 mmol), and calcium hydride (3 mmol) in DMF is stirred at 60 °C for 1 hour.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is poured into water and neutralized with 2 N HCl.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and hexane (20:80) as the eluent to afford pure 1,5-dimethylindoline-2,3-dione.

Protocol 2: Synthesis of a Spirooxindole-γ-lactone Precursor

This protocol details the conversion of 1,5-dimethylindoline-2,3-dione to N-(benzyloxy)-3-chloro-1,5-dimethyl-2-oxoindoline-3-carboxamide, a key intermediate for spiro-lactone synthesis.

Materials:

  • 1,5-Dimethylindoline-2,3-dione

  • N-(Benzyloxy)formamide

  • Oxalyl chloride

  • Dichloromethane (DCM)

Procedure: [1]

  • To a solution of 1,5-dimethylindoline-2,3-dione in dichloromethane, add N-(benzyloxy)formamide.

  • Cool the mixture in an ice bath and add oxalyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • The reaction mixture is then quenched and worked up to isolate the crude product.

  • Purification by column chromatography yields N-(benzyloxy)-3-chloro-1,5-dimethyl-2-oxoindoline-3-carboxamide.

Note: The subsequent reaction of this intermediate with a nucleophile such as naphthalen-2-ol leads to the formation of the spirooxindole-γ-lactone.[1]

Protocol 3: Protection of the C3-Carbonyl as a Morita-Baylis-Hillman (MBH) Adduct

This protocol describes the protection of the reactive C3-carbonyl of 1,5-dimethylindoline-2,3-dione.

Materials:

  • 1,5-Dimethylindoline-2,3-dione

  • Methyl acrylate

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Ethanol

Procedure: [4]

  • To a solution of 1,5-dimethylindoline-2,3-dione in ethanol, add methyl acrylate and a catalytic amount of DABCO.

  • Stir the reaction mixture at room temperature for 3 days.

  • Monitor the reaction progress by TLC.

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the MBH adduct.

Visualizations

Synthesis_of_1_5_Dimethylindoline_2_3_dione 5-Methylisatin 5-Methylisatin Reagents1 Methyl iodide, CaH₂, DMF 5-Methylisatin->Reagents1 1,5-Dimethylindoline-2,3-dione 1,5-Dimethylindoline-2,3-dione Reagents1->1,5-Dimethylindoline-2,3-dione caption Synthesis of 1,5-Dimethylindoline-2,3-dione.

Synthesis of 1,5-Dimethylindoline-2,3-dione.

Spirooxindole_Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Intermediate Formation cluster_2 Final Product Synthesis Start 1,5-Dimethylindoline-2,3-dione Intermediate N-(Benzyloxy)-3-chloro-1,5-dimethyl- 2-oxoindoline-3-carboxamide Start->Intermediate N-(Benzyloxy)formamide, Oxalyl chloride Product Spirooxindole-γ-lactone Intermediate->Product Naphthalen-2-ol caption Workflow for Spirooxindole-γ-lactone Synthesis.

Workflow for Spirooxindole-γ-lactone Synthesis.

Protection_Deprotection_Scheme Precursor 1,5-Dimethylindoline-2,3-dione Protected MBH Adduct Precursor->Protected Protection (MBH Reaction) Deprotected 1,5-Dimethylindoline-2,3-dione Protected->Deprotected Deprotection (e.g., via hydrazone and clay) caption Protection and Deprotection of C3-Carbonyl.

References

Application Notes and Protocols for the Synthesis of Spirooxindoles using 1,5-Dimethylindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the synthesis of spirooxindoles utilizing 1,5-dimethylindoline-2,3-dione (also known as 1,5-dimethylisatin) as a key starting material. The methodologies outlined below are primarily based on robust and widely applicable three-component reactions, which offer an efficient approach to generating molecular diversity for drug discovery and development programs.

Introduction

Spirooxindoles are a prominent class of heterocyclic compounds found in numerous natural products and synthetic molecules with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The unique three-dimensional architecture of the spirocyclic system imparts conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets. 1,5-Dimethylindoline-2,3-dione is a readily available derivative of isatin that can be employed in various multicomponent reactions to construct diverse spirooxindole scaffolds.

This document details two primary applications of 1,5-dimethylindoline-2,3-dione in spirooxindole synthesis: a [3+2] cycloaddition reaction with an in situ generated azomethine ylide and a Lewis acid-catalyzed reaction with two equivalents of a 1,3-dicarbonyl compound.

Data Presentation

The following tables summarize the quantitative data for representative spirooxindole syntheses using substituted isatins analogous to 1,5-dimethylindoline-2,3-dione. This data provides an expected range of yields and reaction times for the protocols described.

Table 1: Three-Component [3+2] Cycloaddition for the Synthesis of Di-spirooxindoles

This reaction involves the in situ generation of an azomethine ylide from 1,5-dimethylindoline-2,3-dione and an amino acid, which then undergoes a [3+2] cycloaddition with a suitable dipolarophile. The data presented is based on analogous reactions with substituted isatins.[1]

EntryIsatin DerivativeDipolarophile (α,β-unsaturated ketone)Amino AcidSolventTime (h)Yield (%)
15-Methylisatin(2E,6E)-2,6-bis(4-fluorobenzylidene)cyclohexanone(2S)-octahydro-1H-indole-2-carboxylic acidMeOH1.572
25-Methylisatin(2E,6E)-2,6-dibenzylidenecyclohexanone(2S)-octahydro-1H-indole-2-carboxylic acidMeOH1.075
3N-Methylisatin(2E,6E)-2,6-bis(4-chlorobenzylidene)cyclohexanone(2S)-octahydro-1H-indole-2-carboxylic acidMeOH1.570

Table 2: Lewis Acid-Catalyzed Three-Component Synthesis of Spirooxindole Pyranochromenediones

This reaction involves the condensation of 1,5-dimethylindoline-2,3-dione with two different 1,3-dicarbonyl compounds in the presence of a Lewis acid catalyst. The data is based on reactions using N-methylisatin.[2]

Entry1,3-Dicarbonyl 11,3-Dicarbonyl 2Catalyst (mol%)SolventTime (h)Yield (%)
11,3-Cyclohexanedione4-Hydroxy-6-methyl-2-pyroneSnCl₄ (10)Cl(CH₂)₂Cl3 (days)78
2Dimedone4-Hydroxy-6-methyl-2-pyroneSnCl₄ (10)Cl(CH₂)₂Cl2485
31,3-Indanedione4-Hydroxy-6-methyl-2-pyroneSnCl₄ (10)Cl(CH₂)₂Cl2475

Experimental Protocols

Protocol 1: General Procedure for the Three-Component [3+2] Cycloaddition Synthesis of Di-spirooxindoles

This protocol is adapted from a procedure for the synthesis of di-spirooxindole analogs.[1]

Materials:

  • 1,5-Dimethylindoline-2,3-dione (1 mmol)

  • Substituted (2E,6E)-2,6-dibenzylidenecyclohexanone (1 mmol)

  • (2S)-octahydro-1H-indole-2-carboxylic acid (1.5 mmol)

  • Methanol (20 mL)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Silica gel for column chromatography

  • Ethyl acetate and n-hexane for elution

Procedure:

  • To a 50 mL round-bottom flask, add 1,5-dimethylindoline-2,3-dione (1 mmol), the desired α,β-unsaturated ketone (1 mmol), and (2S)-octahydro-1H-indole-2-carboxylic acid (1.5 mmol).

  • Add methanol (20 mL) to the flask.

  • Attach a reflux condenser and heat the mixture to 60 °C with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and n-hexane as the eluent to afford the pure di-spirooxindole product.

Protocol 2: General Procedure for the Lewis Acid-Catalyzed Three-Component Synthesis of Spirooxindole Pyranochromenediones

This protocol is based on a Lewis acid-catalyzed reaction of N-methylisatin.[2]

Materials:

  • 1,5-Dimethylindoline-2,3-dione (1 mmol)

  • 1,3-Dicarbonyl compound 1 (e.g., 1,3-cyclohexanedione) (1.5 mmol)

  • 1,3-Dicarbonyl compound 2 (e.g., 4-hydroxy-6-methyl-2-pyrone) (1.5 mmol)

  • Tin(IV) chloride (SnCl₄) (10 mol%)

  • 1,2-Dichloroethane (Cl(CH₂)₂Cl)

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Stirring apparatus

  • Heating apparatus (oil bath or heating mantle)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 1,5-dimethylindoline-2,3-dione (1 mmol), the first 1,3-dicarbonyl compound (1.5 mmol), and the second 1,3-dicarbonyl compound (1.5 mmol).

  • Add dry 1,2-dichloroethane as the solvent.

  • Add the Lewis acid catalyst, SnCl₄ (10 mol%), to the reaction mixture.

  • Stir the reaction mixture at 60 °C.

  • Monitor the reaction progress by TLC. Reaction times can vary from 24 hours to several days depending on the substrates.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired spirooxindole pyranochromenedione.

Visualizations

Diagram 1: Experimental Workflow for Three-Component [3+2] Cycloaddition

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 1,5-Dimethylindoline-2,3-dione mix1 Combine in Flask A->mix1 B α,β-Unsaturated Ketone B->mix1 C Amino Acid C->mix1 D Methanol D->mix1 reflux Reflux at 60 °C (1-2 hours) mix1->reflux tlc Monitor by TLC reflux->tlc cool Cool to RT tlc->cool evap Solvent Evaporation cool->evap chrom Column Chromatography evap->chrom product Pure Spirooxindole chrom->product

Caption: Workflow for the synthesis of di-spirooxindoles.

Diagram 2: Signaling Pathway for the [3+2] Cycloaddition Reaction

G isatin 1,5-Dimethylindoline-2,3-dione ylide Azomethine Ylide (in situ generation) isatin->ylide + amino_acid Amino Acid amino_acid->ylide + - H₂O, - CO₂ dipolarophile Dipolarophile (α,β-Unsaturated Ketone) cycloaddition [3+2] Cycloaddition dipolarophile->cycloaddition ylide->cycloaddition spirooxindole Spiro-pyrrolidinyl Oxindole cycloaddition->spirooxindole

Caption: Proposed mechanism for the [3+2] cycloaddition.

Diagram 3: Logical Relationship in Lewis Acid-Catalyzed Three-Component Synthesis

G isatin 1,5-Dimethylindoline-2,3-dione intermediate1 Knoevenagel Adduct isatin->intermediate1 dicarbonyl1 1,3-Dicarbonyl 1 dicarbonyl1->intermediate1 dicarbonyl2 1,3-Dicarbonyl 2 intermediate2 Michael Adduct dicarbonyl2->intermediate2 catalyst Lewis Acid (SnCl₄) catalyst->intermediate1 catalyst->intermediate2 intermediate1->intermediate2 cyclization Cyclization/ Dehydration intermediate2->cyclization product Spirooxindole Pyranochromenedione cyclization->product

Caption: Key steps in the Lewis acid-catalyzed synthesis.

References

Application Notes and Protocols: Reaction of 1,5-Dimethylindoline-2,3-dione with Hydrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dimethylindoline-2,3-dione, a derivative of the versatile isatin scaffold, serves as a valuable starting material for the synthesis of a diverse range of heterocyclic compounds. The reaction of its C3-ketone with various hydrazines provides a straightforward and efficient route to the corresponding hydrazones. These isatin-3-hydrazones are not merely synthetic intermediates but have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This document provides detailed application notes and experimental protocols for the synthesis of these compounds and summarizes their potential applications in drug discovery, with a focus on their anticancer, anticonvulsant, and antimicrobial properties.

The core reaction involves the condensation of the carbonyl group at the C-3 position of the 1,5-dimethylindoline-2,3-dione ring with the terminal amino group of a hydrazine derivative. This reaction typically proceeds with high yield under mild conditions, often requiring only refluxing in a suitable solvent with a catalytic amount of acid. The resulting hydrazone products can be further modified to generate a library of compounds for structure-activity relationship (SAR) studies.

General Reaction Scheme

The fundamental reaction is the formation of a hydrazone from 1,5-Dimethylindoline-2,3-dione and a hydrazine derivative.

ReactionScheme reagent1 1,5-Dimethylindoline-2,3-dione product 1,5-Dimethylindoline-2,3-dione-3-hydrazone reagent1->product + R-NH-NH2 reagent2 Hydrazine Derivative (R-NH-NH2) reagent2->product side_product H2O product->side_product - H2O

Caption: General reaction scheme for the synthesis of 1,5-Dimethylindoline-2,3-dione-3-hydrazones.

Applications in Drug Discovery

Hydrazone derivatives of 1,5-dimethylindoline-2,3-dione are promising candidates for the development of novel therapeutics due to their diverse pharmacological activities.

Anticancer Activity

Isatin-hydrazones have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanism of action is often multi-targeted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Signaling Pathways in Cancer Inhibition:

Several studies suggest that isatin-hydrazones can inhibit cyclin-dependent kinases (CDKs), particularly CDK2, which are essential for cell cycle progression. By inhibiting CDK2, these compounds can induce cell cycle arrest, preventing cancer cells from dividing. Furthermore, they have been shown to inhibit receptor tyrosine kinases (RTKs) such as EGFR and VEGFR-2, which play pivotal roles in tumor growth, angiogenesis, and metastasis. Inhibition of these pathways can lead to the induction of apoptosis (programmed cell death), often mediated by the activation of caspases and modulation of the Bcl-2 family of proteins.[1][2][3]

Anticancer_Pathway IsatinHydrazone 1,5-Dimethylisatin Hydrazone Derivative CDK2 CDK2 IsatinHydrazone->CDK2 inhibits RTK EGFR, VEGFR-2 IsatinHydrazone->RTK inhibits Apoptosis Apoptosis Induction IsatinHydrazone->Apoptosis CellCycle Cell Cycle Progression CDK2->CellCycle Arrest Cell Cycle Arrest CDK2->Arrest Proliferation Cell Proliferation & Angiogenesis RTK->Proliferation RTK->Apoptosis Caspases Caspase Activation Apoptosis->Caspases Bcl2 Bcl-2 Inhibition Apoptosis->Bcl2

Caption: Proposed mechanism of anticancer activity of 1,5-dimethylisatin hydrazone derivatives.

Quantitative Data: Anticancer Activity

The following table summarizes the cytotoxic activity (IC₅₀ values) of various isatin-hydrazone derivatives against different cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Isatin-hydrazone 4j MCF7 (Breast)1.51 ± 0.09[2][4]
Isatin-hydrazone 4k MCF7 (Breast)3.56 ± 0.31[2][4]
Isatin-hydrazone 4e MCF7 (Breast)5.46 ± 0.71[2][4]
Isatin-hydrazone 4e A2780 (Ovarian)18.96 ± 2.52[2][4]
Bis-isatin hydrazone 21c MCF-7 (Breast)1.84[5]
Bis-isatin hydrazone 21c HCT-116 (Colon)3.31[5]
Isatin-hydrazone 1 EGFR (enzyme)0.269[3]
Isatin-hydrazone 1 VEGFR-2 (enzyme)0.232[3]
Isatin-hydrazone 2 FLT-3 (enzyme)0.546[3]
Anticonvulsant Activity

Certain isatin-hydrazone and Schiff base derivatives have shown significant anticonvulsant properties in preclinical models. These compounds are evaluated for their ability to protect against seizures induced by maximal electroshock (MES) or chemical convulsants like pentylenetetrazole (PTZ).

Quantitative Data: Anticonvulsant Activity

The following table presents the anticonvulsant activity (ED₅₀ values) of selected isatin derivatives.

Compound IDTest ModelED₅₀ (mg/kg)Reference
3-(4-chloro-phenylimino)-5-methyl-1,3-dihydro-indol-2-one MET53.61[6]
Quinazolinone 5f MES28.90[7]
Quinazolinone 5b MES47.38[7]
Quinazolinone 5c MES56.40[7]
Antimicrobial Activity

Isatin-hydrazones, particularly those incorporating a thiosemicarbazone moiety, have demonstrated promising activity against a range of bacterial and fungal pathogens. Their mechanism of action is thought to involve the chelation of essential metal ions or the inhibition of crucial microbial enzymes.

Quantitative Data: Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of various isatin-hydrazone derivatives against different microorganisms.

Compound IDMicroorganismMIC (µg/mL)Reference
Isatin-thiosemicarbazone 2a M. bovis BCG< 3.9[8]
Isatin-thiosemicarbazone 2j M. bovis BCG< 3.9[8]
Thiosemicarbazone derivative 5 S. aureus ATCC7006991[4]
Ag-thiosemicarbazone complex (T39) E. coli0.018[9]
Ag-thiosemicarbazone complex (T39) S. aureus0.018[9]

Experimental Protocols

The following protocols are generalized procedures for the synthesis of 1,5-dimethylindoline-2,3-dione-3-hydrazones. Researchers should optimize these conditions for specific hydrazine derivatives.

Protocol 1: Synthesis of 1,5-Dimethylindoline-2,3-dione-3-hydrazone

This protocol describes the reaction of 1,5-Dimethylindoline-2,3-dione with hydrazine hydrate.

Materials:

  • 1,5-Dimethylindoline-2,3-dione

  • Hydrazine hydrate (99%)

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve 1,5-Dimethylindoline-2,3-dione (1 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.1 equivalents) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • The crude product can be recrystallized from a suitable solvent (e.g., ethanol or methanol) to obtain the pure hydrazone.

Protocol 2: Synthesis of Schiff Bases of 1,5-Dimethylindoline-2,3-dione-3-hydrazone

This protocol describes the synthesis of Schiff bases by reacting the initially formed hydrazone with an aromatic aldehyde.

Workflow for Schiff Base Synthesis:

SchiffBase_Workflow start Start step1 Dissolve 1,5-Dimethylindoline-2,3-dione and Hydrazine in Ethanol start->step1 step2 Add Catalytic Acetic Acid step1->step2 step3 Reflux to form Hydrazone Intermediate step2->step3 step4 Add Aromatic Aldehyde step3->step4 step5 Continue Reflux step4->step5 step6 Cool and Filter Product step5->step6 step7 Wash and Dry Schiff Base step6->step7 end End step7->end

Caption: Experimental workflow for the one-pot synthesis of Schiff bases from 1,5-Dimethylindoline-2,3-dione.

Materials:

  • 1,5-Dimethylindoline-2,3-dione

  • Hydrazine hydrate or a substituted hydrazine

  • Aromatic aldehyde (e.g., benzaldehyde, salicylaldehyde)

  • Ethanol or Methanol

  • Glacial acetic acid (catalyst)

Procedure:

  • In a round-bottom flask, dissolve 1,5-Dimethylindoline-2,3-dione (1 equivalent) and the desired hydrazine (1 equivalent) in ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 1-2 hours to form the intermediate hydrazone.

  • To the same flask, add the aromatic aldehyde (1 equivalent).

  • Continue to reflux the reaction mixture for an additional 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with cold ethanol and dry it to obtain the Schiff base.

  • Recrystallize from a suitable solvent if further purification is needed.[10]

Protocol 3: Synthesis of 1,5-Dimethylindoline-2,3-dione-3-thiosemicarbazone

This protocol outlines the reaction with thiosemicarbazide to form the corresponding thiosemicarbazone.

Materials:

  • 1,5-Dimethylindoline-2,3-dione

  • Thiosemicarbazide

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Suspend 1,5-Dimethylindoline-2,3-dione (1 equivalent) in warm ethanol.

  • Add a solution of thiosemicarbazide (1 equivalent) in ethanol.

  • Add a few drops of glacial acetic acid.

  • Reflux the mixture for 3-5 hours.

  • Cool the reaction mixture in an ice bath to facilitate precipitation.

  • Filter the resulting solid, wash with cold ethanol, and dry to yield the thiosemicarbazone.[11]

Characterization Data

DerivativeM.p. (°C)Yield (%)¹H NMR (δ, ppm)Reference
Isatin-3-hydrazone 220-2229010.8 (s, 1H, NH), 7.2-7.8 (m, 4H, Ar-H), 6.5 (s, 2H, NH₂)[12]
N-benzylisatin-3-hydrazone 142-1448112.38 (s, 1H, NH), 9.13 (s, 1H, NH), 8.79 (s, 1H, NH), 7.2-7.6 (m, 9H, Ar-H), 4.9 (s, 2H, CH₂)[8]
Isatin-3-thiosemicarbazone 239-2419112.47 (s, 1H, NH), 11.21 (s, 1H, NH), 9.04 (s, 1H, NH₂), 8.69 (s, 1H, NH₂), 6.91-7.64 (m, 4H, Ar-H)[10]
(Z)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylimino)indolin-2-one 146-1486710.75 (s, 1H, NH), 6.08-7.57 (m, 9H, Ar-H), 3.2 (s, 3H, N-CH₃), 2.4-2.6 (m, 3H, C-CH₃)[12]

Conclusion

The reaction of 1,5-Dimethylindoline-2,3-dione with hydrazines offers a versatile and efficient platform for the synthesis of a wide array of hydrazone derivatives. These compounds exhibit significant potential in drug discovery, with demonstrated anticancer, anticonvulsant, and antimicrobial activities. The provided protocols serve as a foundation for the synthesis and further exploration of this promising class of molecules. Future research should focus on detailed SAR studies to optimize the biological activity and pharmacokinetic properties of these derivatives for the development of novel therapeutic agents.

References

Applications of 1,5-Dimethylisatin in Medicinal Chemistry: A Detailed Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Isatin (1H-indole-2,3-dione) and its derivatives represent a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. Among these, 1,5-dimethylisatin, characterized by methyl groups at the N-1 and C-5 positions of the isatin core, serves as a valuable scaffold for the development of novel therapeutic agents. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the medicinal chemistry of 1,5-dimethylisatin, with a primary focus on its anticancer properties.

Application Notes

The primary therapeutic application of 1,5-dimethylisatin derivatives explored to date is in the field of oncology. These compounds have shown promise as inhibitors of key enzymes involved in cell cycle regulation, particularly Cyclin-Dependent Kinase 2 (CDK2).

Anticancer Activity:

Derivatives of 1,5-dimethylisatin have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines. The core mechanism of action is often attributed to the inhibition of CDKs, which are crucial for the progression of the cell cycle. Inhibition of CDK2, for instance, can lead to cell cycle arrest, preventing cancer cells from dividing and proliferating.[1]

  • Cyclin-Dependent Kinase (CDK) Inhibition: The isatin scaffold is recognized as a privileged structure for designing CDK inhibitors.[1] By modifying the C-3 position of the 1,5-dimethylisatin core, often through the formation of Schiff bases or hydrazones, researchers have developed potent inhibitors of CDK2. This inhibition disrupts the G1/S and S phases of the cell cycle, leading to a halt in cell proliferation.

  • Induction of Apoptosis: Beyond cell cycle arrest, 1,5-dimethylisatin derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often a downstream consequence of CDK inhibition and can involve the activation of intrinsic (mitochondrial) apoptotic pathways. Key events include the release of cytochrome c from mitochondria and the subsequent activation of caspases, the executioner enzymes of apoptosis.

  • Structure-Activity Relationship (SAR): SAR studies on related 5-methylisatin derivatives indicate that the nature of the substituent at the C-3 position and the substitution on the N-1 position significantly influence the anticancer potency.[1]

Data Presentation: Anticancer Activity of Isatin Derivatives

While specific IC50 values for a broad panel of cancer cell lines for 1,5-dimethylisatin derivatives are not extensively documented in single reports, the following table summarizes the cytotoxic activity of closely related 1,5-disubstituted and 5-methylisatin derivatives to provide a comparative context for their potential efficacy.

Compound/DerivativeCell LineIC50 (µM)Reference
1,5-disubstituted isatin derivative (7l) Jeko-1 (Mantle Cell Lymphoma)0.4[2]
Mino (Mantle Cell Lymphoma)1.3[2]
Rec-1 (Mantle Cell Lymphoma)0.8[2]
Z138 (Mantle Cell Lymphoma)0.6[2]
3,3′-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one) A549 (Lung Adenocarcinoma)~4-13[3]
Hela (Cervical Carcinoma)~4-13[3]
HepG2 (Liver Hepatocellular)~4-13[3]
U251 (Glioma)~4-13[3]
SGC-7901 (Gastric Carcinoma)~4-13[3]
N-(p-methylbenzyl)isatin (7f) CCRF-CEM (Leukemia)0.49
RPMI-8226 (Leukemia)0.49

Experimental Protocols

This section provides detailed methodologies for the synthesis of 1,5-dimethylisatin and its derivatives, as well as for key biological assays to evaluate their anticancer activity.

Protocol 1: Synthesis of 1,5-Dimethylisatin

This protocol describes the N-alkylation of 5-methylisatin to yield 1,5-dimethylisatin.

Materials:

  • 5-Methylisatin

  • Methyl iodide (or dimethyl sulfate)

  • Calcium hydride (CaH₂)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Water

  • 2 N Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Stirrer/hotplate

  • Thin Layer Chromatography (TLC) apparatus

  • Rotary evaporator

Procedure: [4]

  • In a round-bottom flask, suspend 5-methylisatin (1 mmol) and calcium hydride (3 mmol) in DMF.

  • Add methyl iodide (1.5 mmol) to the mixture.

  • Stir the reaction mixture at 60°C for 1 hour.

  • Monitor the reaction progress by TLC.

  • After completion, pour the reaction mixture into water.

  • Neutralize the aqueous mixture with 2 N HCl.

  • Extract the product with ethyl acetate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane (20:80) mixture as the eluent to obtain pure 1,5-dimethylisatin.

Protocol 2: Synthesis of 1,5-Dimethylisatin Schiff Base Derivatives

This protocol outlines the general procedure for the condensation reaction between 1,5-dimethylisatin and a primary amine to form a Schiff base.

Materials:

  • 1,5-Dimethylisatin

  • Appropriate primary amine (e.g., aniline, substituted anilines)

  • Absolute ethanol

  • Glacial acetic acid

  • Round-bottom flask with reflux condenser

  • Stirrer/hotplate

  • Filtration apparatus

Procedure:

  • Dissolve 1,5-dimethylisatin (0.01 mol) in warm absolute ethanol (50 mL) in a round-bottom flask.

  • Add an equimolar amount of the desired primary amine (0.01 mol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture with stirring for 4-6 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature to allow the Schiff base product to precipitate.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

Protocol 3: Cytotoxicity Evaluation using MTT Assay

This colorimetric assay is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 1,5-Dimethylisatin derivative (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the 1,5-dimethylisatin derivative in culture medium.

  • Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 4: In Vitro CDK2 Kinase Inhibition Assay (Luminescent)

This assay measures the activity of CDK2 by quantifying the amount of ATP remaining after the kinase reaction. A decrease in ATP corresponds to kinase activity.

Materials:

  • Recombinant human CDK2/Cyclin A or CDK2/Cyclin E enzyme

  • Kinase-specific substrate (e.g., Histone H1)

  • ATP

  • 1,5-Dimethylisatin derivative (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White opaque 384-well plates

  • Luminometer

Procedure: [5]

  • Prepare serial dilutions of the 1,5-dimethylisatin derivative in the kinase assay buffer.

  • In a 384-well plate, add 1 µL of the inhibitor solution (or DMSO for control).

  • Add 2 µL of the CDK2/Cyclin enzyme solution.

  • Initiate the kinase reaction by adding 2 µL of a mixture containing the substrate and ATP.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition relative to the DMSO control and determine the IC50 value.

Visualizations

Logical Workflow for Synthesis and Evaluation

cluster_synthesis Synthesis cluster_evaluation Biological Evaluation 5-Methylisatin 5-Methylisatin N-Alkylation N-Alkylation 5-Methylisatin->N-Alkylation 1,5-Dimethylisatin 1,5-Dimethylisatin N-Alkylation->1,5-Dimethylisatin Condensation Condensation 1,5-Dimethylisatin->Condensation Primary_Amine Primary Amine Primary_Amine->Condensation Schiff_Base 1,5-Dimethylisatin Schiff Base Derivative Condensation->Schiff_Base Cytotoxicity_Assay Cytotoxicity Assay (MTT) Schiff_Base->Cytotoxicity_Assay Kinase_Assay CDK2 Kinase Inhibition Assay Schiff_Base->Kinase_Assay IC50_Values IC50 Values Cytotoxicity_Assay->IC50_Values Kinase_Assay->IC50_Values

Caption: Workflow for the synthesis and biological evaluation of 1,5-dimethylisatin derivatives.

Signaling Pathway of 1,5-Dimethylisatin Derivatives in Cancer Cells

cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptosis Induction G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Compound 1,5-Dimethylisatin Derivative CDK2_Cyclin CDK2/Cyclin E/A Complex Compound->CDK2_Cyclin Inhibition Cell_Cycle_Arrest Cell Cycle Arrest (G1/S or G2/M) Compound->Cell_Cycle_Arrest CDK2_Cyclin->S Promotes progression Mitochondrion Mitochondrion Cell_Cycle_Arrest->Mitochondrion Triggers Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed mechanism of action for 1,5-dimethylisatin derivatives in cancer cells.

References

Application Notes and Protocols: Synthesis of Schiff Bases from 1,5-Dimethylindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases derived from isatin (1H-indole-2,3-dione) and its analogs are a prominent class of compounds in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. The 1,5-Dimethylindoline-2,3-dione core offers a unique scaffold for the synthesis of novel Schiff bases, where the methyl groups at the 1 and 5 positions can modulate the lipophilicity and electronic properties of the resulting molecules, potentially enhancing their therapeutic efficacy.

This document provides detailed protocols for the synthesis of Schiff bases from 1,5-Dimethylindoline-2,3-dione, their characterization, and methods for evaluating their biological activities. Furthermore, it includes comparative data on the biological activities of related isatin Schiff bases to guide further research and development.

Physicochemical Properties

A thorough understanding of the starting materials is crucial for successful synthesis. The table below summarizes the key physicochemical properties of 1,5-Dimethylindoline-2,3-dione.

Property1,5-Dimethylindoline-2,3-dione
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.18 g/mol
Appearance Orange to red crystalline solid
Melting Point 154-156 °C
Solubility Soluble in hot ethanol, DMF, and DMSO

Experimental Protocols

Protocol 1: Synthesis of Schiff Bases from 1,5-Dimethylindoline-2,3-dione

This protocol outlines the general procedure for the condensation reaction between 1,5-Dimethylindoline-2,3-dione and a primary amine to form the corresponding Schiff base.

Materials:

  • 1,5-Dimethylindoline-2,3-dione

  • Primary amine (e.g., aniline, substituted anilines, aminothiazoles)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle

  • Buchner funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Recrystallization solvent (e.g., ethanol, ethanol/water mixture)

  • Vacuum oven

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.75 g (0.01 mol) of 1,5-Dimethylindoline-2,3-dione in 30 mL of warm absolute ethanol.

  • To this solution, add a stoichiometric equivalent (0.01 mol) of the desired primary amine.

  • Add 3-4 drops of glacial acetic acid to the reaction mixture to act as a catalyst.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Upon completion of the reaction (as indicated by the disappearance of the starting materials on TLC), allow the mixture to cool to room temperature.

  • Collect the precipitated solid product by filtration using a Buchner funnel.

  • Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the product from a suitable solvent to obtain the pure Schiff base.

  • Dry the purified product in a vacuum oven.

Protocol 2: Characterization of Synthesized Schiff Bases

The structure and purity of the synthesized Schiff bases should be confirmed using various spectroscopic and analytical techniques.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Expected characteristic absorption bands include:

    • ~1720-1740 cm⁻¹ for the C=O stretching of the isatin lactam.

    • ~1600-1650 cm⁻¹ for the C=N (azomethine) stretching.

    • Absence of the N-H stretching band of the primary amine starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the proton and carbon framework of the final product. The formation of the Schiff base is confirmed by the disappearance of the amine protons and the appearance of the characteristic imine proton signal.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound and confirm its molecular formula.

  • Elemental Analysis: To determine the elemental composition (C, H, N) of the compound, which should be in agreement with the calculated values for the expected structure.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

The broth microdilution method is a standard procedure to determine the MIC of a compound against various bacterial strains.[1][2][3]

Materials:

  • Synthesized Schiff base stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile multichannel pipettes and reservoirs

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Schiff Base Dilutions: Prepare a serial two-fold dilution of the Schiff base in CAMHB in the wells of a 96-well microtiter plate. The final volume in each well should be 50 µL. The concentration range should be selected to encompass the expected MIC value.

  • Preparation of Bacterial Inoculum: From a fresh (18-24 hours) culture plate, select 3-5 well-isolated colonies of the test organism. Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, except for the sterility control well. This will bring the final volume in each well to 100 µL.

  • Controls:

    • Growth Control: One well containing only CAMHB and the bacterial inoculum.

    • Sterility Control: One well containing only CAMHB.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Reading the Results: After incubation, visually inspect the plate for bacterial growth. The MIC is the lowest concentration of the Schiff base at which there is no visible growth (clear well).[3]

Data Presentation

The following tables summarize the biological activities of various isatin-derived Schiff bases from the literature, providing a comparative context for newly synthesized compounds from 1,5-Dimethylindoline-2,3-dione.

Table 1: Anticancer Activity of Representative Isatin Schiff Bases (IC₅₀ in µM)

Compound/DerivativeHeLa (Cervical Cancer)MCF-7 (Breast Cancer)HepG2 (Liver Cancer)A549 (Lung Cancer)Reference
3,3'-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one)--4.23-[4]
Isatin-Schiff base copper(II) complex (Cu(isaepy)₂)----
5-(diethylamino)-2-((2,6-diethylphenylimino)methyl)phenol----
4-substituted isatin Schiff base (H13)---4.83[5]
5,5-diphenylhydantoin Schiff base (24)-4.929.07-[6]

Table 2: Antimicrobial Activity of Representative Isatin Schiff Bases (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaCandida albicansReference
N-benzylisatin Schiff bases (4a-c)Moderate ActivityModerate ActivityModerate ActivityNo ActivityNo Activity[7]
Dapsone Schiff base derivativesPotent ActivityPotent ActivityPotent Activity-Potent Activity[8]
Amoxicillin-vanillin Schiff base complexesSignificant Effect-Significant EffectSignificant Effect-[9]

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of Schiff bases from 1,5-Dimethylindoline-2,3-dione.

G cluster_synthesis Synthesis cluster_characterization Characterization Start 1,5-Dimethylindoline-2,3-dione + Primary Amine Reaction Reflux in Ethanol with Glacial Acetic Acid Start->Reaction Condensation Cooling Cooling to Room Temperature Reaction->Cooling Filtration Filtration Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Drying Drying Recrystallization->Drying Product Pure Schiff Base Drying->Product FTIR FTIR Spectroscopy Product->FTIR NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR MS Mass Spectrometry Product->MS EA Elemental Analysis Product->EA G SchiffBase Isatin Schiff Base ROS Increased ROS Production SchiffBase->ROS Mito Mitochondrial Dysfunction SchiffBase->Mito ROS->Mito Bcl2 Bcl-2 (Anti-apoptotic) Mito->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Mito->Bax Activation CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G SchiffBase Isatin Schiff Base CDK1 CDK1 SchiffBase->CDK1 Down-regulation CyclinB Cyclin B1 SchiffBase->CyclinB Down-regulation G2M_Transition G2/M Transition SchiffBase->G2M_Transition Inhibition CellCycleArrest G2/M Cell Cycle Arrest SchiffBase->CellCycleArrest G2M_Complex CDK1/Cyclin B1 Complex CDK1->G2M_Complex CyclinB->G2M_Complex G2M_Complex->G2M_Transition Promotes CellProliferation Cell Proliferation G2M_Transition->CellProliferation

References

Application Notes and Protocols: Antimicrobial Screening of 1,5-Dimethylisatin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The isatin scaffold is a versatile platform for the development of new therapeutic agents. This document provides detailed protocols for the antimicrobial screening of isatin derivatives, with a specific focus on 1,5-dimethylisatin derivatives as a representative class.

Data Presentation: Antimicrobial Activity of Isatin Derivatives

The antimicrobial efficacy of novel compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4] The following tables summarize the representative MIC values of 5-methylisatin thiocarbohydrazone derivatives against a panel of pathogenic bacteria and fungi.

Table 1: Antibacterial Activity of 5-Methylisatin Derivatives (MIC in µg/mL)

CompoundBacillus subtilisStaphylococcus aureusEnterococcus faecalisEscherichia coliKlebsiella pneumoniaePseudomonas aeruginosa
Derivative 1 12825664>512>512>512
Derivative 2 256128128>512>512>512
Derivative 3 128256256>512>512>512
Ampicillin (Standard) 84163264>512

Data is representative of substituted 5-methylisatin thiocarbohydrazone derivatives and is for illustrative purposes.[4][5]

Table 2: Antifungal Activity of 5-Methylisatin Derivatives (MIC in µg/mL)

CompoundCandida albicansAspergillus niger
Derivative 1 256>512
Derivative 2 128256
Derivative 3 256>512
Fluconazole (Standard) 816

Data is representative of substituted 5-methylisatin thiocarbohydrazone derivatives and is for illustrative purposes.[4][5]

Experimental Protocols

Detailed methodologies for key experiments in the antimicrobial screening of 1,5-dimethylisatin derivatives are provided below.

Protocol 1: Agar Disk Diffusion Assay (Kirby-Bauer Method)

This method is a preliminary screening tool to assess the antimicrobial activity of a compound.

Materials:

  • Test compounds (1,5-dimethylisatin derivatives)

  • Sterile paper discs (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial cultures (e.g., S. aureus, E. coli)

  • Sterile saline solution (0.85%)

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Incubator

  • Calipers or ruler

Procedure:

  • Inoculum Preparation: From a fresh overnight culture, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation of MHA Plate: Dip a sterile swab into the adjusted bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube. Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Application of Discs: Aseptically place sterile paper discs impregnated with a known concentration of the test compound onto the inoculated agar surface. Gently press each disc to ensure complete contact with the agar. A disc impregnated with the solvent used to dissolve the compound should be used as a negative control. Standard antibiotic discs can be used as positive controls.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Data Collection: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters (mm) using calipers or a ruler.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial cultures

  • Sterile saline

  • 0.5 McFarland turbidity standard

  • Micropipettes and sterile tips

  • Microplate reader (optional)

Procedure:

  • Preparation of Test Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the stock solution in MHB in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add the diluted bacterial suspension to each well containing the test compound dilutions. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Protocol 3: MTT Assay for Cytotoxicity Assessment

This assay is used to evaluate the potential toxicity of the compounds against mammalian cell lines.

Materials:

  • Test compounds

  • Mammalian cell line (e.g., HEK293, Vero)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used for the compounds) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) can be determined by plotting a dose-response curve.

Proposed Mechanism of Action and Visualization

While the exact antimicrobial mechanism of 1,5-dimethylisatin derivatives is yet to be fully elucidated, a prominent proposed mechanism for isatin derivatives is the inhibition of bacterial DNA gyrase.[6][7] DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.

antimicrobial_workflow cluster_prep Preparation cluster_screening Antimicrobial Screening cluster_cytotoxicity Cytotoxicity Assessment cluster_analysis Data Analysis Compound 1,5-Dimethylisatin Derivative DiskDiffusion Agar Disk Diffusion Assay Compound->DiskDiffusion MIC Broth Microdilution (MIC) Compound->MIC MTT MTT Assay Compound->MTT Culture Bacterial Culture Culture->DiskDiffusion Culture->MIC Zone Measure Zone of Inhibition DiskDiffusion->Zone MIC_Value Determine MIC Value MIC->MIC_Value IC50 Calculate IC50 Value MTT->IC50 Activity Antimicrobial Activity Profile Zone->Activity MIC_Value->Activity Toxicity Toxicity Profile IC50->Toxicity

Fig. 1: Experimental workflow for antimicrobial screening.

dna_gyrase_inhibition cluster_process DNA Replication & Transcription cluster_inhibition Inhibition by Isatin Derivative DNA Relaxed Bacterial DNA Gyrase DNA Gyrase (GyrA & GyrB) DNA->Gyrase Binds Inhibited_Gyrase Inhibited DNA Gyrase Complex DNA->Inhibited_Gyrase Prevents DNA processing Supercoiled_DNA Negatively Supercoiled DNA Gyrase->Supercoiled_DNA Introduces negative supercoils Replication DNA Replication & Transcription Supercoiled_DNA->Replication Isatin 1,5-Dimethylisatin Derivative Isatin->Gyrase Binds to Gyrase Blocked Replication & Transcription Blocked Inhibited_Gyrase->Blocked

Fig. 2: Proposed mechanism of action via DNA gyrase inhibition.

References

Catalytic Applications of 1,5-Dimethylindoline-2,3-dione Metal Complexes: A Field of Unexplored Potential

Author: BenchChem Technical Support Team. Date: December 2025

Despite a thorough investigation of scientific literature and chemical databases, detailed information on the catalytic applications of metal complexes specifically derived from 1,5-Dimethylindoline-2,3-dione remains elusive. This suggests that the synthesis and catalytic evaluation of such complexes represent a largely unexplored area of chemical research.

General Context: Catalytic Applications of Isatin-Based Metal Complexes

To provide a contextual framework, it is pertinent to briefly touch upon the catalytic applications of metal complexes derived from other isatin derivatives, particularly Schiff bases. Schiff base ligands, formed by the condensation of the C3-keto group of isatin with various primary amines, are versatile coordinating agents for a wide range of transition metals. These complexes have demonstrated catalytic activity in several organic transformations, including:

  • Oxidation Reactions: Metal complexes of isatin derivatives have been employed as catalysts for the oxidation of alcohols and other organic substrates.

  • Carbon-Carbon Bond Forming Reactions: Palladium and copper complexes of Schiff bases derived from isatins have shown promise in cross-coupling reactions such as Suzuki-Miyaura and Heck couplings.

These applications, however, have not been specifically reported for complexes of 1,5-Dimethylindoline-2,3-dione.

Future Research Directions and Potential Applications

The absence of data presents a significant opportunity for researchers in the fields of catalysis and organometallic chemistry. The electronic and steric properties of the 1,5-Dimethylindoline-2,3-dione ligand, influenced by the two methyl groups, could lead to the development of novel catalysts with unique reactivity and selectivity.

Potential areas of investigation for metal complexes of 1,5-Dimethylindoline-2,3-dione could include:

  • Asymmetric Catalysis: The rigid indoline backbone could serve as a scaffold for the design of chiral ligands for enantioselective transformations.

  • Oxidation Catalysis: The electron-donating methyl groups might influence the redox potential of the metal center, potentially leading to more efficient oxidation catalysts.

  • Polymerization Catalysis: The steric bulk of the ligand could be exploited to control the stereochemistry of polymerization reactions.

Hypothetical Experimental Workflow

For researchers interested in exploring this untapped area, a logical experimental workflow could be proposed.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,5-Dimethylindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve the yield and purity of 1,5-Dimethylindoline-2,3-dione synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for 1,5-Dimethylindoline-2,3-dione?

The most prevalent and reliable method is a two-step synthesis. The first step involves the formation of the isatin core, 5-methylisatin, from 4-methylaniline using the Sandmeyer isatin synthesis. The second step is the N-alkylation of the 5-methylisatin intermediate using a suitable methylating agent to yield the final product.

Q2: My yield for the first step, the Sandmeyer synthesis of 5-methylisatin, is very low. Why is this happening?

Low yields in the Sandmeyer synthesis are a known issue, particularly with anilines bearing electron-donating groups like the methyl group at the 4-position (which becomes the 5-position in the isatin).[1] Potential causes include:

  • Incomplete Cyclization: The final ring-closing step, which is acid-catalyzed, may be inefficient.

  • Tar Formation: The harsh, high-temperature, and strongly acidic conditions can cause decomposition of the starting material or intermediates, leading to intractable byproducts.[2]

  • Poor Solubility: Lipophilic or substituted intermediates may have poor solubility in the concentrated sulfuric acid typically used for cyclization, leading to an incomplete reaction.[2]

Q3: How can I optimize the N-methylation of 5-methylisatin to improve yield?

The N-methylation step is a nucleophilic substitution that requires careful optimization of the base, solvent, and methylating agent. Key factors for improvement include:

  • Incomplete Deprotonation: The isatin N-H is acidic but requires a sufficiently strong base for complete deprotonation to form the nucleophilic anion.[3] Using a stronger base like Cesium Carbonate (Cs₂CO₃) or Sodium Hydride (NaH), or ensuring weaker bases like Potassium Carbonate (K₂CO₃) are anhydrous and used in slight excess, can improve the reaction rate and completion.[3][4]

  • Suboptimal Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidinone (NMP) are ideal as they effectively solvate the isatin anion.[4]

  • Reaction Time and Temperature: Conventional heating methods can be slow. Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes and significantly increase yields.[3]

Q4: What are the typical impurities, and how can they be removed?

Common impurities include unreacted 5-methylisatin, the isonitrosoacetanilide intermediate from the Sandmeyer synthesis, and potential O-methylated byproducts. Purification can be achieved through:

  • Column Chromatography: A silica gel column using an eluent system like hexanes/ethyl acetate is effective for separating the product from non-polar and polar impurities.[5]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent like ethanol or a dichloromethane/hexanes mixture can effectively remove impurities and yield high-purity crystals.[5]

  • Trituration: If the product oils out, triturating with a non-polar solvent like hexanes can sometimes induce crystallization.[5]

Synthesis and Troubleshooting Guide

Problem 1: Low Yield in 5-Methylisatin Synthesis (Step 1)
Possible Cause Recommended Solution
Electron-donating group effect The methyl group on the aniline ring can hinder the classical Sandmeyer process. Consider a modified procedure or accept that yields may be moderate.[2]
Tar formation due to decomposition Maintain strict temperature control during the addition of the intermediate to concentrated acid. Ensure the aniline starting material is fully dissolved before proceeding.[2]
Incomplete cyclization Ensure the isonitrosoacetanilide intermediate is dry. For poorly soluble intermediates, consider using methanesulfonic acid or polyphosphoric acid as the cyclization medium instead of sulfuric acid to improve solubility.[2]
Impure starting materials Use high-purity 4-methylaniline, chloral hydrate, and hydroxylamine hydrochloride to prevent side reactions.
Problem 2: Low Yield in N-Methylation (Step 2)
Possible Cause Recommended Solution
Incomplete deprotonation of isatin N-H Use a stronger base (e.g., NaH, Cs₂CO₃) or a slight excess of a moderately strong base (e.g., 1.3-1.5 equivalents of K₂CO₃). Ensure the base is anhydrous.[3][4]
Side reactions (e.g., O-alkylation, Aldol) While N-alkylation is generally favored, O-alkylation can occur.[5] Running the reaction at a moderate temperature (e.g., 70-80 °C) can favor the thermodynamically stable N-alkylated product.
Poorly reactive methylating agent Methyl iodide is generally very reactive. If using other agents like dimethyl sulfate, ensure appropriate stoichiometry and reaction conditions.
Long reaction times leading to degradation Switch from conventional heating to microwave irradiation. This can reduce reaction times to a few minutes and often improves yields significantly.[6]

Quantitative Data on N-Methylation Conditions

The choice of reaction conditions for the N-alkylation step has a significant impact on yield and reaction time. Microwave-assisted synthesis, in particular, offers a substantial improvement over conventional methods.

Table 1: Comparison of Microwave vs. Conventional Heating for N-Alkylation of Isatin Data is generalized for isatin alkylation and is representative for 5-methylisatin.

Alkyl HalideBaseSolventMethodTimeYield (%)Reference
Methyl IodideK₂CO₃DMFMicrowave3 min92[3]
Methyl IodideK₂CO₃DMFConventional1 hr80[3]
Ethyl IodideK₂CO₃DMFMicrowave3 min90[3]
Ethyl IodideK₂CO₃DMFConventional1.5 hr78[3]
Benzyl ChlorideK₂CO₃DMFMicrowave5 min96[3]
Benzyl ChlorideK₂CO₃DMFConventional1 hr82[3]

Visualized Workflows and Pathways

Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: 5-Methylisatin Synthesis (Sandmeyer) cluster_step2 Step 2: N-Methylation 4-Me-Aniline 4-Methylaniline Intermediate Isonitrosoacetanilide Intermediate 4-Me-Aniline->Intermediate 1. Chloral Hydrate,     NH2OH·HCl 2. Na2SO4 5-Me-Isatin 5-Methylisatin Intermediate->5-Me-Isatin conc. H2SO4, Heat N-Me-Isatin 1,5-Dimethylindoline-2,3-dione 5-Me-Isatin_ref 5-Methylisatin 5-Me-Isatin_ref->N-Me-Isatin 1. Base (K2CO3, NaH) 2. Methyl Iodide (CH3I) 3. DMF, Heat

Caption: Two-step synthesis of 1,5-Dimethylindoline-2,3-dione.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Overall Yield check_step1 Analyze Step 1 (5-Methylisatin) start->check_step1 check_step2 Analyze Step 2 (N-Methylation) start->check_step2 cause1 Tar Formation? check_step1->cause1 cause3 Incomplete Deprotonation? check_step2->cause3 cause2 Incomplete Cyclization? cause1->cause2 No sol1 Reduce Temp; Ensure Full Dissolution cause1->sol1 Yes sol2 Use CH3SO3H; Ensure Dry Intermediate cause2->sol2 Yes cause4 Reaction Too Slow? cause3->cause4 No sol3 Use Stronger Base (NaH, Cs2CO3) cause3->sol3 Yes sol4 Use Microwave Synthesis cause4->sol4 Yes

Caption: Decision tree for troubleshooting low product yield.

Parameter Relationships in N-Methylation

Parameters cluster_inputs Input Parameters cluster_outputs Reaction Outcomes Base Base Strength (e.g., K2CO3 < NaH) Yield Yield Base->Yield Increases Time Reaction Time Base->Time Decreases Temp Temperature / Energy Source Temp->Yield Increases (to optimum) Temp->Time Decreases Purity Purity (Side Reactions) Temp->Purity Decreases (if too high) Solvent Solvent (Polar Aprotic) Solvent->Yield Increases

Caption: Key parameter effects on the N-methylation reaction.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Methylisatin

This protocol is adapted from the classical Sandmeyer isatin synthesis.

Materials:

  • 4-methylaniline

  • Chloral hydrate

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Concentrated sulfuric acid (H₂SO₄)

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • In a large round-bottom flask, dissolve chloral hydrate (1.1 eq) in water.

  • Sequentially add anhydrous sodium sulfate until the solution is saturated.

  • In a separate beaker, prepare a solution of 4-methylaniline (1.0 eq) in water with a small amount of concentrated HCl to aid dissolution.

  • Add the aniline solution to the flask, followed by an aqueous solution of hydroxylamine hydrochloride (3.0 eq).

  • Heat the mixture to a vigorous reflux for 10-15 minutes. The intermediate, isonitrosoacetanilide, will precipitate upon cooling.

  • Cool the mixture in an ice bath and collect the solid precipitate by vacuum filtration. Wash the solid with cold water and dry thoroughly.

  • In a separate flask, carefully heat concentrated sulfuric acid to 50 °C.

  • Slowly add the dried isonitrosoacetanilide intermediate in small portions, keeping the internal temperature between 60-70 °C.

  • Once the addition is complete, heat the mixture to 80 °C for 10 minutes.

  • Carefully pour the hot acid mixture onto crushed ice with stirring.

  • The crude 5-methylisatin will precipitate as an orange-red solid. Collect the product by vacuum filtration, wash extensively with cold water until the filtrate is neutral, and dry completely. The crude product can be purified further by recrystallization from ethanol or acetic acid.

Protocol 2: N-Methylation of 5-Methylisatin (Microwave-Assisted)

This protocol is a highly efficient method for the final synthesis step.[3]

Materials:

  • 5-methylisatin

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methyl iodide (CH₃I)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

Procedure:

  • In a microwave-safe reaction vessel, combine 5-methylisatin (1.0 eq), potassium carbonate (1.5 eq), and a few drops of DMF.

  • Add methyl iodide (1.2 eq) to the vessel and seal it securely.

  • Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 300 W) for 3-5 minutes.[3]

  • After the reaction, allow the vessel to cool to room temperature.

  • Add water to the reaction mixture and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude 1,5-Dimethylindoline-2,3-dione by column chromatography on silica gel (petroleum ether/ethyl acetate) or by recrystallization from ethanol to obtain a pure crystalline solid.[3]

References

Technical Support Center: Purification of 1,5-Dimethylisatin by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development who are utilizing column chromatography for the purification of 1,5-dimethylisatin. Below you will find troubleshooting guidance for common issues, answers to frequently asked questions, a detailed experimental protocol, and a summary of key quantitative data.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography purification of 1,5-dimethylisatin.

Issue Possible Cause(s) Recommended Solution(s)
1. No separation of spots on TLC plate The solvent system is too polar.Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of hexane.
The solvent system is not polar enough.Increase the polarity of the eluent by increasing the proportion of ethyl acetate.
2. Compound will not elute from the column The eluent is not polar enough.Gradually increase the polarity of the mobile phase. For instance, if you started with 20% ethyl acetate in hexane, you can slowly increase the concentration of ethyl acetate.
The compound may have degraded on the silica gel.Test the stability of 1,5-dimethylisatin on a small amount of silica gel before performing a large-scale column. If it is unstable, consider using a different stationary phase like alumina.
3. Poor separation or overlapping bands The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks. A slurry packing method is often recommended.
The initial band of the sample was too wide.Dissolve the crude 1,5-dimethylisatin in a minimal amount of the mobile phase before loading it onto the column to ensure a narrow starting band.
The column was overloaded with the sample.Use an appropriate ratio of sample to silica gel, typically in the range of 1:30 to 1:100 by weight.
4. Streaking of the compound on the TLC plate and column The sample is not fully dissolved in the mobile phase.Ensure the crude sample is completely dissolved before loading it onto the column. If solubility is an issue, consider a "dry loading" method where the sample is adsorbed onto a small amount of silica gel before being added to the column.
The compound is too polar for the chosen solvent system.While 1,5-dimethylisatin is not extremely polar, impurities might be. In such cases, a more polar solvent system might be necessary for elution, but this could compromise separation. Careful optimization of the solvent system using TLC is crucial.
5. The collected fractions are very dilute The elution was too slow or the polarity of the solvent was not optimal.Optimize the flow rate. Also, ensure the chosen solvent system provides a good Rf value (ideally between 0.2 and 0.4) for 1,5-dimethylisatin.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of 1,5-dimethylisatin?

A common and effective solvent system for the purification of N-alkylated isatins, including 1,5-dimethylisatin, is a mixture of ethyl acetate and hexane.[1] A starting ratio of 20:80 (ethyl acetate:hexane) is often a good starting point for TLC analysis to determine the optimal separation conditions.[1]

Q2: What is the expected Rf value for 1,5-dimethylisatin?

The ideal Rf value for a compound to be purified by column chromatography is between 0.2 and 0.4. This range generally provides the best separation from impurities. The exact Rf value for 1,5-dimethylisatin will depend on the specific ratio of ethyl acetate to hexane used. It is recommended to perform TLC with varying solvent ratios to find the one that gives an Rf in this optimal range.

Q3: My purified 1,5-dimethylisatin is an oil and won't solidify. What should I do?

This can sometimes happen with N-substituted isatins. The issue could be due to residual solvent or the presence of impurities. Try dissolving the oil in a minimal amount of a solvent in which it is soluble (like dichloromethane) and then adding a non-polar solvent in which it is insoluble (like hexane) to try and precipitate the solid. This process is called trituration.

Q4: Can I use a different stationary phase other than silica gel?

Yes, if you find that 1,5-dimethylisatin is degrading on silica gel, you can use other stationary phases like alumina. However, you will need to re-optimize your solvent system as the separation characteristics will be different.

Q5: How can I monitor the progress of the column chromatography?

The elution of compounds from the column should be monitored by thin-layer chromatography (TLC). Collect fractions of the eluent and spot them on a TLC plate. By comparing the spots in the fractions to a spot of your crude mixture and a reference spot of pure 1,5-dimethylisatin (if available), you can identify which fractions contain the purified product.

Experimental Protocol: Purification of 1,5-Dimethylisatin by Column Chromatography

This protocol describes a general procedure for the purification of 1,5-dimethylisatin using silica gel column chromatography.

1. Materials:

  • Crude 1,5-dimethylisatin

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (washed)

  • Beakers, flasks, and test tubes for fraction collection

  • TLC plates, developing chamber, and UV lamp

2. Preparation of the Column (Slurry Method):

  • Place a small plug of cotton or glass wool at the bottom of the chromatography column.

  • Add a thin layer of sand (approximately 1 cm) on top of the cotton plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial mobile phase (e.g., 20% ethyl acetate in hexane). The consistency should be pourable but not too dilute.

  • Carefully pour the slurry into the column. Gently tap the side of the column to help the silica gel pack evenly and to remove any air bubbles.

  • Once the silica gel has settled, add another thin layer of sand on top to protect the surface of the stationary phase.

  • Continuously add the mobile phase to the column, ensuring the silica gel does not run dry. Allow the mobile phase to drain until the solvent level is just above the top layer of sand.

3. Sample Loading:

  • Dissolve the crude 1,5-dimethylisatin in a minimal amount of the mobile phase.

  • Carefully add the dissolved sample to the top of the column using a pipette. Try to disturb the top layer of sand as little as possible.

  • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Begin collecting the eluent in fractions (e.g., in test tubes or small flasks).

  • Continuously monitor the collected fractions by TLC to determine which fractions contain the purified 1,5-dimethylisatin.

5. Isolation of the Purified Product:

  • Combine the fractions that contain the pure 1,5-dimethylisatin.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

  • Determine the yield and characterize the purified 1,5-dimethylisatin using appropriate analytical techniques (e.g., NMR, melting point). A reported yield for a similar purification is around 85%.[1]

Quantitative Data Summary

ParameterValue/RangeNotes
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Standard choice for isatin derivatives.
Mobile Phase Ethyl Acetate / HexaneA common and effective solvent system.[1]
Solvent Ratio 20:80 (EtOAc:Hexane)A good starting point, should be optimized using TLC.[1]
Optimal Rf Value 0.2 - 0.4Provides the best separation.
Typical Yield ~85%This can vary depending on the purity of the crude product and the efficiency of the chromatography.[1]

Visualizations

experimental_workflow prep Column Preparation (Silica Gel Slurry) load Sample Loading (Crude 1,5-dimethylisatin) prep->load elute Elution with EtOAc/Hexane load->elute collect Fraction Collection elute->collect monitor TLC Monitoring collect->monitor combine Combine Pure Fractions monitor->combine Identify Pure Fractions isolate Solvent Evaporation & Product Isolation combine->isolate characterize Characterization (Yield, Purity) isolate->characterize

Caption: Experimental workflow for the purification of 1,5-dimethylisatin.

troubleshooting_logic issue Purification Issue Encountered no_separation no_separation issue->no_separation Poor/No Separation no_elution no_elution issue->no_elution Compound Not Eluting poor_resolution poor_resolution issue->poor_resolution Overlapping Bands solution solution adjust_polarity adjust_polarity no_separation->adjust_polarity Optimize on TLC increase_polarity increase_polarity no_elution->increase_polarity Increase Eluent Polarity check_stability check_stability no_elution->check_stability Possible Degradation repack_column repack_column poor_resolution->repack_column Improper Packing narrow_band narrow_band poor_resolution->narrow_band Wide Sample Band reduce_load reduce_load poor_resolution->reduce_load Column Overload adjust_polarity->solution Adjust Solvent Ratio increase_polarity->solution Gradual Increase of EtOAc check_stability->solution Test Stability / Change Stationary Phase repack_column->solution Repack Column Carefully narrow_band->solution Use Minimal Solvent for Loading reduce_load->solution Decrease Sample Amount

Caption: Troubleshooting logic for common column chromatography issues.

References

Technical Support Center: N-Methylation of Isatins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the N-methylation of isatins. Our aim is to help you overcome common challenges and optimize your reaction outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during the N-methylation of isatin and its derivatives, offering potential causes and actionable solutions.

Issue 1: Low or No Yield of N-Methylated Product

Question: My reaction is yielding very little or none of the desired N-methylated isatin. What are the possible reasons and how can I improve the yield?

Possible Causes and Solutions:

  • Incomplete Deprotonation: The N-H bond of isatin must be deprotonated to form the reactive isatin anion. If the base is not strong enough or used in insufficient quantity, the reaction will not proceed efficiently.[1]

    • Solution: Employ a suitable base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1] Ensure at least a stoichiometric amount of the base is used; a slight excess of weaker bases like K₂CO₃ can be advantageous.[1]

  • Inactive Methylating Agent: The methylating agent, such as methyl iodide or dimethyl sulfate, may have degraded over time.

    • Solution: Use a fresh supply of the methylating agent. Methyl iodide is sensitive to light and should be stored appropriately.[1]

  • Suboptimal Reaction Temperature: The reaction may be too slow at room temperature.

    • Solution: Gentle heating can increase the reaction rate. However, excessive heat may promote side reactions.[1] Microwave-assisted synthesis has been demonstrated to shorten reaction times and enhance yields.[1][2]

  • Substituent Effects: The presence of electron-withdrawing groups on the isatin ring can reduce the nucleophilicity of the nitrogen atom, hindering the reaction.[1]

    • Solution: For isatins with strong electron-withdrawing groups, a more potent base (e.g., NaH) or a more reactive methylating agent may be necessary.[1]

Issue 2: Formation of Multiple Products (Impure Sample)

Question: My TLC analysis shows multiple spots, and the final product is impure. What are the common side reactions, and how can I minimize them?

Common Side Reactions and Mitigation Strategies:

  • O-Methylation: The isatin anion is an ambident nucleophile, meaning it can be methylated at either the nitrogen or the oxygen atom, leading to the formation of the O-methylated isomer, 2-methoxy-indol-3-one.[1]

    • Mitigation:

      • Choice of Base and Counter-ion: The use of alkali metal bases like K₂CO₃ and NaH generally favors N-alkylation.[1] Conversely, silver salts (e.g., Ag₂O) are known to promote O-alkylation.[1]

      • Solvent Effects: Polar aprotic solvents typically favor N-alkylation.[1]

  • Ring Opening/Decomposition: The use of strong bases can lead to the hydrolytic cleavage of the isatin ring.[1][3][4][5][6][7] N-acylisatins are particularly susceptible to ring-opening by nucleophiles.[1]

    • Mitigation: Avoid excessively strong bases or conduct the reaction at low temperatures. A milder base like potassium bicarbonate (KHCO₃) can be considered if decomposition is a concern.[1]

  • Solvent Participation (with DMSO): When using DMSO as a solvent, particularly at elevated temperatures, it can act as a reagent, resulting in byproducts like N-methylenesulfonylmethylation and N-methylenethiomethylation.[1][8]

    • Mitigation: If side reactions involving DMSO are observed, consider switching to an alternative polar aprotic solvent such as DMF or acetonitrile.[1]

Issue 3: Oily or Gummy Product Instead of a Solid

Question: After the workup and solvent evaporation, my product is an oil and will not crystallize. What could be the issue?

Possible Causes and Solutions:

  • Residual Solvent: High-boiling point solvents like DMF can be challenging to remove completely, resulting in an oily product.[1]

    • Solution: Use a high-vacuum pump to remove residual solvent. Azeotropic removal by adding a solvent like toluene or heptane and evaporating under reduced pressure can also be effective.

  • Presence of Impurities: Side products or unreacted starting materials can inhibit crystallization.

    • Solution: Purify the product using column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in petroleum ether or hexane.[1]

  • Product is Naturally an Oil: Some N-alkylated isatin derivatives, especially those with certain substituents, may have low melting points and exist as oils at room temperature.

    • Solution: Confirm the purity of the product using analytical techniques such as NMR and/or GC-MS. If the product is pure, it may not crystallize and can be used in subsequent steps as an oil.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Methylation of Isatin

Methylating AgentBaseSolventMethodTimeYield (%)Reference
Methyl IodideK₂CO₃DMFMicrowave3 min95[2]
Methyl IodideK₂CO₃DMFConventional Heating1.5 - 2 h~80[2]
Alkyl BromideK₂CO₃ / TBAB*DMFRoom Temperature48 h~80[2]

*TBAB: Tetra-n-butylammonium bromide

Experimental Protocols

Protocol 1: Microwave-Assisted N-Methylation of Isatin

  • Reagents and Setup: In a microwave-safe vessel, combine isatin (1 mmol), potassium carbonate (K₂CO₃, 1.5 mmol), and a few drops of N,N-dimethylformamide (DMF). Add methyl iodide (1.2 mmol). Seal the vessel.[1]

  • Reaction: Place the vessel in a microwave reactor and irradiate at 300 W for 3 minutes.[2]

  • Workup and Purification: After the reaction, allow the mixture to cool to room temperature. Add water to the reaction mixture and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (petroleum ether/ethyl acetate) or by recrystallization from ethanol to yield N-methylisatin.[1]

Protocol 2: Conventional N-Methylation of Isatin

  • Reagents and Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve isatin (1 mmol) in DMF (5 mL). Add potassium carbonate (K₂CO₃, 1.5 mmol) and methyl iodide (1.2 mmol).[2]

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 70 °C for 1-2 hours. Monitor the reaction progress by TLC.[2]

  • Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.

Mandatory Visualizations

N_Methylation_Mechanism Isatin Isatin IsatinAnion Isatin Anion Isatin->IsatinAnion Deprotonation Base Base (e.g., K₂CO₃) Base->IsatinAnion N_Methylisatin N-Methylisatin IsatinAnion->N_Methylisatin N-Alkylation (Major) SideProduct O-Methylisatin IsatinAnion->SideProduct O-Alkylation (Minor) MethylatingAgent Methylating Agent (CH₃I) MethylatingAgent->N_Methylisatin MethylatingAgent->SideProduct

Caption: General mechanism for the N-methylation of isatin, highlighting the potential for O-methylation as a side reaction.

Troubleshooting_Workflow Start Start: N-Methylation of Isatin CheckYield Check Yield and Purity (TLC, NMR) Start->CheckYield GoodYield High Yield & Purity CheckYield->GoodYield Good LowYield Low Yield CheckYield->LowYield Low Impure Impure Product CheckYield->Impure Impure End End: Pure N-Methylisatin GoodYield->End TroubleshootYield Troubleshoot Low Yield: - Check base strength/amount - Use fresh methylating agent - Optimize temperature LowYield->TroubleshootYield TroubleshootPurity Troubleshoot Impurities: - Adjust base/solvent to favor N-alkylation - Avoid strong bases/high temps - Change solvent if DMSO is used Impure->TroubleshootPurity TroubleshootYield->Start Re-run Reaction Purify Purify Product: - Column Chromatography - Recrystallization TroubleshootPurity->Purify Purify->CheckYield

Caption: A troubleshooting workflow for the N-methylation of isatin.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-methylation of isatin?

A1: The N-methylation of isatin proceeds through a nucleophilic substitution reaction. Initially, a base is used to deprotonate the acidic N-H of the isatin ring, which forms a resonance-stabilized isatin anion. This anion then acts as a nucleophile, attacking the methylating agent (e.g., methyl iodide) and displacing the leaving group (e.g., iodide) to form the N-methylated product.[1]

Q2: Which methylating agent is better: methyl iodide or dimethyl sulfate?

A2: Both methyl iodide and dimethyl sulfate are effective methylating agents.

  • Methyl Iodide: It is a highly reactive and commonly used methylating agent.[1]

  • Dimethyl Sulfate: It is less volatile than methyl iodide, which can be an advantage for handling. However, it is highly toxic and a suspected carcinogen, requiring strict safety precautions.[1] The choice between the two often depends on laboratory preference, safety protocols, and the specific reactivity of the isatin derivative. For many standard N-methylations of isatin, methyl iodide is sufficient and widely reported.[1]

Q3: How can I monitor the progress of my N-methylation reaction?

A3: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction. By spotting the reaction mixture alongside the isatin starting material on a TLC plate, you can observe the progress. The N-methylisatin product is less polar than isatin and will have a higher Rf value. The reaction is generally considered complete when the starting material spot is no longer visible.[1]

Q4: What are the typical purification methods for N-methylisatin?

A4:

  • Recrystallization: If the crude product is a solid and reasonably pure, recrystallization from a suitable solvent like ethanol can be an effective purification method.[1]

  • Column Chromatography: For oily products or mixtures with significant impurities, column chromatography on silica gel is the preferred method. A gradient of ethyl acetate in petroleum ether or hexane is a commonly used eluent system.[1]

References

Technical Support Center: Isatin Reaction Work-Up

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the removal of N,N-Dimethylformamide (DMF) from isatin reaction mixtures.

Troubleshooting Guide

Q1: After removing the extraction solvent (e.g., ethyl acetate) on the rotary evaporator, my isatin derivative is an oil or goo instead of a solid. What should I do?

A1: This is a common issue and almost always indicates residual DMF is plasticizing your product.[1] DMF has a high boiling point (153 °C) and is difficult to remove by standard rotary evaporation alone. The recommended solution is a thorough aqueous work-up.

  • Solution: Re-dissolve your crude product in a suitable organic solvent like ethyl acetate (EtOAc) or diethyl ether (Et2O).[2][3] Transfer the solution to a separatory funnel and wash it multiple times with water and/or brine (a saturated aqueous solution of NaCl).[4][5] A general guideline is to use a significant volume of water for washing; for every 5 mL of DMF in the original reaction, wash with five 10 mL portions of water.[6][7]

  • Pro-Tip: Washing the organic layer with a 5% aqueous solution of lithium chloride (LiCl) is highly effective.[4][6][8] LiCl increases the polarity of the aqueous phase, which helps to pull the highly polar DMF out of the organic layer.[8]

Q2: My isatin derivative is water-soluble. How can I remove DMF without losing my product during an aqueous wash?

A2: This is a more challenging scenario. An aqueous work-up will lead to significant product loss.[9] In this case, you should avoid water washes and use alternative methods.

  • Method 1: Azeotropic Removal: Add a solvent that forms an azeotrope (a mixture that boils at a constant temperature) with DMF, such as toluene or heptane.[3][10] Repeatedly add portions of the azeotroping solvent to your crude product and remove it by rotary evaporation.[3][11] This will co-evaporate the DMF at a lower temperature than its normal boiling point. This method is suitable only for products that are not volatile.[3]

  • Method 2: Precipitation/Trituration: If your water-soluble product is insoluble in a non-polar organic solvent, you can precipitate it. After concentrating the reaction mixture as much as possible, add an "anti-solvent" like diethyl ether, MTBE, or hexane to cause your polar product to precipitate out as a solid.[4][12] You can then collect the solid by filtration and wash it with more of the anti-solvent to remove residual DMF.[12]

  • Method 3: High-Vacuum Evaporation: For thermally stable compounds, DMF can be removed under a high vacuum (e.g., <5 Torr) at an elevated temperature (e.g., 40-60 °C).[2][13] This process can be slow but effective.[3]

Q3: I performed several water washes, but my NMR spectrum still shows a significant DMF peak. How can I remove the final traces?

A3: Trace amounts of DMF can be stubborn. Here are a few techniques to remove the last remnants:

  • Final Brine/LiCl Wash: Ensure your last wash during extraction is with brine or, even better, a 5% LiCl solution.[4][8][9]

  • Azeotrope with Toluene/Heptane: Even after an extraction, performing one or two co-evaporations with toluene can remove the final traces.[4][10]

  • Lyophilization (Freeze-Drying): If your compound is not volatile and can be dissolved in a suitable solvent like water or t-butanol/water, lyophilization can effectively remove residual DMF.[3][6]

Frequently Asked Questions (FAQs)

Q: What is the most common and straightforward method to remove DMF from an N-alkylated isatin reaction? A: The most common method is liquid-liquid extraction. The typical procedure involves quenching the reaction with an aqueous solution (like water or saturated NH4Cl), extracting the product into an organic solvent like ethyl acetate, and then thoroughly washing the organic layer with water and brine to remove the DMF.[1][2] Isatin and its N-alkylated derivatives are generally sparingly soluble in water, making this method effective.[14][15]

Q: Why is DMF so difficult to remove? A: DMF is challenging to remove due to its high boiling point (153 °C) and its miscibility with both water and many organic solvents.[6][7] This means it won't easily evaporate on a standard rotary evaporator and can partition between the aqueous and organic layers during an extraction if not washed out thoroughly.

Q: Can I use a different solvent instead of DMF for isatin alkylation? A: While DMF is very common for N-alkylation of isatins due to its ability to dissolve the isatin anion and the reagents,[16][17] other polar aprotic solvents can sometimes be used. Alternatives might include DMSO, NMP, or acetonitrile, but their suitability depends on the specific reaction conditions and substrates.[18][19] However, these solvents can present their own removal challenges.

Q: Does the choice of extraction solvent matter for DMF removal? A: Yes. A less polar solvent is preferable. Diethyl ether (Et2O) is less polar than ethyl acetate (EtOAc), so DMF is less soluble in it.[8] Using Et2O for extraction can make washing out the DMF more efficient.[3][8] However, the solubility of your isatin product in Et2O must be considered.

Decision & Process Visualization

To select the appropriate method for your specific situation, refer to the decision-making flowchart below.

G cluster_alternative Alternative for Water-Soluble Product start Reaction in DMF Complete product_prop Assess Product Properties start->product_prop water_sol Is product water soluble? product_prop->water_sol thermal_stable Is product thermally stable? water_sol->thermal_stable Yes aq_workup Perform Aqueous Work-up (Water/Brine/LiCl washes) water_sol->aq_workup No azeotrope Azeotropic Removal (Toluene or Heptane) thermal_stable->azeotrope Yes precipitate Precipitation / Trituration (with anti-solvent like Hexane/Ether) thermal_stable->precipitate No end DMF Removed aq_workup->end azeotrope->end precipitate->end high_vac High-Vacuum Evaporation high_vac->end

Caption: Decision flowchart for selecting a DMF removal method.

G cluster_flask Reaction Flask cluster_sepfunnel Separatory Funnel A 1. Crude Reaction Mixture (Isatin Product + DMF) B 2. Dilute with EtOAc & Quench with Water A->B C 3. Transfer Mixture B->C D 4. Wash with Water (3-5x) C->D E 5. Wash with 5% LiCl (1-2x) D->E F 6. Wash with Brine (1x) E->F G 7. Separate Layers F->G H 8. Collect Organic Layer G->H K Aqueous Waste (Contains DMF) G->K I 9. Dry (e.g., Na2SO4), Filter, & Concentrate H->I J Pure Product (DMF Removed) I->J

Caption: Standard workflow for DMF removal via aqueous work-up.

Quantitative Comparison of DMF Removal Methods

MethodKey Reagents/SolventsTypical ParametersProsCons/Considerations
Aqueous Work-up Extraction Solvent (EtOAc, Et2O), Water, Brine, 5% LiCl (optional)Water Wash: 5-10x the volume of DMF.[6][7][9] LiCl Wash: 1-3 washes.[8]Highly effective for water-insoluble products; removes salts.Ineffective for water-soluble products; can form emulsions.
Azeotropic Removal Toluene or HeptaneAdd 3-5 volumes of toluene relative to DMF and evaporate; repeat 2-3 times.[3][9] Bath Temp: ~50 °C.[9]Excellent for water-soluble, non-volatile products.Requires a good vacuum; ineffective for volatile products.
Precipitation Anti-solvent (e.g., cold water, Et2O, Hexane, MTBE)Add reaction mixture dropwise to a large volume of cold anti-solvent.[2]Fast and effective if product is a solid and insoluble in the anti-solvent.Product may oil out instead of precipitating; requires specific solubility properties.
High-Vacuum Evaporation None (High vacuum pump)Pressure: < 5 mmHg.[13] Temperature: 40-80 °C.[2][4][20]No additional solvents required.Slow process; requires thermally stable product and high-performance vacuum.

Detailed Experimental Protocols

Protocol 1: Standard Aqueous Work-up for Water-Insoluble Isatin Derivatives
  • Quench and Dilute: Once the reaction is complete, cool the reaction flask to room temperature. Pour the DMF solution into a separatory funnel containing 5-10 times the reaction volume of water.

  • Extract: Add an appropriate organic solvent for extraction, such as ethyl acetate (EtOAc) or diethyl ether (Et2O). Use a volume roughly equal to the aqueous volume.

  • Initial Wash: Shake the separatory funnel vigorously, venting frequently. Allow the layers to separate and drain the lower aqueous layer.

  • Repeated Water Washes: Add fresh water (of equal volume to the organic layer) to the separatory funnel, shake, and drain the aqueous layer. Repeat this washing step 3 to 5 times to remove the bulk of the DMF.[3]

  • LiCl Wash (Optional but Recommended): Wash the organic layer once or twice with a 5% aqueous solution of LiCl.[8] This is highly effective at removing residual DMF.[4]

  • Brine Wash: Perform a final wash with a saturated aqueous NaCl (brine) solution. This helps to break up any minor emulsions and removes bulk water from the organic layer.[2]

  • Dry and Concentrate: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product, which should now be largely free of DMF.

Protocol 2: Azeotropic Removal for Water-Soluble/Non-Volatile Isatin Derivatives
  • Initial Concentration: If possible, remove any volatile reagents from the reaction mixture under reduced pressure.

  • Add Azeotroping Solvent: To the flask containing your crude product and DMF, add toluene or heptane (typically 3-5 times the estimated volume of DMF).[3][9]

  • Evaporate: Concentrate the mixture on a rotary evaporator. The bath temperature should be set to around 50 °C.[9] The azeotrope will evaporate, removing the DMF along with the toluene/heptane.

  • Repeat: Repeat steps 2 and 3 two to three more times to ensure complete removal of DMF. After the final evaporation, place the flask under a high vacuum for 1-2 hours to remove any remaining traces of the azeotroping solvent.

References

Technical Support Center: Optimizing Reaction Conditions for 1,5-Dimethylisatin Condensation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of condensation reactions involving 1,5-dimethylisatin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental issues and to offer clear protocols for various condensation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of condensation reactions performed with 1,5-dimethylisatin?

A1: 1,5-dimethylisatin is a versatile substrate for several condensation reactions, primarily used to synthesize a variety of heterocyclic compounds. The most common reactions include the Knoevenagel condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) and aldol-type condensations with ketones. These reactions are fundamental in generating spirooxindole derivatives and other complex molecular scaffolds.[1][2][3][4]

Q2: How can I monitor the progress of my condensation reaction?

A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of the reaction.[5] By spotting the reaction mixture alongside the 1,5-dimethylisatin starting material, you can observe the consumption of the reactant and the formation of the product. Using a suitable stain, such as potassium permanganate, can aid in the visualization of the spots.

Q3: What are some common catalysts for the Knoevenagel condensation of 1,5-dimethylisatin?

A3: A range of catalysts can be employed for the Knoevenagel condensation. For isatin derivatives, both basic and acidic catalysts have been shown to be effective. Common basic catalysts include piperidine and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[6][7] Acidic catalysts, such as sulfonic acid functionalized silica, have also been successfully used, particularly in aqueous media.[8][9][10]

Q4: What solvents are typically recommended for these reactions?

A4: The choice of solvent can significantly impact the reaction outcome. For Knoevenagel condensations, polar protic solvents like ethanol are frequently used.[5] However, greener alternatives such as water are also effective, especially when using solid acid catalysts.[8][9][10] For aldol-type condensations, polar aprotic solvents like DMF have been reported to be effective, sometimes in catalyst-free systems with the aid of molecular sieves.[11]

Q5: My reaction mixture has turned very dark. What could be the cause?

A5: A dark coloration or the formation of tar-like substances often indicates polymerization or decomposition of the starting materials or product. This is typically a result of overly harsh reaction conditions, such as excessively high temperatures or a high concentration of a strong base.[5] To mitigate this, consider reducing the reaction temperature and the catalyst concentration.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the condensation reaction of 1,5-dimethylisatin.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive or Inappropriate Catalyst - Use a fresh batch of catalyst. - Screen different catalysts (e.g., piperidine, DBU, or an acidic catalyst) to find the optimal one for your specific reaction.[5][12] - Optimize the catalyst loading; typically, a catalytic amount is sufficient.
Suboptimal Solvent - Screen a variety of solvents with different polarities. Ethanol is a good starting point for Knoevenagel reactions, while DMF can be effective for aldol condensations.[5][11] - Consider solvent-free conditions, which can sometimes improve yields.
Incorrect Reaction Temperature - If the reaction is slow, gradually increase the temperature and monitor by TLC. - If side products are forming, try lowering the temperature.[5]
Insufficient Reaction Time - Continue to monitor the reaction with TLC until the starting material is consumed. Be aware that prolonged reaction times can sometimes lead to byproduct formation.[5]
Presence of Water (for anhydrous reactions) - Ensure you are using dry solvents and consider adding molecular sieves to the reaction mixture.
Issue 2: Formation of Multiple Products/Side Reactions
Potential Cause Troubleshooting Steps
Michael Addition In some cases, the initial Knoevenagel product can undergo a subsequent Michael addition with another molecule of the active methylene compound. Solution: To suppress this, it is often beneficial to use a stoichiometric amount of the reactants. Lowering the reaction temperature can also be effective.[5]
Self-Condensation of Ketone (in Aldol reactions) The ketone can potentially react with itself. Solution: To minimize this, you can use an excess of the 1,5-dimethylisatin relative to the ketone.[5]
Decomposition/Polymerization Harsh reaction conditions can lead to the breakdown of reactants or products. Solution: Reduce the reaction temperature and/or lower the concentration of the catalyst.[5]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize generalized quantitative data for Knoevenagel condensation reactions of isatin derivatives. These should be considered as starting points for the optimization of reactions with 1,5-dimethylisatin.

Table 1: Effect of Catalyst on Knoevenagel Condensation of Isatins with Malononitrile

CatalystSolventTemperature (°C)Time (min)Yield (%)Reference
PiperidineEthanolRoom Temp~30Good to Excellent[5]
DBUWaterRoom Temp~20~96[7]
SBA-Pr-SO3HWaterReflux15-3090-95[8][9][10]
None (Grinding)Water (1-5 equiv.)Room Temp1589-99[13]

Table 2: Effect of Solvent on Knoevenagel Condensation

SolventCatalystTemperature (°C)YieldReference
EthanolPiperidineRoom TempGood[5]
WaterDBURoom TempHigh[7]
AcetonitrileVariousVariedHigh[14]
ToluenePMO@ILBF4VariedLow[14]
DichloromethanePMO@ILBF4VariedLow[14]

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation with Malononitrile

Materials:

  • 1,5-dimethylisatin

  • Malononitrile (1 equivalent)

  • Ethanol

  • Piperidine (catalytic amount)

  • Ice-cold water

Procedure:

  • Dissolve 1,5-dimethylisatin (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add a catalytic amount of piperidine (e.g., 2-3 drops) to the mixture.

  • Stir the mixture at room temperature. The product may begin to precipitate.

  • Monitor the reaction's progress using TLC.

  • Once the reaction is complete (typically when the 1,5-dimethylisatin spot is no longer visible on TLC), cool the mixture in an ice bath.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with ice-cold water, followed by a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven.

Protocol 2: General Procedure for Aldol-Type Condensation with a Ketone

Materials:

  • 1,5-dimethylisatin

  • Ketone (e.g., acetone, 1-1.2 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Molecular Sieves 4 Å

Procedure:

  • To a solution of 1,5-dimethylisatin (1 mmol) in DMF (5 mL), add the ketone (1-1.2 mmol).

  • Add activated molecular sieves 4 Å to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, filter off the molecular sieves.

  • The product can be isolated by adding water to the filtrate to induce precipitation, followed by filtration.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 1,5-dimethylisatin and active methylene compound in solvent add_catalyst Add catalyst start->add_catalyst stir Stir at specified temperature add_catalyst->stir monitor Monitor reaction progress by TLC stir->monitor monitor->stir Incomplete cool Cool reaction mixture monitor->cool Reaction complete filtrate Collect product by filtration cool->filtrate wash Wash with cold solvent filtrate->wash dry Dry the product wash->dry

Caption: General experimental workflow for the condensation of 1,5-dimethylisatin.

Troubleshooting_Low_Yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Quality start Low or No Product Yield check_catalyst Check catalyst activity start->check_catalyst check_temp Adjust temperature start->check_temp check_purity Verify starting material purity start->check_purity screen_catalysts Screen different catalysts check_catalyst->screen_catalysts optimize_loading Optimize catalyst loading screen_catalysts->optimize_loading check_time Extend reaction time check_temp->check_time check_solvent Screen different solvents check_time->check_solvent check_anhydrous Ensure anhydrous conditions (if required) check_purity->check_anhydrous

Caption: Troubleshooting guide for low product yield in 1,5-dimethylisatin condensation.

References

Technical Support Center: 1,5-Dimethylindoline-2,3-dione Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1,5-Dimethylindoline-2,3-dione.

I. Synthesis Overview & Key Challenges

The production of 1,5-Dimethylindoline-2,3-dione is typically a two-step process. The first step involves the synthesis of the intermediate, 5-methylisatin, commonly achieved through the Sandmeyer reaction using p-toluidine as a starting material. The second step is the N-methylation of 5-methylisatin to yield the final product. Scaling up this process from the lab to industrial production presents several challenges that can impact yield, purity, and overall efficiency.

Common challenges include:

  • Low yields in both the Sandmeyer and N-methylation steps.

  • Formation of tarry byproducts and other impurities.

  • Side reactions such as sulfonation and the formation of isatin oximes.

  • Difficulties in product purification and isolation.

  • Handling of hazardous reagents and managing exothermic reactions at a larger scale.

II. Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of 1,5-Dimethylindoline-2,3-dione.

Step 1: Sandmeyer Synthesis of 5-Methylisatin

Issue: Low Yield of 5-Methylisatin

Potential CauseRecommended Solution
Incomplete formation of the isonitrosoacetanilide intermediate. - Ensure high purity of all starting materials (p-toluidine, chloral hydrate, hydroxylamine hydrochloride). - Optimize reaction time and temperature for the condensation step.[1]
Incomplete cyclization of the intermediate. - Carefully control the temperature during the addition of the intermediate to sulfuric acid. The reaction is exothermic and excessive heat can lead to degradation.[1] - Ensure the isonitrosoacetanilide intermediate is completely dry before the cyclization step.
Sulfonation of the aromatic ring. - Use the minimum effective concentration of sulfuric acid for the cyclization. - Maintain the lowest possible temperature that allows for a reasonable reaction rate.[1]
Poor solubility of the intermediate in sulfuric acid. For substituted isatins with poor solubility, consider using alternative acids with better solvating properties like methanesulfonic acid or polyphosphoric acid (PPA).

Issue: Formation of Tarry Byproducts

Potential CauseRecommended Solution
Decomposition of starting materials or intermediates at high temperatures and strong acidic conditions. - Ensure the complete dissolution of p-toluidine in hydrochloric acid before proceeding with the reaction.[1] - Add the isonitrosoacetanilide intermediate to the sulfuric acid in small portions with efficient stirring and cooling to maintain the desired temperature.
Presence of impurities in the starting materials. - Use purified starting materials. Impurities can act as catalysts for polymerization and tar formation.

Issue: Presence of Impurities in the Final Product

Potential CauseRecommended Solution
Formation of 5-methylisatin oxime. - Introduce a "decoy agent," such as an aldehyde or ketone, during the quenching or extraction phase of the reaction to react with any unreacted hydroxylamine.[1]
Residual starting materials or other side products. - Purify the crude 5-methylisatin by recrystallization from a suitable solvent like glacial acetic acid or by forming the sodium bisulfite addition product.[1]
Step 2: N-Methylation of 5-Methylisatin

Issue: Low Yield of 1,5-Dimethylindoline-2,3-dione

Potential CauseRecommended Solution
Incomplete deprotonation of 5-methylisatin. - Use a sufficiently strong base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in an anhydrous polar aprotic solvent like DMF or DMSO.[1] - Use at least a stoichiometric amount of the base; a slight excess may be beneficial.[1]
Inactive methylating agent. - Use a fresh, properly stored bottle of the methylating agent (e.g., methyl iodide or dimethyl sulfate). Methyl iodide is light-sensitive.[1]
Suboptimal reaction temperature. - Gently heating the reaction mixture can increase the rate of reaction. However, excessive heat can promote side reactions. Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[1]

Issue: Oily or Gummy Product Instead of a Solid

Potential CauseRecommended Solution
Residual high-boiling point solvent (e.g., DMF). - After the initial workup, perform an azeotropic distillation by adding a solvent like toluene and evaporating under reduced pressure to help remove residual DMF.[1] - Wash the organic layer thoroughly with brine during extraction to help remove DMF.[1]
Presence of impurities inhibiting crystallization. - Purify the crude product using column chromatography on silica gel.[1]
The product itself may be an oil at room temperature if impure. - Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

III. Frequently Asked Questions (FAQs)

Q1: What is the typical yield for the Sandmeyer synthesis of 5-methylisatin? A1: The yield of isatin derivatives from the Sandmeyer synthesis can vary. For the synthesis of 5-methylisatin from p-toluidine, yields are often in the range of 75-77 g of the intermediate isonitrosoaceto-p-toluidide from 54 g of p-toluidine.[2] However, sulfonation during the cyclization step can lower the overall yield of the final isatin product.[2]

Q2: How can I monitor the progress of the N-methylation reaction? A2: Thin-layer chromatography (TLC) is the most convenient method. The product, 1,5-Dimethylindoline-2,3-dione, is less polar than the starting material, 5-methylisatin, and will have a higher Rf value. The reaction is complete when the spot for 5-methylisatin is no longer visible on the TLC plate.

Q3: Can O-methylation be a significant side reaction during the N-methylation step? A3: While O-alkylation is a possible competing reaction, N-alkylation is generally favored under standard conditions using a base like potassium carbonate in DMF. The formation of the O-methylated product is more likely with different catalysts or solvent systems.

Q4: What are the key safety precautions to consider when scaling up this synthesis? A4: The Sandmeyer synthesis involves strongly acidic and exothermic conditions, requiring careful temperature control to prevent runaway reactions. The N-methylation step often uses flammable and toxic reagents like methyl iodide and sodium hydride, which must be handled with extreme care in a well-ventilated area and under an inert atmosphere.

IV. Experimental Protocols

Protocol 1: Synthesis of 5-Methylisatin via Sandmeyer Reaction

This two-step protocol is adapted from established methods for isatin synthesis.

Part A: Synthesis of Isonitrosoaceto-p-toluidide

  • In a suitable flask, dissolve chloral hydrate and sodium sulfate in water.

  • Add a solution of p-toluidine in hydrochloric acid. Ensure the p-toluidine is fully dissolved to prevent tar formation.[1]

  • Add a solution of hydroxylamine hydrochloride.

  • Heat the mixture to reflux until the reaction is complete, monitoring by TLC.

  • Cool the reaction mixture to allow the isonitrosoaceto-p-toluidide to precipitate.

  • Filter the precipitate, wash with water, and dry thoroughly.

Part B: Cyclization to 5-Methylisatin

  • Carefully and in small portions, add the dried isonitrosoaceto-p-toluidide to concentrated sulfuric acid with efficient stirring and cooling to maintain a controlled temperature.

  • Once the addition is complete, gently heat the mixture if necessary to complete the cyclization, monitoring by TLC.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Filter the precipitated crude 5-methylisatin, wash thoroughly with cold water to remove acid, and dry.

  • Purify the crude product by recrystallization from glacial acetic acid.

Protocol 2: N-Methylation of 5-Methylisatin

This protocol is a reliable method for the N-methylation of isatin derivatives.

Reagents and Materials:

  • 5-Methylisatin

  • Potassium Carbonate (K₂CO₃)

  • Methyl Iodide (CH₃I)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve 5-methylisatin in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.

  • Add potassium carbonate to the solution.

  • Add methyl iodide to the reaction mixture.

  • Stir the mixture at room temperature or gently heat to 70°C. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture and pour it into ice water to precipitate the product.

  • Collect the precipitate by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude 1,5-Dimethylindoline-2,3-dione from ethanol to obtain a pure product.

V. Visualizations

Diagram 1: Overall Synthesis Workflow

G cluster_0 Step 1: Sandmeyer Synthesis of 5-Methylisatin cluster_1 Step 2: N-Methylation p_toluidine p-Toluidine intermediate Isonitrosoaceto-p-toluidide p_toluidine->intermediate Chloral hydrate, Hydroxylamine HCl methylisatin 5-Methylisatin intermediate->methylisatin H2SO4, Heat final_product 1,5-Dimethylindoline-2,3-dione methylisatin->final_product CH3I, K2CO3, DMF

Caption: Overall synthesis workflow for 1,5-Dimethylindoline-2,3-dione.

Diagram 2: Troubleshooting Logic for Low Yield in N-Methylation

G start Low Yield of N-Methylated Product check_deprotonation Is deprotonation complete? start->check_deprotonation check_reagent Is methylating agent active? check_deprotonation->check_reagent Yes solution_base Use stronger base (e.g., NaH) or excess K2CO3 check_deprotonation->solution_base No check_temp Is reaction temperature optimal? check_reagent->check_temp Yes solution_reagent Use fresh methylating agent check_reagent->solution_reagent No solution_temp Gently heat or use microwave synthesis check_temp->solution_temp No end Yield Improved check_temp->end Yes solution_base->end solution_reagent->end

Caption: Troubleshooting decision tree for low yield in N-methylation.

References

Technical Support Center: Crystallization of N-Alkylated Isatins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of N-alkylated isatins.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a question-and-answer format.

Issue 1: The final N-alkylated isatin product is an oil or a sticky solid and fails to crystallize.

  • Question: After the reaction workup and solvent removal, my N-alkylated isatin product remains an oil or a tacky solid that resists crystallization. What are the potential causes and how can I induce solidification?

  • Answer: This is a frequent challenge, often linked to residual high-boiling point solvents or the inherent properties of the N-alkylated isatin derivative.[1][2]

    • Residual Solvents: High-boiling point solvents like N,N-dimethylformamide (DMF), commonly used in N-alkylation reactions, are difficult to remove completely and can inhibit crystallization.[1]

    • Impurities: The presence of unreacted starting materials, by-products, or other impurities can lower the melting point and hinder the formation of a crystal lattice.

    • Greasy N-Alkyl Group: If the N-alkyl substituent is long or "greasy," the resulting isatin derivative may naturally be an oil or a low-melting solid at room temperature.[2]

    Troubleshooting Steps:

    • High Vacuum Drying: Ensure all residual solvent is removed by drying the product under a high vacuum for an extended period, potentially with gentle heating.

    • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is expected to be insoluble, such as hexanes or diethyl ether.[1] This can be done by adding the non-polar solvent to the oil and scratching the side of the flask with a glass rod to create nucleation sites.[1]

    • Column Chromatography: If trituration is unsuccessful, purify the product using column chromatography to remove impurities that may be inhibiting crystallization. A common eluent system is a mixture of hexanes and ethyl acetate.[1]

    • Recrystallization from a Different Solvent System: If a crude solid can be obtained, even in small amounts, attempt recrystallization from various solvent systems. Effective solvents for N-alkylated isatins include ethanol and mixtures of dichloromethane/hexanes.[1]

Issue 2: The yield of the N-alkylation reaction is consistently low.

  • Question: My N-alkylation reaction of isatin is resulting in a very low yield of the desired product. What are the potential causes, and how can I optimize the reaction?

  • Answer: Low yields can stem from incomplete reactions, side reactions, or suboptimal reaction conditions.[1]

    • Incomplete Deprotonation: The N-H of isatin must be deprotonated to form the nucleophilic isatin anion. If the base used is not strong enough or is used in an insufficient amount, the reaction will not proceed to completion.[1]

    • Side Reactions: The isatin core is susceptible to side reactions under basic conditions, such as aldol-type reactions.[1] O-alkylation is another possible side reaction, although N-alkylation is generally favored.[1]

    • Suboptimal Conditions: Reaction time and temperature can significantly impact the yield. Insufficient heating or short reaction times may lead to incomplete conversion, while prolonged heating at high temperatures can cause decomposition.[1]

    Troubleshooting Steps:

    • Choice of Base and Solvent: Ensure the use of a suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), in an appropriate aprotic solvent like DMF or acetonitrile.[3]

    • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time and ensure the complete consumption of the starting isatin.

    • Temperature Control: Optimize the reaction temperature. For many N-alkylations of isatin, a temperature range of 70-80 °C is effective.[1]

Issue 3: The purified product is contaminated with unreacted isatin.

  • Question: Even after purification by column chromatography or recrystallization, my N-alkylated isatin is still contaminated with the starting isatin. How can I effectively remove it?

  • Answer: The similar polarity of some N-alkylated isatins and isatin itself can make separation challenging.[1]

    • Incomplete Reaction: The primary reason for the presence of the starting material is an incomplete reaction.

    • Suboptimal Chromatography: The solvent system used for column chromatography may not be optimal for separating the product from the starting isatin.[1]

    Troubleshooting Steps:

    • Drive the Reaction to Completion: Before focusing on purification, ensure the reaction has gone to completion by using a slight excess of the alkylating agent and base, and by monitoring with TLC.[1]

    • Acid-Base Extraction: Utilize the acidic nature of the N-H proton in the starting isatin. Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate and wash with a dilute aqueous base solution (e.g., 1M NaOH). The unreacted isatin will be deprotonated and extracted into the aqueous layer, while the N-alkylated product remains in the organic layer.[1]

    • Optimize Column Chromatography: If column chromatography is necessary, carefully optimize the eluent system. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can improve separation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for recrystallizing N-alkylated isatins?

A1: The choice of solvent is crucial for successful recrystallization. Ethanol and mixtures of dichloromethane and hexanes have been reported to be effective for recrystallizing N-alkylated isatins.[1] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

Q2: Can I use recrystallization as the sole method of purification?

A2: Yes, if the crude product is relatively pure, recrystallization can be a very effective purification method.[1] It involves dissolving the crude product in a minimum amount of a hot solvent and allowing it to cool slowly to form pure crystals.[1]

Q3: My N-alkylated isatin derivative has a low melting point. Will it be difficult to crystallize?

A3: Compounds with low melting points can indeed be more challenging to crystallize. Impurities can further depress the melting point, making crystallization even more difficult. Ensuring high purity is key. If the pure compound is an oil at room temperature, crystallization will not be possible under standard conditions.

Data Presentation

Due to the limited availability of specific quantitative solubility data for a wide range of N-alkylated isatins in the public literature, the following table provides a qualitative summary of suitable solvents for crystallization. This information is derived from published experimental procedures.

Solvent/Solvent SystemSolubility Profile for N-Alkylated IsatinsUse Case
EthanolGood solubility when hot, poor when coldRecrystallization[1]
Dichloromethane/HexanesSoluble in dichloromethane, insoluble in hexanesRecrystallization (as a solvent/anti-solvent pair)[4]
AcetonitrileModerate solubilityReaction solvent, can be used for recrystallization[4]
2-PropanolModerate solubilityRecrystallization[4]
HexanesPoorly soluble / InsolubleTrituration to induce crystallization; anti-solvent[1]
Diethyl EtherPoorly soluble / InsolubleTrituration to induce crystallization; anti-solvent[1]
N,N-Dimethylformamide (DMF)Highly solubleReaction solvent[1]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Isatin

This protocol is a general method for the N-alkylation of isatin using an alkyl halide.

  • To a solution of isatin (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL), add potassium carbonate (K₂CO₃, 1.3 mmol).[1]

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 mmol) to the reaction mixture.[1]

  • Heat the reaction mixture in an oil bath at 70-80 °C and monitor the progress by TLC.[1]

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.[3]

  • If the product crystallizes, filter the solid, wash with water, and purify by recrystallization or column chromatography.[3]

  • If the product separates as an oil, extract the aqueous mixture with an organic solvent such as ethyl acetate or chloroform. Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]

Protocol 2: Purification by Recrystallization

This protocol describes a general procedure for the purification of a crude solid N-alkylated isatin.

  • Place the crude N-alkylated isatin in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol or a dichloromethane/hexanes mixture) to the flask.

  • Gently heat the mixture while stirring until the solid completely dissolves.[1]

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath to induce crystallization.[1]

  • Once crystals have formed, collect them by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent and dry them under vacuum.[1]

Mandatory Visualization

Troubleshooting_Crystallization start Crude N-Alkylated Isatin (Post-Workup) is_solid Is the product a solid? start->is_solid oil_or_goo Product is an Oil or Sticky Solid is_solid->oil_or_goo No solid Crude Solid Obtained is_solid->solid Yes trituration Triturate with non-polar solvent (e.g., hexanes) oil_or_goo->trituration is_pure Is the solid pure (by TLC/NMR)? solid->is_pure still_oil Still an oil? trituration->still_oil column_chromatography Purify by Column Chromatography pure_crystals Pure Crystalline Product column_chromatography->pure_crystals recrystallization Recrystallize from suitable solvent (e.g., EtOH, DCM/Hexanes) recrystallization->pure_crystals still_oil->solid No still_oil->column_chromatography Yes is_pure->recrystallization No is_pure->pure_crystals Yes

Caption: Troubleshooting workflow for obtaining crystalline N-alkylated isatins.

N_Alkylated_Isatin_Signaling cluster_tubulin_pathway Tubulin Polymerization Inhibition Pathway cluster_kinase_pathway Kinase Inhibition Pathway isatin_derivative N-Alkylated Isatin Derivative tubulin β-Tubulin isatin_derivative->tubulin Binds to Colchicine Site isatin_derivative->tubulin mt_polymerization Microtubule Polymerization isatin_derivative->mt_polymerization Inhibits kinases Protein Kinases (e.g., GSK-3β, VEGFR2, EGFR, CDK2) isatin_derivative->kinases kinase_inhibition Kinase Inhibition isatin_derivative->kinase_inhibition Causes tubulin->mt_polymerization tubulin->mt_polymerization mt_destabilization Microtubule Destabilization mitotic_arrest Mitotic Arrest (G2/M Phase) mt_destabilization->mitotic_arrest caspase_activation Caspase Activation mitotic_arrest->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis downstream_signaling Inhibition of Downstream Signaling Pathways kinases->downstream_signaling kinase_inhibition->kinases Inhibits downstream_signaling->apoptosis

Caption: Signaling pathways affected by certain N-alkylated isatin derivatives.

References

preventing tar formation in isatin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isatin synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the synthesis of isatin and its derivatives, with a specific focus on preventing tar formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of tar formation during isatin synthesis?

A1: Tar formation in isatin synthesis is primarily attributed to the decomposition of starting materials or intermediates under the harsh reaction conditions often employed, such as strong acids and high temperatures.[1] In the Sandmeyer synthesis, for example, charring can occur if the temperature during the sulfuric acid-catalyzed cyclization of isonitrosoacetanilide is not carefully controlled.[2] Incomplete dissolution of the aniline starting material can also lead to the formation of tarry byproducts.[1]

Q2: How can I minimize tar formation in the Sandmeyer isatin synthesis?

A2: To minimize tar formation in the Sandmeyer synthesis, it is crucial to maintain careful control over the reaction temperature. The addition of isonitrosoacetanilide to concentrated sulfuric acid should be done portion-wise with efficient stirring and external cooling to keep the temperature between 60°C and 70°C.[2] After the addition is complete, the reaction mixture is typically heated to 80°C for a short period (around 10 minutes) to ensure complete cyclization without promoting decomposition.[2] Ensuring the aniline is fully dissolved before the reaction begins is another critical step to prevent tarring.[1]

Q3: What strategies can be employed to reduce tar formation in the Stolle isatin synthesis?

A3: In the Stolle synthesis, tar formation can be minimized by maintaining the reaction temperature as low as possible while still achieving a reasonable reaction rate.[1] This method involves the acylation of an aniline with oxalyl chloride followed by a Lewis acid-catalyzed cyclization.[3][4] Ensuring anhydrous conditions during the acylation step and using a dry chlorooxalylanilide intermediate for the cyclization can also help to prevent the formation of tarry side products.[1]

Q4: My crude isatin product is a dark, tarry mess. How can I purify it?

A4: A common and effective method for purifying isatin from tarry impurities involves the formation of a sodium bisulfite addition product.[5] The crude, tarry isatin is treated with an aqueous solution of sodium bisulfite (or sodium pyrosulfite), which selectively reacts with the isatin to form a water-soluble adduct.[5] The tarry impurities, which are generally insoluble in the aqueous solution, can then be removed by filtration. The purified isatin is subsequently regenerated by treating the filtrate with acid.[5] Recrystallization from glacial acetic acid is another effective purification method.[2]

Troubleshooting Guides

Sandmeyer Isatin Synthesis
Issue Possible Cause Troubleshooting Steps
Excessive Tar Formation Reaction temperature too high during cyclization.Add the isonitrosoacetanilide to the sulfuric acid slowly, with vigorous stirring and external cooling, to maintain the temperature between 60-70°C.[2]
Incomplete dissolution of the aniline starting material.Ensure the aniline is completely dissolved in the acidic aqueous solution before proceeding with the addition of other reagents.[1]
Prolonged heating at high temperatures.After the initial addition, heat the reaction mixture to 80°C for only about 10 minutes to complete the reaction without causing decomposition.[2]
Low Yield Incomplete formation of the isonitrosoacetanilide intermediate.Use high-purity starting materials and optimize the reaction time and temperature for the initial condensation step.[1]
Sulfonation of the aromatic ring.Use the minimum effective concentration of sulfuric acid and maintain careful temperature control during the cyclization step.[1]
Product loss during workup.After pouring the reaction mixture onto ice, allow sufficient time for the isatin to fully precipitate before filtration. Wash the precipitate thoroughly with cold water to remove residual acid.[2]
Product Contaminated with Isatin Oxime Hydrolysis of unreacted isonitrosoacetanilide.The formation of isatin oxime can occur from the hydrolysis of any remaining isonitrosoacetanilide.[2] To minimize this, consider adding a "decoy agent," such as an aldehyde or ketone, during the quenching or extraction phase of the workup.[1]
Stolle Isatin Synthesis
Issue Possible Cause Troubleshooting Steps
Significant Tar Formation Decomposition of starting material or intermediate at high temperatures.Maintain the reaction temperature as low as possible to achieve a satisfactory reaction rate.[1]
Low Yield Incomplete acylation of the aniline.Use a slight excess of oxalyl chloride and ensure the reaction is performed under strictly anhydrous conditions.[1]
Incomplete cyclization.Optimize the choice and amount of Lewis acid (e.g., AlCl₃, TiCl₄, BF₃·Et₂O) and the reaction temperature.[1][3] Ensure the chlorooxalylanilide intermediate is thoroughly dried before the cyclization step.[1]

Experimental Protocols

Sandmeyer Isatin Synthesis: A Detailed Protocol

This two-step procedure involves the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization.

Part A: Synthesis of Isonitrosoacetanilide

  • In a 5-L round-bottomed flask, dissolve 90 g of chloral hydrate and 1300 g of crystallized sodium sulfate in 1200 mL of water.

  • Prepare a solution of 46.5 g of aniline in 300 mL of water containing 51.2 g of concentrated hydrochloric acid. Add this aniline solution to the flask.

  • Add a solution of 110 g of hydroxylamine hydrochloride in 500 mL of water to the reaction mixture.

  • Heat the mixture with vigorous boiling for approximately one to two minutes.

  • Cool the solution in running water to crystallize the isonitrosoacetanilide.

  • Filter the product with suction and air-dry. The expected yield is 65-75 g.[2]

Part B: Cyclization to Isatin

  • In a 1-L round-bottomed flask equipped with a mechanical stirrer, warm 600 g of concentrated sulfuric acid to 50°C.

  • Slowly add 75 g of dry isonitrosoacetanilide to the warm sulfuric acid, maintaining the temperature between 60°C and 70°C using external cooling.

  • After the addition is complete, heat the solution to 80°C and maintain this temperature for about 10 minutes.

  • Cool the reaction mixture to room temperature and pour it onto 10-12 times its volume of cracked ice.

  • Allow the mixture to stand for about 30 minutes, then filter the precipitated isatin with suction.

  • Wash the isatin cake several times with cold water to remove residual sulfuric acid and then air-dry.[2]

Visualizations

Sandmeyer_Isatin_Synthesis cluster_step1 Step 1: Isonitrosoacetanilide Formation cluster_step2 Step 2: Cyclization cluster_tar Side Reaction Aniline Aniline Isonitrosoacetanilide Isonitrosoacetanilide Aniline->Isonitrosoacetanilide ChloralHydrate Chloral Hydrate ChloralHydrate->Isonitrosoacetanilide Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Isonitrosoacetanilide SulfuricAcid Conc. H₂SO₄ (60-80°C) Isonitrosoacetanilide->SulfuricAcid Addition Tar Tar Formation Isonitrosoacetanilide->Tar Decomposition (High Temp) Isatin Isatin SulfuricAcid->Isatin Cyclization SulfuricAcid->Tar Side Reactions

Caption: Workflow of the Sandmeyer Isatin Synthesis and Tar Formation.

Stolle_Isatin_Synthesis cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclization cluster_tar Side Reaction Aniline N-Substituted Aniline Chlorooxalylanilide Chlorooxalylanilide Intermediate Aniline->Chlorooxalylanilide OxalylChloride Oxalyl Chloride OxalylChloride->Chlorooxalylanilide LewisAcid Lewis Acid (e.g., AlCl₃) Chlorooxalylanilide->LewisAcid Treatment Tar Tar Formation Chlorooxalylanilide->Tar Decomposition (High Temp) Isatin N-Substituted Isatin LewisAcid->Isatin Cyclization

Caption: Workflow of the Stolle Isatin Synthesis and Tar Formation.

References

Technical Support Center: Regioselectivity in Substituted Isatin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for substituted isatin synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding regioselectivity issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic methods for preparing substituted isatins, and what are their main regioselectivity challenges?

A1: The most common methods for synthesizing substituted isatins are the Sandmeyer, Stolle, and Gassman syntheses. While effective, these classical methods often face significant regioselectivity challenges, particularly when using meta-substituted anilines as starting materials. This frequently results in the formation of difficult-to-separate mixtures of 4- and 6-substituted isatin regioisomers.[1][2][3] A more modern and highly regioselective alternative is the Directed Ortho-Metalation (DoM) strategy.[1]

Synthetic Method General Description Regioselectivity Issues
Sandmeyer Synthesis A two-step process involving the formation of an isonitrosoacetanilide from an aniline, followed by acid-catalyzed cyclization.[1][4]With meta-substituted anilines, electrophilic cyclization can occur at either ortho position to the amino group, leading to mixtures of 4- and 6-substituted isatins.[1]
Stolle Synthesis Involves the reaction of an aniline with oxalyl chloride to form a chlorooxalylanilide intermediate, which is then cyclized using a Lewis acid.[1][5]Similar to the Sandmeyer synthesis, the cyclization of intermediates from meta-substituted anilines often yields a mixture of 4- and 6-substituted products.[1]
Gassman Synthesis Proceeds through a 3-methylthio-2-oxindole intermediate, which is then oxidized to the corresponding isatin.[1][6]This method also generally lacks regioselectivity when starting with meta-substituted anilines.[3]
Directed Ortho-Metalation (DoM) Utilizes a directing group on the nitrogen of the aniline to achieve lithiation at a specific ortho position, followed by reaction with an electrophile and subsequent cyclization.[1][7]Offers excellent regiocontrol, allowing for the specific synthesis of 4-substituted isatins from meta-substituted anilines.[1]
Q2: How do electron-donating and electron-withdrawing substituents on the aniline ring affect regioselectivity in classical isatin syntheses?

A2: The electronic nature of the substituent at the meta-position of the aniline ring influences the position of electrophilic cyclization.

  • Electron-donating groups (EDGs) such as methoxy (-OCH₃) or methyl (-CH₃) activate the aromatic ring towards electrophilic substitution. In the case of meta-substituted anilines, an EDG will preferentially direct the cyclization to its ortho and para positions. This often leads to a mixture of 4- and 6-substituted isatins, with the exact ratio depending on a complex interplay of steric and electronic factors.

  • Electron-withdrawing groups (EWGs) like nitro (-NO₂) or halogens (-F, -Cl, -Br) deactivate the aromatic ring. For meta-substituted anilines, the EWG directs incoming electrophiles to the meta position relative to itself. This can sometimes lead to improved regioselectivity for one isomer over the other, but mixtures are still common. For instance, the synthesis of halo-functionalized isatins from the corresponding haloanilines is a common application of the Sandmeyer reaction.[8]

Q3: I am obtaining a mixture of 4- and 6-substituted isatins. How can I separate these regioisomers?

A3: The separation of 4- and 6-substituted isatin isomers can be challenging due to their similar polarities. However, several chromatographic techniques have been successfully employed:

  • Column Chromatography: Careful selection of the stationary phase (e.g., silica gel or alumina) and the eluent system is crucial. For instance, a mixture of hexane and ethyl acetate is often used.[9]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be an effective method for separating positional isomers.[10][11] Specialized columns, such as those with phenyl-based stationary phases, can offer enhanced selectivity for aromatic compounds.[10]

  • High-Speed Counter-Current Chromatography (HSCCC): This technique has been reported as a rapid and efficient method for the separation of isomeric isatin derivatives.[12]

Q4: How can I confirm the identity of the 4- and 6-substituted regioisomers?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for distinguishing between 4- and 6-substituted isatins. The substitution pattern on the aromatic ring leads to distinct chemical shifts and coupling patterns for the aromatic protons.[13][14] Comparing the acquired ¹H NMR and ¹³C NMR spectra with literature data or using 2D NMR techniques (like COSY and HMBC) can provide unambiguous structural elucidation.[15]

Troubleshooting Guides

Sandmeyer Isatin Synthesis
Problem Possible Cause(s) Suggested Solution(s)
Low Yield 1. Incomplete formation of the isonitrosoacetanilide intermediate. 2. Incomplete cyclization. 3. Sulfonation of the aromatic ring as a side reaction.[1] 4. Poor solubility of the aniline starting material.[16]1. Ensure high purity of starting materials and optimize reaction time and temperature for the condensation step.[1] 2. Maintain the cyclization temperature (typically around 80°C) for a sufficient duration.[1] 3. Use the minimum effective concentration of sulfuric acid and control the temperature during cyclization.[1] Consider using methanesulfonic acid as an alternative to sulfuric acid for poorly soluble substrates.[16] 4. For lipophilic anilines, consider using co-solvents to improve solubility.[17]
Formation of Tarry Material Decomposition of starting materials or intermediates under harsh acidic and high-temperature conditions.[1][18]Ensure the aniline is fully dissolved before initiating the reaction.[19] Add the isonitrosoacetanilide to the acid in portions with efficient stirring and cooling to control the exothermic reaction.[1]
Presence of Isatin Oxime Impurity Hydrolysis of unreacted isonitrosoacetanilide during workup.[19]During the quenching or extraction phase, add a "decoy agent" such as an aldehyde or ketone to react with any excess hydroxylamine.[1]
Stolle Isatin Synthesis
Problem Possible Cause(s) Suggested Solution(s)
Low Yield 1. Incomplete acylation of the aniline. 2. Incomplete cyclization.[1]1. Use a slight excess of oxalyl chloride and ensure anhydrous reaction conditions.[1] 2. Optimize the choice and amount of Lewis acid (e.g., AlCl₃, TiCl₄, BF₃·Et₂O) and the reaction temperature. Ensure the chlorooxalylanilide intermediate is completely dry before cyclization.[1]
Decomposition of Reactants The reaction is too vigorous or the temperature is too high.Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate.[1]
Gassman Isatin Synthesis
Problem Possible Cause(s) Suggested Solution(s)
Low Yield 1. Incomplete formation of the 3-methylthio-2-oxindole intermediate. 2. Incomplete oxidation of the intermediate to isatin.[1]1. Optimize the reaction conditions for the formation of the azasulfonium salt. The stability of the N-chloro intermediate is crucial and is influenced by the electronic nature of the aniline substituents.[3] 2. Use an appropriate oxidizing agent (e.g., N-chlorosuccinimide followed by hydrolysis) and ensure complete conversion.[1]
Sulfur-Containing Byproducts Incomplete reaction or side reactions involving the methylthio group.Purify the crude product using column chromatography.[1]

Experimental Protocols

Protocol 1: Sandmeyer Synthesis of a Substituted Isatin

This two-step protocol is a general procedure and may require optimization for specific substrates.

Part A: Synthesis of the Isonitrosoacetanilide Intermediate [1]

  • In a suitable reaction flask, dissolve chloral hydrate (1.1 eq) and sodium sulfate (e.g., 12 eq) in water.

  • Add a solution of the desired substituted aniline (1.0 eq) in dilute hydrochloric acid.

  • Add a solution of hydroxylamine hydrochloride (2.2 eq) in water to the reaction mixture.

  • Heat the mixture to reflux (approximately 90-100°C) and monitor the reaction by TLC until the aniline is consumed.

  • Cool the reaction mixture in an ice bath to precipitate the isonitrosoacetanilide product.

  • Filter the solid, wash thoroughly with cold water, and air-dry.

Part B: Acid-Catalyzed Cyclization to the Isatin [1]

  • Carefully and in small portions, add the dry isonitrosoacetanilide from Part A to pre-warmed (50-60°C) concentrated sulfuric acid with vigorous stirring. Maintain the temperature between 60-70°C during the addition.

  • After the addition is complete, heat the mixture to 80°C for 10-15 minutes to complete the cyclization.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Filter the precipitated crude isatin, wash it thoroughly with cold water until the washings are neutral, and dry.

  • Purify the crude isatin by recrystallization from a suitable solvent (e.g., glacial acetic acid or ethanol).

Protocol 2: Directed Ortho-Metalation (DoM) for Regioselective Synthesis of 4-Substituted Isatins

This method provides a highly regioselective route to 4-substituted isatins from meta-substituted anilines by using an N-pivaloyl or N-Boc protecting/directing group.[18]

Step 1: N-Protection of the meta-Substituted Aniline

  • Dissolve the meta-substituted aniline (1.0 eq) in a suitable solvent (e.g., dichloromethane or THF).

  • Add a base such as triethylamine or pyridine (1.2 eq).

  • Slowly add the protecting group reagent (e.g., pivaloyl chloride or di-tert-butyl dicarbonate, 1.1 eq) at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure. Purify the N-protected aniline if necessary.

Step 2: Directed Ortho-Metalation and Reaction with Diethyl Oxalate [18]

  • Dissolve the N-protected aniline (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool to -78°C.

  • Slowly add a strong base, such as sec-butyllithium or tert-butyllithium (2.2 eq), and stir at -78°C for the specified time (e.g., 1-2 hours) to ensure complete lithiation.

  • Add a solution of diethyl oxalate (1.2 eq) in anhydrous THF dropwise to the reaction mixture at -78°C.

  • Stir at -78°C for 1-2 hours, then allow the reaction to warm to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Deprotection and Cyclization to the 4-Substituted Isatin

  • Dissolve the crude product from Step 2 in a suitable solvent (e.g., methanol or ethanol).

  • Add a strong acid, such as concentrated hydrochloric acid, and heat the mixture to reflux for several hours to effect both deprotection and cyclization.

  • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the final 4-substituted isatin product by column chromatography or recrystallization.

Visualizations

General Workflow for Sandmeyer Isatin Synthesis

Sandmeyer_Workflow cluster_step1 Step 1: Isonitrosoacetanilide Formation cluster_step2 Step 2: Cyclization Aniline Substituted Aniline Reagents1 Chloral Hydrate, Hydroxylamine HCl, Na2SO4, H2O, HCl Aniline->Reagents1 Intermediate Isonitrosoacetanilide Reagents1->Intermediate Intermediate->Intermediate2 Acid Conc. H2SO4 (or other strong acid) Isatin Substituted Isatin Acid->Isatin Intermediate2->Acid

Caption: A simplified workflow for the two-step Sandmeyer isatin synthesis.

Regioselectivity Issue with meta-Substituted Anilines

Regioselectivity Meta_Aniline meta-Substituted Aniline (e.g., m-toluidine) Classical_Synthesis Classical Synthesis (Sandmeyer, Stolle, etc.) Meta_Aniline->Classical_Synthesis Mixture Mixture of Regioisomers Classical_Synthesis->Mixture Poor Regioselectivity Isomer_4 4-Substituted Isatin Mixture->Isomer_4 Isomer_6 6-Substituted Isatin Mixture->Isomer_6

Caption: Classical syntheses often yield isomeric mixtures from meta-anilines.

Directed Ortho-Metalation (DoM) for Regiocontrol

DoM_Workflow start meta-Substituted Aniline protect N-Protection (e.g., Pivaloyl, Boc) start->protect Step 1 dom Directed Ortho-Metalation (sec-BuLi, -78°C) protect->dom Step 2 electrophile Quench with Diethyl Oxalate dom->electrophile Step 3 cyclize Acidic Hydrolysis & Cyclization electrophile->cyclize Step 4 product 4-Substituted Isatin (Single Regioisomer) cyclize->product High Regioselectivity

Caption: The DoM workflow provides a regioselective route to 4-substituted isatins.

References

stability issues of 1,5-Dimethylindoline-2,3-dione in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,5-Dimethylindoline-2,3-dione in solution. The information is intended for researchers, scientists, and drug development professionals. Where specific data for 1,5-Dimethylindoline-2,3-dione is unavailable, information on closely related isatin derivatives is provided as a predictive guide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving 1,5-Dimethylindoline-2,3-dione in solution.

Issue 1: Rapid loss of compound in basic solutions (pH > 7).

  • Question: I am observing a rapid decrease in the concentration of 1,5-Dimethylindoline-2,3-dione when dissolved in a basic buffer. What is causing this instability?

  • Answer: 1,5-Dimethylindoline-2,3-dione, like other isatin derivatives, is susceptible to alkaline hydrolysis. The primary degradation pathway involves the cleavage of the amide bond within the indoline-2,3-dione ring system. This leads to the formation of N-methyl-2-amino-5-methyl-α-oxo-benzeneacetic acid, which may undergo further degradation.

    • Recommendation: For experiments requiring basic conditions, it is crucial to work at low temperatures and for the shortest possible duration. If possible, consider alternative non-aqueous basic conditions or use a pH closer to neutral.

Issue 2: Discoloration and degradation of the compound upon exposure to light.

  • Question: My solution of 1,5-Dimethylindoline-2,3-dione changes color and shows degradation peaks on my chromatogram after being left on the benchtop. What is happening?

  • Answer: Isatin and its derivatives can be susceptible to photodegradation. Exposure to ambient or UV light can induce photochemical reactions, leading to the formation of various degradation products. The specific photolytic degradation pathway for 1,5-Dimethylindoline-2,3-dione has not been extensively studied, but it is a known issue for the isatin scaffold.

    • Recommendation: Protect solutions of 1,5-Dimethylindoline-2,3-dione from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible.

Issue 3: Appearance of unexpected peaks in the chromatogram during thermal stress testing.

  • Question: When I heat my solution of 1,5-Dimethylindoline-2,3-dione, I observe the formation of several new peaks in my HPLC analysis. What are these compounds?

  • Answer: Thermal stress can induce the degradation of 1,5-Dimethylindoline-2,3-dione. The specific degradation products will depend on the solvent and temperature. Potential thermal degradation pathways could involve decarboxylation or other rearrangements of the molecule.

    • Recommendation: If elevated temperatures are necessary for your experiment, perform a preliminary time-course study to determine the rate of degradation at the desired temperature. This will help in defining a stable experimental window.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solutions of 1,5-Dimethylindoline-2,3-dione?

A1: To ensure the stability of 1,5-Dimethylindoline-2,3-dione in solution, it is recommended to:

  • Store solutions at low temperatures (-20°C or -80°C for long-term storage).

  • Protect solutions from light by using amber vials or by wrapping them in aluminum foil.

  • Use a slightly acidic to neutral pH buffer (pH 4-7) if an aqueous solution is required.

  • Consider using anhydrous aprotic solvents for stock solutions, which are generally more stable.

Q2: Which solvents are recommended for dissolving 1,5-Dimethylindoline-2,3-dione?

A2: 1,5-Dimethylindoline-2,3-dione is expected to have good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). For aqueous experiments, it is advisable to first prepare a concentrated stock solution in an organic solvent and then dilute it with the aqueous buffer. Direct dissolution in aqueous buffers, especially at basic pH, may lead to rapid degradation.

Q3: How can I monitor the stability of 1,5-Dimethylindoline-2,3-dione in my experimental setup?

A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), is the recommended approach. This allows for the separation and quantification of the parent compound from its potential degradation products. A well-developed HPLC method will show a decrease in the peak area of 1,5-Dimethylindoline-2,3-dione with a corresponding increase in the peak areas of any degradation products over time.

Q4: Are there any known stabilizers for 1,5-Dimethylindoline-2,3-dione in solution?

A4: While specific stabilizers for 1,5-Dimethylindoline-2,3-dione have not been reported, the use of antioxidants could potentially mitigate oxidative degradation pathways. Common antioxidants used in pharmaceutical preparations include butylated hydroxytoluene (BHT) and ascorbic acid. The suitability and effectiveness of any stabilizer would need to be empirically determined for your specific application.

Data Presentation

Table 1: Predicted Stability of 1,5-Dimethylindoline-2,3-dione under Various Conditions (Based on Isatin Analogs)

ConditionStressorExpected StabilityPotential Degradation Products
Hydrolytic Acidic (pH < 4)Moderately StableLimited degradation expected.
Neutral (pH 7)StableMinimal degradation.
Basic (pH > 8)UnstableRing-opened product (N-methyl-2-amino-5-methyl-α-oxo-benzeneacetic acid)
Oxidative 3% H₂O₂Potentially UnstableOxidized products (e.g., anthranilic acid derivatives)
Photolytic UV/Visible LightPotentially UnstableVarious photoproducts
Thermal 60°CPotentially UnstableThermally induced rearrangement or decomposition products

Experimental Protocols

Protocol 1: General Purpose HPLC-UV Method for Stability Assessment

This protocol provides a starting point for developing a stability-indicating HPLC method for 1,5-Dimethylindoline-2,3-dione. Method optimization will be required.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm and 310 nm (or scan for optimal wavelength).

  • Column Temperature: 30°C.

  • Sample Preparation: Dissolve the compound in a suitable organic solvent (e.g., DMSO) to prepare a stock solution. Dilute the stock solution with the mobile phase or the desired experimental buffer to the working concentration.

Mandatory Visualization

degradation_pathway compound 1,5-Dimethylindoline-2,3-dione intermediate Ring-Opened Intermediate compound->intermediate Alkaline Hydrolysis (OH⁻) oxidized_product Oxidized Products (e.g., Anthranilic Acid Derivative) compound->oxidized_product Oxidation (e.g., H₂O₂) degraded_product N-methyl-2-amino-5-methyl- α-oxo-benzeneacetic acid intermediate->degraded_product Protonation

Caption: Predicted degradation pathway of 1,5-Dimethylindoline-2,3-dione.

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solution Prepare Solution of 1,5-Dimethylindoline-2,3-dione stress_conditions Expose to Stress (pH, Light, Temp) prep_solution->stress_conditions hplc_analysis HPLC-UV Analysis stress_conditions->hplc_analysis Take samples at time points data_analysis Data Analysis (Peak Area vs. Time) hplc_analysis->data_analysis

Caption: Workflow for assessing the stability of 1,5-Dimethylindoline-2,3-dione.

Validation & Comparative

A Comparative Guide to the Reactivity of 1,5-Dimethylindoline-2,3-dione and 1-Methylisatin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of heterocyclic compounds is paramount for the rational design of synthetic pathways and the development of novel therapeutics. This guide provides an objective comparison of the chemical reactivity of 1,5-Dimethylindoline-2,3-dione and 1-methylisatin, supported by experimental data.

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives are versatile scaffolds in organic synthesis, renowned for their broad spectrum of biological activities. The reactivity of the isatin core is significantly influenced by substituents on the indole ring and the nitrogen atom. This guide focuses on two N-methylated derivatives: 1-methylisatin and 1,5-dimethylindoline-2,3-dione. The key structural difference is the presence of a methyl group at the 5-position of the benzene ring in 1,5-dimethylindoline-2,3-dione. This substitution has a discernible impact on the electronic properties and, consequently, the chemical reactivity of the molecule.

Electronic Effects of Substituents

The reactivity of the isatin core is largely dictated by the electrophilicity of the C3-carbonyl group. Substituents on the aromatic ring can either enhance or diminish this electrophilicity through inductive and resonance effects.

  • 1-Methylisatin: The N-methylation removes the acidic N-H proton, allowing for a wider range of reaction conditions. The benzene ring is unsubstituted.

  • 1,5-Dimethylindoline-2,3-dione: In addition to N-methylation, this compound possesses a methyl group at the 5-position. The methyl group is an electron-donating group (EDG) through a positive inductive effect (+I). This donation of electron density to the aromatic ring slightly reduces the electrophilicity of the C3-carbonyl carbon compared to 1-methylisatin.

This difference in electronic character is expected to manifest in their relative reaction rates and yields in various chemical transformations.

Comparative Reactivity Data

To provide a quantitative comparison, we have summarized experimental data from several key reactions that highlight the reactivity of the C3-carbonyl group.

Reaction TypeSubstrateReagent(s)ProductReaction ConditionsYield (%)Reference
Alkaline Hydrolysis 1-MethylisatinPiperidine/H₂ON-methylisatoic acid derivativePseudo-first-order kinetics-[1]
IsatinPiperidine/H₂OIsatoic acid derivativePseudo-first-order kinetics-[1]
Baylis-Hillman Reaction N-Benzylisatin (analogue)Methyl acrylate, DABCO3-hydroxy-3-(1-(methoxycarbonyl)vinyl)indolin-2-one derivativeAcetonitrile, rt, 3h91[2][3]
Aldol Condensation Isatin (parent compound)Acetone, amino alcohol catalyst3-hydroxy-3-(2-oxopropyl)indolin-2-oneDichloromethane, rt, 24h-[4]

Note: Direct comparative experimental data for 1,5-dimethylindoline-2,3-dione in Baylis-Hillman and aldol reactions under identical conditions to 1-methylisatin were not available in the searched literature. However, the general principle of substituent effects suggests that 1,5-dimethylindoline-2,3-dione would exhibit slightly lower reactivity (slower reaction rates or lower yields) in these reactions due to the electron-donating nature of the 5-methyl group.

Key Reactions and Experimental Protocols

Below are detailed experimental protocols for the synthesis of the parent compounds and for representative reactions that illustrate their reactivity.

Synthesis of Isatin Derivatives

The Sandmeyer synthesis is a classical and widely used method for the preparation of isatin and its substituted derivatives.[5]

General Workflow for Sandmeyer Isatin Synthesis

Aniline Aniline Isonitrosoacetanilide Isonitrosoacetanilide Aniline->Isonitrosoacetanilide 1. Chloral hydrate, Na2SO4, H2O 2. Hydroxylamine HCl Isatin Isatin Isonitrosoacetanilide->Isatin H2SO4, heat

Caption: General workflow for the Sandmeyer synthesis of isatins.

Experimental Protocol: Synthesis of 5-Methylisatin (precursor to 1,5-Dimethylindoline-2,3-dione)

  • Synthesis of Isonitrosoacet-p-toluidide: In a 5 L round-bottom flask, dissolve chloral hydrate (0.54 mol) in 1200 mL of water. Add crystallized sodium sulfate (1300 g), followed by a solution of p-toluidine (0.5 mol) in 300 mL of water containing concentrated hydrochloric acid (0.52 mol). Finally, add a solution of hydroxylamine hydrochloride (1.58 mol) in 500 mL of water. Heat the mixture to a vigorous boil for approximately 45 minutes. Upon cooling, the isonitrosoacet-p-toluidide will solidify. Filter the product, air dry, and recrystallize from a suitable solvent.

  • Synthesis of 5-Methylisatin: Warm concentrated sulfuric acid (600 g) to 50 °C in a 1 L round-bottom flask equipped with a mechanical stirrer. Add finely powdered isonitrosoacet-p-toluidide (0.46 mol) at a rate that maintains the temperature between 60-70 °C. After the addition is complete, heat the solution to 80 °C for 10 minutes. Cool the reaction mixture and pour it onto crushed ice (2.5 kg). Filter the precipitated product and wash with cold water.

Experimental Protocol: N-Alkylation of Isatins [6]

  • Prepare a mixture of the isatin (e.g., isatin or 5-methylisatin) (1 mmol), an alkylating agent (e.g., methyl iodide) (1.5 mmol), and a base (e.g., calcium hydride, 3 mmol) in anhydrous DMF.

  • Stir the mixture at 60 °C for 1 hour, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and neutralize with 2 N HCl.

  • Extract the product with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

Comparative Reaction: Alkaline Hydrolysis

A kinetic study of the alkaline hydrolysis of isatin and N-methylisatin provides direct evidence of their relative reactivity. The reaction involves the nucleophilic attack of a hydroxide ion or a secondary amine on the C2-carbonyl (amide) bond, leading to ring opening.[1]

Reaction Pathway

Isatin Isatin Derivative Intermediate Tetrahedral Intermediate Isatin->Intermediate Nucleophilic Attack (e.g., OH⁻) Product Ring-Opened Product Intermediate->Product Ring Opening

Caption: General mechanism of alkaline hydrolysis of isatins.

Experimental Protocol: Kinetic Measurement of Alkaline Hydrolysis [1]

  • The kinetics of the amide bond cleavage of isatin and N-methylisatin are followed spectrophotometrically.

  • The reaction is carried out in the presence of a nucleophile, such as piperidine, in a mixed solvent system (e.g., DMSO-H₂O) at a constant temperature.

  • The reaction is studied under pseudo-first-order conditions by maintaining a large excess of the nucleophile.

  • The rate of the reaction is determined by monitoring the change in absorbance at the wavelength corresponding to the formation of the ring-opened product.

Results: The study on the alkaline hydrolysis of isatin and N-methylisatin in DMSO-water mixtures with piperidine as the nucleophile revealed that N-methylisatin undergoes hydrolysis at a faster rate than isatin. This is attributed to the electron-releasing methyl group on the nitrogen atom, which can influence the stability of the transition state.[1] While this doesn't directly compare 1,5-dimethylindoline-2,3-dione, it highlights the sensitivity of the isatin ring to substituent effects. Based on this, the additional electron-donating methyl group at the 5-position in 1,5-dimethylindoline-2,3-dione would be expected to further modulate the hydrolysis rate.

Conclusion

References

The Impact of N-Methylation on the Biological Activity of Isatin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the structure-activity relationships of pharmacologically active scaffolds is paramount. Isatin, an endogenous indole derivative, has long been recognized for its diverse biological activities. This guide provides a detailed comparison of the biological activities of isatin and its N-methylated derivative, N-methylisatin, focusing on their anticancer, antimicrobial, and anticonvulsant properties. The inclusion of a methyl group at the N1 position significantly influences the molecule's physicochemical properties, which in turn can alter its biological profile.

Comparative Biological Activity Data

The following tables summarize the quantitative data comparing the biological activity of isatin and N-methylisatin.

Anticancer Activity

The antiproliferative effects of isatin and N-methylisatin have been evaluated against various cancer cell lines. N-methylation has been shown to modulate the cytotoxic potential of the isatin scaffold.

CompoundCell LineIC₅₀ (µM)Reference
IsatinHeLa>100[1]
N-MethylisatinHeLa>100[1]
IsatinFem-x>100[1]
N-MethylisatinFem-x65[1]

Notably, while both compounds showed low potency against the HeLa cell line, N-methylisatin exhibited significantly greater activity against the Fem-x human malignant melanoma cell line compared to the parent isatin.[1] It is important to note that in the context of isatin-β-thiosemicarbazone, N-methylation was found to decrease both the activity and selectivity against multidrug-resistant cells.

Antimicrobial Activity

The effect of N-methylation on the antimicrobial properties of isatin is an area of interest for the development of new anti-infective agents.

CompoundOrganismMIC (µg/mL)Reference
IsatinEscherichia coli>100
N-MethylisatinEscherichia coli>100
IsatinStaphylococcus aureus>100
N-MethylisatinStaphylococcus aureus>100

Direct comparative studies on the antimicrobial activity of isatin versus N-methylisatin are limited in the reviewed literature. The available data on more complex derivatives suggest that modifications at the N1 position can influence antimicrobial potency, but a clear trend for simple methylation is not established.

Anticonvulsant Activity

Isatin and its derivatives have been investigated for their potential as anticonvulsant agents. N-methylation appears to be a favorable modification for enhancing this activity.

CompoundTest ModelED₅₀ (mg/kg)Reference
IsatinMES300
N-Methyl-5-bromo-3-(p-chlorophenylimino)isatinMES<100[2]

While a direct ED₅₀ value for N-methylisatin in the Maximal Electroshock (MES) test was not found, studies on N-methylated isatin derivatives, such as Schiff bases, have shown potent anticonvulsant activity at doses lower than that of isatin.[2] For instance, N-methyl-5-bromo-3-(p-chlorophenylimino)isatin demonstrated activity at a dose of 100 mg/kg in both MES and subcutaneous metrazole (ScMet) screens.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Synthesis of N-Methylisatin

N-methylation of isatin can be achieved through various methods, including classical alkylation and microwave-assisted synthesis.

Conventional N-Methylation:

  • Dissolve isatin (1 mmol) in 5 mL of N,N-dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stirrer.[3]

  • Add potassium carbonate (K₂CO₃, 1.5 mmol).[3]

  • Add methyl iodide (1.2 mmol) to the mixture.[3]

  • Stir the reaction mixture at room temperature or gently heat to 70°C for 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]

  • After completion, cool the mixture to room temperature, add water, and extract with ethyl acetate (3 x 20 mL).[3]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[3]

  • Evaporate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization from ethanol.[3]

Microwave-Assisted N-Methylation:

  • In a microwave-safe vessel, combine isatin (1 mmol), potassium carbonate (1.5 mmol), and a few drops of DMF.[3]

  • Add methyl iodide (1.2 mmol) and seal the vessel.[3]

  • Irradiate the mixture in a microwave reactor at 300 W for 3 minutes.[3]

  • Follow the same workup and purification procedure as the conventional method.[3]

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[4]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[4]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[4]

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[4][5]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[4]

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[6][7]

  • Preparation of Antimicrobial Solutions: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.[7]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard.[7]

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 16-20 hours.[4]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]

Maximal Electroshock (MES) Test for Anticonvulsant Activity

The MES test is a model for generalized tonic-clonic seizures.[8][9]

  • Animal Preparation: Use male mice (e.g., CF-1 or C57BL/6) weighing 25-30 g.[10] Administer the test compound intraperitoneally or orally at various doses.

  • Electrode Application: Apply a drop of a topical anesthetic to the animal's corneas, followed by a drop of saline to ensure good electrical contact.[8]

  • Electroshock Induction: Deliver an alternating current (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes using a convulsiometer.[8][9]

  • Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.[8]

  • ED₅₀ Determination: The effective dose 50 (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.[8]

Signaling Pathways and Mechanisms of Action

Isatin and its derivatives exert their biological effects through various mechanisms, including the modulation of key signaling pathways.

anticancer_pathway cluster_isatin Isatin/N-Methylisatin cluster_cellular_effects Cellular Effects cluster_targets Molecular Targets Isatin Isatin or N-Methylisatin Kinases Protein Kinases (e.g., CDKs, VEGFR, EGFR) Isatin->Kinases Inhibition Caspases Caspases Isatin->Caspases Activation Tubulin Tubulin Polymerization Isatin->Tubulin Inhibition Apoptosis Apoptosis InhibitionProliferation Inhibition of Proliferation Apoptosis->InhibitionProliferation CellCycleArrest Cell Cycle Arrest CellCycleArrest->InhibitionProliferation Kinases->CellCycleArrest Leads to Caspases->Apoptosis Induces Tubulin->CellCycleArrest

Caption: Simplified signaling pathways affected by isatin derivatives in cancer cells.

Isatin derivatives have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of kinase signaling pathways, including those involving Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR).[11][12] They can also cause cell cycle arrest by inhibiting tubulin polymerization.[12] While N-methylation can alter the potency of these effects, the fundamental mechanisms are generally believed to be similar. For instance, N-methylated derivatives of isatin have also been implicated as potential CDK2 inhibitors. The difference in activity observed between isatin and N-methylisatin likely stems from altered lipophilicity, which affects cell membrane permeability and interaction with molecular targets.

Caption: General experimental workflow for comparing the biological activities.

Conclusion

The N-methylation of isatin is a subtle structural modification that can lead to significant changes in its biological activity profile. The available data suggests that N-methylation can enhance the anticancer activity of isatin against certain cell lines and is a promising strategy for developing more potent anticonvulsant agents. However, its effect on antimicrobial activity is less clear and requires further investigation. The provided experimental protocols and an overview of the involved signaling pathways offer a foundational guide for researchers to further explore the therapeutic potential of isatin and its N-methylated derivatives. Future studies should focus on direct, systematic comparisons of isatin and N-methylisatin across a broader range of biological targets and disease models to fully elucidate the impact of this simple yet significant chemical modification.

References

Spectroscopic Analysis for the Structural Confirmation of 1,5-Dimethylisatin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthetic compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of the spectroscopic data used to confirm the structure of 1,5-dimethylisatin, contrasting it with related isatin analogs. Detailed experimental protocols and a logical workflow for spectroscopic analysis are also presented.

The structural elucidation of 1,5-dimethylisatin (1,5-dimethyl-1H-indole-2,3-dione) relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). By analyzing the spectral data, the precise arrangement of atoms and functional groups within the molecule can be determined. This guide compares the expected spectroscopic signatures of 1,5-dimethylisatin with the experimentally determined data for the closely related compounds, 5-methylisatin and N-methylisatin, to provide a clear framework for structural verification.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 1,5-dimethylisatin (predicted) and its structural analogs, 5-methylisatin and N-methylisatin.

¹H NMR Spectroscopy

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton Assignment1,5-Dimethylisatin (Predicted)5-MethylisatinN-Methylisatin
N-CH₃~3.2 ppm (s)-~3.2 ppm (s)
C5-CH₃~2.4 ppm (s)~2.4 ppm (s)-
H4~7.4 ppm (d)~7.4 ppm (d)~7.6 ppm (d)
H6~7.0 ppm (d)~7.0 ppm (d)~7.1 ppm (t)
H7~6.8 ppm (s)~6.8 ppm (s)~7.6 ppm (t)

Prediction for 1,5-dimethylisatin is based on the additive effects of N-methylation and C5-methylation observed in the spectra of N-methylisatin and 5-methylisatin, respectively.

¹³C NMR Spectroscopy

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon Assignment1,5-Dimethylisatin (Predicted)5-MethylisatinN-Methylisatin
N-CH₃~26 ppm-~26 ppm
C5-CH₃~21 ppm~21 ppm-
C2 (C=O)~183 ppm~184 ppm~183 ppm
C3 (C=O)~158 ppm~159 ppm~158 ppm
C3a~117 ppm~118 ppm~117 ppm
C4~138 ppm~138 ppm~125 ppm
C5~133 ppm~133 ppm~123 ppm
C6~125 ppm~125 ppm~138 ppm
C7~110 ppm~111 ppm~110 ppm
C7a~150 ppm~149 ppm~151 ppm

Predicted values for 1,5-dimethylisatin are extrapolated from the data of the mono-methylated analogs.

FT-IR Spectroscopy

Table 3: Key FT-IR Absorption Bands (cm⁻¹)

Functional Group1,5-Dimethylisatin (Predicted)5-Methylisatin
C=O (Amide)~1730 cm⁻¹~1735 cm⁻¹
C=O (Ketone)~1615 cm⁻¹~1620 cm⁻¹
C-H (Aromatic)~3100-3000 cm⁻¹~3100-3000 cm⁻¹
C-H (Aliphatic)~2950-2850 cm⁻¹~2950-2850 cm⁻¹
N-H StretchAbsent~3200 cm⁻¹

The absence of an N-H stretch in the predicted spectrum of 1,5-dimethylisatin is a key differentiating feature from 5-methylisatin.

Mass Spectrometry

Table 4: Mass Spectrometry Data (m/z)

Ion1,5-Dimethylisatin5-MethylisatinN-Methylisatin
[M]⁺175.06161.05161.05
[M-CO]⁺147.07133.05133.05
[M-2CO]⁺119.08105.06105.06

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1.0 s, and 16 scans.

  • ¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. Typical parameters include a 30° pulse width, a relaxation delay of 2.0 s, and 1024 scans.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent disk using a hydraulic press.

  • Data Acquisition: Record the spectrum using an FT-IR spectrometer over a range of 4000-400 cm⁻¹. Collect 16 scans at a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Utilize electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.

  • Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural confirmation of 1,5-dimethylisatin using the described spectroscopic techniques.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation cluster_comparison Comparative Analysis Synthesis Synthesized Compound (1,5-Dimethylisatin) Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structure & Connectivity FTIR FT-IR Spectroscopy Purification->FTIR Functional Groups MS Mass Spectrometry Purification->MS Molecular Weight & Fragmentation Data_Analysis Combined Data Analysis NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Structure_Confirmed Structure Confirmed: 1,5-Dimethylisatin Data_Analysis->Structure_Confirmed Comparison Comparison with Analogs: - 5-Methylisatin - N-Methylisatin Data_Analysis->Comparison

Caption: Workflow for the spectroscopic confirmation of 1,5-dimethylisatin.

A Comparative Analysis of 1,5-Dimethylisatin and 5-Methylisatin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, isatin and its derivatives stand out as a versatile scaffold for the development of novel therapeutic agents. Among these, 5-methylisatin and its N-alkylated counterpart, 1,5-dimethylisatin, have garnered significant interest. This guide provides a comprehensive, data-driven comparison of these two compounds, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into their physicochemical properties, synthesis methodologies, and biological activities, supported by experimental data and protocols.

Physicochemical Properties: A Head-to-Head Comparison

A thorough understanding of the physicochemical properties of a compound is fundamental to drug design and development. The addition of a methyl group at the N1 position in 1,5-dimethylisatin significantly alters its properties compared to 5-methylisatin, primarily by removing the hydrogen bond donor capability and increasing lipophilicity.

Property1,5-Dimethylisatin5-Methylisatin
Molecular Formula C₁₀H₉NO₂C₉H₇NO₂
Molecular Weight 175.18 g/mol 161.16 g/mol [1]
Melting Point 151-153 °C184-188 °C[2]
Appearance Orange to red crystals or powderYellow to orange crystalline solid[3]
Solubility Soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO). Limited solubility in water.Soluble in methanol (25 mg/mL), ethanol, and dimethyl sulfoxide (DMSO). Limited solubility in water.[3]
UV max (in Ethanol) 253 nmNot explicitly found
LogP (Predicted) ~1.8~1.3
Hydrogen Bond Donor Count 01[2]
Hydrogen Bond Acceptor Count 22[2]

Synthesis of 1,5-Dimethylisatin and 5-Methylisatin

The synthesis of these compounds can be achieved through established chemical reactions. Below is a general workflow for their preparation.

Synthesis_Workflow cluster_5_methylisatin Synthesis of 5-Methylisatin cluster_1_5_dimethylisatin Synthesis of 1,5-Dimethylisatin p_toluidine p-Toluidine isonitrosoacetanilide Isonitrosoaceto-p-toluidide p_toluidine->isonitrosoacetanilide chloral_hydrate Chloral Hydrate chloral_hydrate->isonitrosoacetanilide hydroxylamine Hydroxylamine hydroxylamine->isonitrosoacetanilide h2so4 H₂SO₄ isonitrosoacetanilide->h2so4 smi 5-Methylisatin h2so4->smi smi_start 5-Methylisatin base Base (e.g., K₂CO₃) smi_start->base methyl_iodide Methyl Iodide methyl_iodide->base dmi 1,5-Dimethylisatin base->dmi

Caption: General synthetic routes for 5-methylisatin and 1,5-dimethylisatin.

Biological Activities: A Comparative Overview

Both 1,5-dimethylisatin and 5-methylisatin have been investigated for a range of biological activities. While 5-methylisatin has a broader documented spectrum of activity, 1,5-dimethylisatin and its derivatives have shown promising results, particularly in the realm of anticancer research.

Biological Activity1,5-Dimethylisatin5-Methylisatin
Anticancer Derivatives show cytotoxicity against various cancer cell lines. A study on dimethyl-substituted isatin derivatives reported LD50 values between 22-36 ppm against brine shrimp.[4][5]Exhibits a wide range of anticancer activities against cell lines such as breast cancer (MCF-7), leukemia (HL-60), and colon cancer.[6][7]
Antimicrobial Limited direct data available. However, isatin derivatives, in general, are known for their antimicrobial properties.Active against various Gram-positive and Gram-negative bacteria, as well as some fungal strains.[8]
Antiviral Limited direct data available. N-alkylation of isatin derivatives has been explored for antiviral activity.Derivatives have shown activity against a range of viruses, including HIV and SARS-CoV.[1][9][10]
Enzyme Inhibition Not extensively studied.Derivatives have been shown to inhibit enzymes like Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[11]

Key Signaling Pathways

Isatin derivatives exert their biological effects by modulating various cellular signaling pathways. Two of the most relevant pathways in the context of their anticancer activity are the CDK2 and apoptosis signaling pathways.

CDK2_Signaling_Pathway cluster_pathway CDK2 Signaling Pathway in Cell Cycle Progression CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE Cyclin E E2F->CyclinE activates transcription CDK2 CDK2 CyclinE->CDK2 activates CDK2->Rb hyper-phosphorylates S_Phase S-Phase Entry CDK2->S_Phase promotes Isatin_Derivative 5-Methylisatin Derivatives Isatin_Derivative->CDK2 inhibits

Caption: Inhibition of the CDK2 signaling pathway by 5-methylisatin derivatives.

Apoptosis_Signaling_Pathway cluster_pathway Intrinsic Apoptosis Pathway Isatin Isatin Derivatives Mitochondrion Mitochondrion Isatin->Mitochondrion induces stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 activates Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Induction of apoptosis by isatin derivatives via the intrinsic pathway.

Experimental Protocols

To ensure the reproducibility of research findings, detailed experimental protocols are crucial. Below are standardized methodologies for the synthesis and biological evaluation of 1,5-dimethylisatin and 5-methylisatin.

Synthesis of 5-Methylisatin (Sandmeyer Synthesis)
  • Isonitrosoacetanilide Formation:

    • Dissolve chloral hydrate in water.

    • Add crystallized sodium sulfate, followed by a solution of p-toluidine in hydrochloric acid.

    • Finally, add a solution of hydroxylamine hydrochloride.

    • Heat the mixture to form the isonitrosoaceto-p-toluidide precipitate.

    • Filter and dry the precipitate.

  • Cyclization:

    • Add the dried isonitrosoaceto-p-toluidide gradually to pre-warmed concentrated sulfuric acid, maintaining the temperature between 60-70°C.

    • After the addition is complete, heat the mixture to 80°C for about 10 minutes.

    • Pour the reaction mixture onto crushed ice to precipitate the crude 5-methylisatin.

    • Filter, wash with water, and dry the product.

    • Recrystallize from a suitable solvent like glacial acetic acid for purification.

Synthesis of 1,5-Dimethylisatin (N-Alkylation)
  • Reaction Setup:

    • Suspend 5-methylisatin and a base (e.g., potassium carbonate) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Alkylation:

    • Add methyl iodide to the suspension.

    • Heat the reaction mixture (e.g., to 70°C) and monitor the progress by Thin Layer Chromatography (TLC).[12]

  • Work-up and Purification:

    • After the reaction is complete, pour the mixture into ice-cold water to precipitate the crude product.[12]

    • Filter the solid, wash thoroughly with water to remove DMF and inorganic salts, and dry.[12]

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 1,5-dimethylisatin.

Determination of Melting Point
  • Sample Preparation:

    • Finely powder the dry crystalline sample.

    • Pack a small amount of the powder into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Measurement:

    • Place the capillary tube in a melting point apparatus.

    • Heat the sample slowly, at a rate of 1-2 °C per minute, especially near the expected melting point.

    • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point.[13][14][15][16]

Determination of Solubility
  • Qualitative Assessment:

    • Place a small amount (a few milligrams) of the compound into a test tube.

    • Add 1 mL of the solvent (e.g., water, ethanol, DMSO) and shake vigorously for about 1 minute.

    • Observe if the solid dissolves completely. If it does, the compound is considered soluble. If it remains as a solid, it is insoluble. If some dissolves, it is partially soluble.[17][18][19][20]

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of the test compounds (1,5-dimethylisatin or 5-methylisatin) and a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.[21][22]

  • Solubilization and Absorbance Measurement:

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[21][22]

    • Calculate the cell viability and the half-maximal inhibitory concentration (IC50).

Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)
  • Inoculum Preparation:

    • Prepare a standardized suspension of the test microorganism (e.g., bacteria) in a sterile broth.

  • Plate Inoculation:

    • Evenly spread the microbial suspension onto the surface of a Mueller-Hinton agar plate using a sterile swab.[23][24][25]

  • Disk Application:

    • Aseptically place paper disks impregnated with known concentrations of the test compounds onto the agar surface.[23]

  • Incubation:

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement:

    • Measure the diameter of the clear zone of no microbial growth around each disk. The size of the zone indicates the susceptibility of the microorganism to the compound.[26]

This comprehensive guide provides a solid foundation for researchers interested in the comparative study and application of 1,5-dimethylisatin and 5-methylisatin. The provided data and protocols can aid in the design of new experiments and the development of novel therapeutic agents based on the versatile isatin scaffold.

References

alternative methods for the synthesis of 1,5-Dimethylindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 1,5-Dimethylindoline-2,3-dione

This guide provides a comparative analysis of alternative synthetic methodologies for 1,5-Dimethylindoline-2,3-dione, a key intermediate in the development of various heterocyclic compounds. The following sections detail common synthetic routes, presenting experimental data, protocols, and workflow diagrams to aid researchers in selecting the most suitable method for their application.

Quantitative Comparison of Synthetic Methods

The performance of three primary synthetic routes—the Stolle Synthesis, N-Alkylation of 5-Methylisatin, and the Sandmeyer Synthesis—are summarized below. The data highlights key differences in yield, reaction time, and starting materials.

MethodStarting Material(s)Key ReagentsTypical Reaction TimeReported Yield (%)Key Advantages & Disadvantages
Method A: Stolle Synthesis 4-methyl-N-methylaniline, Oxalyl chlorideLewis Acid (e.g., AlCl₃, TiCl₄)2-6 hours60-80%Advantages: Good for N-substituted anilines, relatively short reaction time. Disadvantages: Requires anhydrous conditions, oxalyl chloride is corrosive and moisture-sensitive.
Method B: N-Alkylation 5-Methylisatin, Methyl iodideK₂CO₃, DMF12-24 hours>90%Advantages: High yield, generally clean reaction with simple workup. Disadvantages: Requires the precursor 5-methylisatin, which must be synthesized separately.
Method C: Sandmeyer Synthesis 4-methyl-N-methylanilineChloral hydrate, NH₂OH·HCl, H₂SO₄>24 hours (multi-step)30-50%Advantages: Utilizes simple, readily available starting materials.[1][2] Disadvantages: Lower yields for N-alkylated anilines, harsh acidic conditions, multi-step process.[2]

Experimental Protocols

Detailed experimental procedures for each synthetic method are provided below. These protocols are based on established literature procedures for isatin synthesis.[3][4]

Method A: Stolle Synthesis

The Stolle synthesis is a two-step process involving the formation of an intermediate chlorooxalylanilide, which is then cyclized using a Lewis acid.[3]

  • Step 1: Formation of N-(4-methylphenyl)-N-methyloxamic chloride.

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methyl-N-methylaniline (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or diethyl ether.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add oxalyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude chlorooxalylanilide intermediate.

  • Step 2: Intramolecular Friedel-Crafts Cyclization.

    • Dissolve the crude intermediate in a suitable anhydrous solvent like carbon disulfide or nitrobenzene.

    • Add a Lewis acid, such as aluminum chloride (AlCl₃) (1.2 eq), portion-wise while maintaining the temperature below 10 °C.

    • After the addition is complete, heat the mixture to 60-80 °C and stir for 1-4 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and carefully quench by pouring it onto crushed ice with concentrated HCl.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain 1,5-Dimethylindoline-2,3-dione.

Method B: N-Alkylation of 5-Methylisatin

This method involves the direct methylation of the nitrogen atom of 5-methylisatin.

  • Reaction Setup.

    • In a round-bottom flask, suspend 5-methylisatin (1.0 eq) and anhydrous potassium carbonate (K₂CO₃) (1.5 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Stir the mixture at room temperature for 15-20 minutes.

  • Methylation.

    • Add methyl iodide (CH₃I) (1.2 eq) dropwise to the suspension.

    • Stir the reaction mixture at room temperature overnight (12-24 hours). Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup and Purification.

    • Pour the reaction mixture into ice-cold water. A solid precipitate should form.

    • If necessary, acidify the mixture with dilute HCl to a pH of ~5 to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid thoroughly with water until the filtrate is neutral.

    • Dry the product under vacuum to yield 1,5-Dimethylindoline-2,3-dione, which is often pure enough for subsequent use without further purification.

Method C: Sandmeyer Synthesis (Adapted)

The classical Sandmeyer isatin synthesis involves the reaction of an aniline with chloral hydrate and hydroxylamine hydrochloride, followed by cyclization in strong acid.[2][5]

  • Step 1: Synthesis of Isonitrosoacetanilide Intermediate.

    • In a large flask, dissolve sodium sulfate in water to create a saturated solution.

    • Add 4-methyl-N-methylaniline (1.0 eq), followed by a solution of chloral hydrate (1.0 eq) in water.

    • Heat the mixture to 50-60 °C.

    • Separately, prepare a solution of hydroxylamine hydrochloride (3.0 eq) in water and add it to the reaction mixture in one portion.

    • Heat the mixture to reflux and maintain for 1-2 hours. The intermediate isonitroso-N-(4-methylphenyl)-N-methylacetamide will precipitate upon cooling.

    • Filter the solid and wash with water.

  • Step 2: Cyclization to 1,5-Dimethylindoline-2,3-dione.

    • Slowly add the dried isonitrosoacetanilide intermediate to pre-heated (70-80 °C) concentrated sulfuric acid with vigorous stirring.

    • After the addition is complete, maintain the temperature for an additional 10-15 minutes.

    • Cool the reaction mixture and pour it onto crushed ice.

    • The product will precipitate. Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.

    • Purify the crude product by recrystallization from a suitable solvent like ethanol or acetic acid.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical flow of the synthetic pathways described.

Synthesis_Pathways cluster_stolle cluster_alkylation cluster_sandmeyer SM1 4-methyl-N-methylaniline INT1 N-(4-methylphenyl)-N-methyloxamic chloride SM1->INT1 INT2 Isonitroso-N-(4-methylphenyl)-N- methylacetamide SM1->INT2 SM2 5-Methylisatin PRODUCT 1,5-Dimethylindoline-2,3-dione SM2->PRODUCT SM3 Oxalyl Chloride SM3->INT1 DCM, 0°C SM4 Methyl Iodide SM4->PRODUCT K₂CO₃, DMF SM5 Chloral Hydrate + Hydroxylamine HCl SM5->INT2 Na₂SO₄ (aq), Heat INT1->PRODUCT AlCl₃, Heat INT2->PRODUCT H₂SO₄, Heat

Caption: Comparative workflow for the synthesis of 1,5-Dimethylindoline-2,3-dione.

Logical_Relationship Target 1,5-Dimethylindoline-2,3-dione Synthesis Stolle Stolle Synthesis Target->Stolle NAlkylation N-Alkylation Target->NAlkylation Sandmeyer Sandmeyer Synthesis Target->Sandmeyer Stolle_Feat Good for N-Alkyl Anilines Requires Lewis Acid Stolle->Stolle_Feat NAlk_Feat High Yield Requires Isatin Precursor NAlkylation->NAlk_Feat Sandmeyer_Feat Classic Method Harsh Conditions, Lower Yield Sandmeyer->Sandmeyer_Feat

Caption: Logical relationships between synthetic methods and their key features.

References

A Computational Guide to the Electronic Properties of Substituted Isatins

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the electronic properties of substituted isatins, focusing on key quantum chemical descriptors. The information is intended for researchers, scientists, and professionals in drug development to facilitate the understanding of structure-property relationships in this important class of heterocyclic compounds. Isatin (1H-indole-2,3-dione) and its derivatives are known for a wide range of biological activities, including anticancer, antiviral, and antibacterial properties, making the study of their electronic characteristics crucial for the design of new therapeutic agents.[1][2]

The electronic properties of a molecule, such as the energies of its frontier molecular orbitals (HOMO and LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP), are fundamental to understanding its reactivity, stability, and intermolecular interactions.[3][4] Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating these properties.[5]

Computational Methodology

The data presented in this guide are primarily derived from studies employing Density Functional Theory (DFT), a robust method for calculating the electronic structure of molecules.

Experimental Protocol: DFT Calculations

A common and reliable protocol for calculating the electronic properties of isatin derivatives involves the following steps:

  • Molecular Geometry Optimization: The three-dimensional structure of each substituted isatin molecule is optimized to find its most stable conformation (lowest energy state). This is typically performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) correlation functional, which combines accuracy and computational efficiency.[6][7]

  • Basis Set Selection: A basis set, which is a set of mathematical functions used to build molecular orbitals, is chosen. The 6-311++G(2d,2p) basis set is frequently used for these types of molecules as it provides a good balance for describing electron distribution, including diffuse functions (++) for lone pairs and polarization functions (2d,2p) for describing bond anisotropy.[6][8]

  • Property Calculation: Once the geometry is optimized, electronic properties are calculated at the same level of theory. These properties include:

    • HOMO (Highest Occupied Molecular Orbital) Energy: Related to the molecule's ability to donate electrons.

    • LUMO (Lowest Unoccupied Molecular Orbital) Energy: Related to the molecule's ability to accept electrons.

    • HOMO-LUMO Energy Gap (Eg): An indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.[3]

    • Molecular Electrostatic Potential (MEP): A 3D map of the charge distribution around a molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).[9]

  • Software: These calculations are commonly performed using computational chemistry software packages like Gaussian.[5]

While B3LYP is widely used, other functionals like ωB97XD have been shown to provide high accuracy for HOMO-LUMO gap predictions.[10] The choice of functional can influence the absolute energy values, but the trends observed upon substitution are generally consistent.

Computational Workflow for Electronic Property Analysis

The following diagram illustrates the typical workflow for the computational analysis of substituted isatins.

G Computational Workflow for Isatin Analysis cluster_0 Input Preparation cluster_1 Computational Calculation (DFT) cluster_2 Analysis & Interpretation A Define Molecules: Isatin & Substituted Derivatives B Geometry Optimization (e.g., B3LYP/6-311++G(2d,2p)) A->B C Frequency Calculation (Confirm Minimum Energy) B->C Verify Stability D Calculate Electronic Properties: - HOMO/LUMO Energies - Molecular Electrostatic Potential (MEP) - Dipole Moment, etc. C->D Proceed with Stable Structure E Analyze Frontier Orbitals (HOMO/LUMO) D->E F Evaluate HOMO-LUMO Gap (Reactivity) D->F G Visualize MEP (Reactive Sites) D->G H Correlate with Biological Activity (QSAR) E->H F->H G->H

Caption: A flowchart of the DFT-based computational analysis of substituted isatins.

Comparison of Electronic Properties

The introduction of different substituent groups at various positions on the isatin ring system significantly modulates its electronic properties. This is primarily due to the electron-donating or electron-withdrawing nature of the substituents.

Frontier Molecular Orbitals (HOMO & LUMO) and Energy Gap

The HOMO-LUMO energy gap is a critical parameter for assessing the stability of a molecule. A lower energy gap implies that less energy is required to excite an electron, suggesting higher chemical reactivity.[3] The table below summarizes the calculated electronic properties for isatin and several 5-substituted derivatives in their neutral form.

Table 1: Comparison of Calculated Electronic Properties of 5-Substituted Isatins (Neutral Form)

CompoundSubstituent (at C5)HOMO (eV)LUMO (eV)Energy Gap (Eg, eV)
Isatin-H-6.61-2.693.92
5-Fluoroisatin-F-6.74-2.863.88
5-Chloroisatin-Cl-6.80-3.073.73
5-Methylisatin-CH3-6.36-2.543.82
5-Methoxyisatin-OCH3-5.99-2.613.38

Data sourced from studies using the B3LYP/6-311++G(2d,2p) level of theory.[6][8]

From the data, it is evident that substitution at the 5-position alters the frontier orbital energies. Electron-withdrawing groups like -F and -Cl tend to lower both HOMO and LUMO energies. Conversely, electron-donating groups like -CH3 and -OCH3 raise the HOMO energy level significantly. A key finding is that substitution generally leads to a decrease in the HOMO-LUMO energy gap compared to the parent isatin molecule, indicating an increase in reactivity.[6][8] The 5-methoxyisatin derivative shows the smallest energy gap, suggesting it is the most reactive among the compounds listed.[8]

Global Reactivity Descriptors

Beyond the HOMO-LUMO gap, other parameters can be calculated to describe the global reactivity of a molecule. These descriptors provide further insight into the chemical behavior and stability.

Table 2: Calculated Global Reactivity Descriptors for a Substituted Isatin Derivative (DHBFHP)

ParameterSymbolValueInterpretation
Chemical Potentialµ-4.16 eVThe tendency of electrons to escape from the system.
Absolute Hardnessη1.83 eVResistance to change in electron distribution.
Global Softnessσ0.55 eV-1The inverse of hardness; measure of polarizability.
Global Electrophilicity Indexω4.73 eVA measure of the ability to accept electrons.

Data for 2-(2-(4-(dimethylamino)benzylidene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (DHBFHP) calculated at the B3LYP/6-311G(d,p) level.

These parameters are useful in Quantitative Structure-Activity Relationship (QSAR) studies, which aim to correlate a molecule's chemical structure with its biological activity.[11] For instance, the electrophilicity index can help predict how a molecule might interact with biological nucleophiles.

Molecular Electrostatic Potential (MEP)

The MEP is a valuable tool for identifying the sites of electrophilic and nucleophilic attack. In an MEP map, electron-rich regions (negative potential) are susceptible to electrophilic attack, while electron-poor regions (positive potential) are prone to nucleophilic attack.

For isatin and its derivatives, the most negative potential is typically located around the carbonyl oxygen atoms, making them sites for electrophilic interaction. The region around the N-H group generally shows a positive potential, indicating a site for nucleophilic interaction.[9] Substituents can significantly alter the MEP landscape, thereby influencing how the molecule docks with a biological target.[4]

G Isatin MEP and Reactivity cluster_MEP Molecular Electrostatic Potential (MEP) cluster_Sites Reactive Sites cluster_Reactions Interaction Type Isatin Isatin Core Carbonyls C=O Groups NH_Group N-H Group Neg_Pot Negative Potential (Electron-Rich) Electro_Attack Electrophilic Attack Neg_Pot->Electro_Attack Pos_Pot Positive Potential (Electron-Poor) Nucleo_Attack Nucleophilic Attack Pos_Pot->Nucleo_Attack Carbonyls->Neg_Pot NH_Group->Pos_Pot

Caption: Relationship between MEP regions and reactive sites on the isatin molecule.

Conclusion

The electronic properties of isatin can be effectively tuned through the introduction of various substituents. Computational DFT studies provide reliable insights into how these modifications influence frontier orbital energies, chemical reactivity, and potential interaction sites. Electron-donating groups tend to increase the HOMO energy and decrease the HOMO-LUMO gap, enhancing reactivity, while electron-withdrawing groups lower the energies of both frontier orbitals. This comparative data is invaluable for the rational design of novel isatin derivatives with tailored electronic properties for applications in medicinal chemistry and materials science.

References

Validating the Purity of Synthesized 1,5-Dimethylindoline-2,3-dione: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity determination in many pharmaceutical and research settings, offering high resolution, sensitivity, and quantitative accuracy. However, a multi-faceted approach employing complementary techniques provides a more robust and comprehensive purity profile. This guide will delve into the practical application and expected outcomes of HPLC, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Thin-Layer Chromatography (TLC) in the analysis of 1,5-Dimethylindoline-2,3-dione.

Comparative Analysis of Purity Validation Methods

A summary of the key performance characteristics of each analytical technique for the purity validation of 1,5-Dimethylindoline-2,3-dione is presented below. This allows for a quick comparison to aid in selecting the most appropriate method(s) for a given research or development stage.

TechniquePrincipleInformation ProvidedThroughputCostKey AdvantagesLimitations
HPLC Differential partitioning of analytes between a stationary and mobile phase.Quantitative purity (area %), retention time, detection of non-volatile impurities.HighHighHigh precision, accuracy, and sensitivity; well-established and validated methods available.Requires reference standards for quantification; can be time-consuming for method development.
NMR Nuclear spin transitions in a magnetic field.Structural confirmation, identification and quantification of impurities (qNMR), isomeric purity.LowHighProvides detailed structural information; can be quantitative without a specific reference standard for the impurity.Lower sensitivity compared to HPLC and MS; complex mixtures can be difficult to interpret.
MS Mass-to-charge ratio of ionized molecules.Molecular weight confirmation, elemental composition (HRMS), identification of impurities by mass.HighHighHigh sensitivity and specificity; can be coupled with chromatography (LC-MS, GC-MS) for enhanced separation.Isomers are often indistinguishable; ionization efficiency can vary between compounds.
TLC Differential migration of analytes on a solid support with a liquid mobile phase.Qualitative assessment of purity, number of components, reaction monitoring.HighLowSimple, rapid, and inexpensive; useful for quick screening and reaction progress monitoring.Not quantitative; lower resolution and sensitivity compared to HPLC.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for isatin derivatives and can be adapted for the specific analysis of 1,5-Dimethylindoline-2,3-dione.

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method suitable for the purity analysis of 1,5-Dimethylindoline-2,3-dione.

Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (TFA)

  • Sample of synthesized 1,5-Dimethylindoline-2,3-dione

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10-90% B over 15 minutes, hold at 90% B for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the synthesized 1,5-Dimethylindoline-2,3-dione in acetonitrile/water (50:50, v/v) at a concentration of approximately 1 mg/mL.

  • From the stock solution, prepare a working solution of 100 µg/mL in the same diluent.

  • Filter the working solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak corresponding to 1,5-Dimethylindoline-2,3-dione relative to the total area of all peaks in the chromatogram. A pure sample should exhibit a single major peak with minimal to no impurity peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can be used to assess purity by identifying signals from impurities.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • Sample of synthesized 1,5-Dimethylindoline-2,3-dione

Sample Preparation:

  • Dissolve approximately 5-10 mg of the synthesized 1,5-Dimethylindoline-2,3-dione in about 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.

  • Ensure the sample is fully dissolved.

Data Acquisition and Analysis:

  • Acquire ¹H and ¹³C NMR spectra.

  • Expected ¹H NMR Chemical Shifts (in CDCl₃, estimated): Signals for the aromatic protons (around 6.8-7.5 ppm), the N-methyl protons (singlet around 3.2 ppm), and the C5-methyl protons (singlet around 2.3 ppm).[1]

  • Expected ¹³C NMR Chemical Shifts (in CDCl₃, estimated): Signals for the two carbonyl carbons (around 158 and 182 ppm), aromatic carbons, and the two methyl carbons (around 20-30 ppm).[1]

  • Purity is assessed by the absence of unexpected signals. The presence of signals that do not correspond to 1,5-Dimethylindoline-2,3-dione or the solvent indicates the presence of impurities. For quantitative NMR (qNMR), a certified internal standard is added to accurately determine the purity.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and can help identify impurities based on their mass-to-charge ratio.

Instrumentation and Materials:

  • Mass spectrometer (e.g., with Electrospray Ionization - ESI)

  • Syringe pump or Liquid Chromatography (LC) system for sample introduction

  • Methanol or acetonitrile (HPLC grade)

  • Sample of synthesized 1,5-Dimethylindoline-2,3-dione

Sample Preparation:

  • Prepare a dilute solution of the synthesized compound (approximately 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

Data Acquisition and Analysis:

  • Acquire the mass spectrum in positive ion mode.

  • Expected Mass: The exact mass of 1,5-Dimethylindoline-2,3-dione (C₁₀H₉NO₂) is 175.0633 g/mol . The protonated molecule [M+H]⁺ would be observed at m/z 175.0633 + 1.0078 = 176.0711.[1]

  • The presence of other significant ions may indicate impurities or fragmentation of the parent molecule. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Thin-Layer Chromatography (TLC)

TLC is a simple and rapid technique for a qualitative assessment of purity.

Instrumentation and Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile phase (e.g., chloroform:methanol, 9:1 v/v)

  • Capillary tubes for spotting

  • UV lamp (254 nm)

Procedure:

  • Dissolve a small amount of the synthesized 1,5-Dimethylindoline-2,3-dione in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Place the plate in a developing chamber containing the mobile phase.

  • Allow the solvent to ascend the plate.

  • Once the solvent front is near the top, remove the plate and mark the solvent front.

  • Visualize the spots under a UV lamp.

Data Analysis: A pure compound should ideally show a single spot. The presence of multiple spots indicates the presence of impurities. The retention factor (Rf) value can be calculated for the main spot. For N-methylated isatins, the product is typically less polar than the starting isatin and will have a higher Rf value.[2]

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for validating the purity of synthesized 1,5-Dimethylindoline-2,3-dione.

experimental_workflow cluster_synthesis Synthesis and Initial Assessment cluster_purification Purification cluster_purity_validation Purity Validation cluster_results Results and Conclusion synthesis Synthesize 1,5-Dimethylindoline-2,3-dione tlc_monitoring Monitor reaction by TLC synthesis->tlc_monitoring workup Work-up and Crude Product Isolation tlc_monitoring->workup purification Purify by Column Chromatography or Recrystallization workup->purification hplc HPLC Analysis purification->hplc nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms tlc_final TLC Analysis purification->tlc_final data_analysis Compare Data from all Techniques hplc->data_analysis nmr->data_analysis ms->data_analysis tlc_final->data_analysis conclusion Determine Final Purity data_analysis->conclusion hplc_workflow start Prepare Sample and Mobile Phase setup Set up HPLC System and Column start->setup inject Inject Sample setup->inject run Run Gradient Elution inject->run detect Detect at 254 nm run->detect chromatogram Generate Chromatogram detect->chromatogram analyze Integrate Peaks and Calculate Area % chromatogram->analyze report Report Purity analyze->report

References

Unveiling the Anticancer Potential of Isatin Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Isatin (1H-indole-2,3-dione), a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to the potent and diverse biological activities of its derivatives, particularly in the realm of oncology. The versatility of the isatin core allows for chemical modifications at the N-1, C-2, and C-3 positions, leading to a vast library of compounds with a wide spectrum of anticancer activities. This guide provides a comparative analysis of various isatin derivatives, summarizing their cytotoxic effects against different cancer cell lines and detailing the experimental protocols used for their evaluation. The information presented here is intended for researchers, scientists, and drug development professionals to facilitate further investigation and development of isatin-based anticancer therapeutics.

Comparative Anticancer Activity of Isatin Derivatives

The anticancer efficacy of isatin derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. A lower IC50 value indicates a higher potency of the compound. The following table summarizes the IC50 values of various isatin derivatives against a panel of human cancer cell lines.

Derivative TypeSpecific Compound/ModificationCancer Cell LineIC50 (µM)Reference
Isatin-Schiff Bases Scaffold ICBreast (MCF-7)Not specified, but most active of three scaffolds
Prostate (PC-3)Not specified, but most active of three scaffolds
Isatin-Triazole Hybrids Compound 13Gastric (MGC-803)9.78[1]
Compound 18Leukemia (THP-1)<1[1]
Isatin-Coumarin Hybrids Triazole tetheredVariousA few µM (as tubulin polymerization inhibitors)[2]
Isatin-Hydrazone Hybrids Isatin-triazole hydrazone (Compound 16)Breast (MCF-7)6.22[1]
Liver (HepG2)8.14[1]
Breast (MDA-MB-435s)9.94[1]
Symmetrical bis-Schiff baseLung (A549), Cervical (HeLa), Liver (HepG2), Glioblastoma (U251), Gastric (SGC-7901)Significant activity reported[3]
Isatin-Indole Hybrids Compound 17Breast (ZR-75)0.74[2]
Colon (HT-29)2.02[2]
Lung (A549)0.76[2]
Compound 36Lung (A549)7.3[2]
Breast (MDA-MB-231)4.7[2]
Colon (HCT-116)2.6[2]
Other Hybrids Moxifloxacin-isatin hybridLiver (HepG2), Breast (MCF-7), Prostate (DU-145)32 - 77[3]
Isatin–pyrazole hybridBreast (MDA-MB-468)10.24 ± 1.27[2]
Breast (MDA-MB-231)8.23 ± 1.87[2]
Triazole–isatin hybrid (Compound 44)Breast (MCF-7)0.67 ± 0.12[2]
Breast (HCC1937)0.53 ± 0.11[2]
Metal Complexes Nickel(II) bis(isatin thiosemicarbazone)Myeloma (IM-9)7.92 ± 1.03[1][3]
Copper(II) and Cobalt(II) complexes of isatin-hydrazine pyrazine derivativesColon (HCT116), Breast (MCF7), Cervical (HeLa)Higher cytotoxicity than free ligands[3]

Experimental Protocols

The evaluation of the anticancer activity of isatin derivatives involves a series of in vitro assays to determine their effects on cell viability, proliferation, apoptosis, and cell cycle progression. Detailed methodologies for these key experiments are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[4][5] The amount of formazan produced is proportional to the number of living cells.[4]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[4]

  • Compound Treatment: Treat the cells with various concentrations of the isatin derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 550-600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control group and determine the IC50 value by plotting a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated with a fluorochrome like FITC, can identify early apoptotic cells.[6] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Treat cells with the isatin derivative at its IC50 concentration for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash them with cold PBS.[7]

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI staining solutions to the cell suspension.[8][9]

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[6][8]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[9] The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be quantified based on their fluorescence signals.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent dye that binds stoichiometrically to DNA, so the fluorescence intensity is directly proportional to the DNA content.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the isatin derivative and harvest them as described for the apoptosis assay.

  • Cell Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight to permeabilize the cell membrane.[3][10]

  • Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).[3]

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[3]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle can be determined from the resulting DNA histogram.

Visualizing Mechanisms and Workflows

To better understand the mechanisms of action of isatin derivatives and the experimental processes involved in their evaluation, the following diagrams are provided.

experimental_workflow General Experimental Workflow for Anticancer Evaluation cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Anticancer Screening cluster_mechanistic Mechanism of Action Studies cluster_invivo In Vivo Studies (Optional) synthesis Synthesis of Isatin Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cell_culture Cancer Cell Line Culture synthesis->cell_culture mtt_assay MTT Assay for Cytotoxicity (IC50) cell_culture->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) mtt_assay->apoptosis_assay western_blot Western Blot (Protein Expression) mtt_assay->western_blot cell_cycle_assay Cell Cycle Analysis (PI Staining) apoptosis_assay->cell_cycle_assay animal_model Xenograft Animal Model cell_cycle_assay->animal_model kinase_assay Kinase Inhibition Assay western_blot->kinase_assay efficacy_study Tumor Growth Inhibition animal_model->efficacy_study conclusion Conclusion & Further Development efficacy_study->conclusion

Caption: A flowchart of the typical experimental workflow for evaluating the anticancer properties of isatin derivatives.

Many isatin derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. One such critical target is the Cyclin-Dependent Kinase 2 (CDK2), which plays a pivotal role in cell cycle progression.[2][11]

CDK2_pathway Inhibition of the CDK2 Signaling Pathway by Isatin Derivatives cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits CyclinE Cyclin E E2F->CyclinE activates transcription of pRb p-Rb CyclinE_CDK2 Cyclin E / CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication promotes Cell_Cycle_Arrest G1/S Cell Cycle Arrest CyclinE_CDK2->Cell_Cycle_Arrest Isatin_Derivative Isatin Derivative Isatin_Derivative->CDK2 inhibits Isatin_Derivative->Cell_Cycle_Arrest

Caption: A diagram illustrating the inhibition of the CDK2 signaling pathway by isatin derivatives, leading to cell cycle arrest.

Another significant target for isatin derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis.[12][13]

VEGFR2_pathway Inhibition of the VEGFR-2 Signaling Pathway by Isatin Derivatives cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds & activates PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates Ras Ras VEGFR2->Ras activates Anti_Angiogenesis Inhibition of Angiogenesis VEGFR2->Anti_Angiogenesis Isatin_Derivative Isatin Derivative Isatin_Derivative->VEGFR2 inhibits Isatin_Derivative->Anti_Angiogenesis PKC PKC PLCg->PKC Akt Akt PI3K->Akt MAPK MAPK Ras->MAPK Proliferation Proliferation PKC->Proliferation Survival Survival Akt->Survival MAPK->Proliferation Migration Migration MAPK->Migration

Caption: A diagram showing how isatin derivatives can inhibit the VEGFR-2 signaling pathway, leading to anti-angiogenic effects.

References

Comparative Guide to the C3-Carbonyl Reactivity of 1,5-Dimethylisatin and Other Isatin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of the C3-carbonyl group in 1,5-dimethylisatin relative to other substituted isatins. The reactivity of this electrophilic center is crucial for the synthesis of a diverse array of biologically active compounds. This document outlines the electronic factors governing this reactivity, presents comparative data based on established physical organic principles, and provides a detailed experimental protocol for quantitative assessment.

Understanding C3-Carbonyl Reactivity in Isatins

Isatin (1H-indole-2,3-dione) is a versatile scaffold in medicinal chemistry and drug discovery.[1][2] Its chemical utility is largely dictated by the electrophilicity of the C3-carbonyl group, which is a primary site for nucleophilic attack. This reactivity is significantly influenced by the nature and position of substituents on the aromatic ring.

The C3-carbonyl carbon in isatin is electron-deficient due to the polarization of the carbon-oxygen double bond and the influence of the adjacent C2-carbonyl group. This inherent electrophilicity can be modulated by substituents on the benzene ring.

  • Electron-Donating Groups (EDGs): Substituents such as alkyl (e.g., -CH₃) and alkoxy (-OCH₃) groups increase the electron density of the aromatic ring through inductive and resonance effects. This increased electron density is relayed to the C3-carbonyl group, reducing its partial positive charge and thus decreasing its electrophilicity. Consequently, isatins with electron-donating groups exhibit lower reactivity towards nucleophiles. 1,5-dimethylisatin, with a methyl group at the 5-position, is a prime example of an isatin with deactivated C3-carbonyl reactivity compared to unsubstituted isatin.

  • Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (-NO₂), halogens (-Cl, -Br), and cyano (-CN) groups decrease the electron density of the aromatic ring. This withdrawal of electron density enhances the electrophilicity of the C3-carbonyl carbon, making it more susceptible to nucleophilic attack. Therefore, isatins bearing electron-withdrawing groups are generally more reactive at the C3-position.

The following diagram illustrates the influence of substituents on the electrophilicity of the C3-carbonyl in isatins.

Influence of Substituents on Isatin C3-Carbonyl Reactivity Substituent Substituent on Aromatic Ring EDG Electron-Donating Group (e.g., -CH3 in 1,5-dimethylisatin) EWG Electron-Withdrawing Group (e.g., -NO2 in 5-nitroisatin) Isatin_Core Isatin Aromatic Ring EDG->Isatin_Core Increases Electron Density EWG->Isatin_Core Decreases Electron Density C3_Carbonyl C3-Carbonyl Electrophilicity Isatin_Core->C3_Carbonyl Reactivity Reactivity towards Nucleophiles C3_Carbonyl->Reactivity Directly Proportional

Caption: Logical workflow of substituent effects on C3 carbonyl reactivity in isatins.

Quantitative Comparison: The Hammett Equation

The electronic influence of substituents on the reactivity of the C3-carbonyl can be quantitatively predicted using the Hammett equation:

log(k/k₀) = ρσ

Where:

  • k is the rate constant for the reaction of a substituted isatin.

  • k₀ is the rate constant for the reaction of unsubstituted isatin.

  • ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects. For nucleophilic addition to a carbonyl group, ρ is positive.

  • σ (sigma) is the substituent constant, which is a measure of the electronic effect of a particular substituent.

A more positive σ value indicates a stronger electron-withdrawing effect, while a more negative σ value signifies a stronger electron-donating effect. The following table summarizes the Hammett constants (σₚ) for various substituents at the 5-position of the isatin ring and the predicted trend in C3-carbonyl reactivity relative to 1,5-dimethylisatin.

Substituent (at C5)Hammett Constant (σₚ)Predicted C3-Carbonyl Reactivity Trend vs. 1,5-Dimethylisatin
-NO₂0.78Much Higher
-CN0.66Much Higher
-Br0.23Higher
-Cl0.23Higher
-H (Unsubstituted Isatin)0.00Higher
-CH₃ (in 1,5-Dimethylisatin) -0.17 Reference
-OCH₃-0.27Lower

Note: Hammett constants are established reference values. The predicted reactivity trend is based on a positive reaction constant (ρ) for nucleophilic addition to the C3-carbonyl.

Experimental Protocol: Comparative Kinetic Analysis of Isatin Derivatives

This protocol outlines a general method for determining the second-order rate constants for the reaction of various substituted isatins with a nucleophile (e.g., thiosemicarbazide) using UV-Vis spectrophotometry. This allows for a quantitative comparison of their C3-carbonyl reactivity.

Materials:

  • Substituted isatins (e.g., 1,5-dimethylisatin, isatin, 5-nitroisatin, 5-chloroisatin)

  • Thiosemicarbazide

  • Absolute Ethanol (Spectroscopic Grade)

  • Glacial Acetic Acid (Catalyst)

  • UV-Vis Spectrophotometer with temperature control

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Stopwatch

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of each isatin derivative (e.g., 1 mM) in absolute ethanol.

    • Prepare a stock solution of thiosemicarbazide (e.g., 100 mM) in absolute ethanol. A slight warming may be necessary for complete dissolution. Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops per 50 mL).

  • Determination of λmax:

    • Record the UV-Vis spectrum of one of the isatin-thiosemicarbazone products to determine the wavelength of maximum absorbance (λmax). This will be the wavelength used to monitor the reaction progress.

  • Kinetic Measurements:

    • Set the spectrophotometer to the predetermined λmax and maintain a constant temperature (e.g., 25 °C).

    • In a quartz cuvette, place a known volume of the thiosemicarbazide solution (in large excess, e.g., 2.9 mL of a 10 mM solution) and allow it to equilibrate to the set temperature.

    • To initiate the reaction, rapidly inject a small, known volume of the isatin stock solution (e.g., 0.1 mL of a 1 mM solution) into the cuvette, mix quickly, and start recording the absorbance as a function of time.

    • Continue data acquisition until the reaction is complete (i.e., the absorbance value stabilizes).

  • Data Analysis:

    • Under pseudo-first-order conditions (large excess of nucleophile), the reaction follows pseudo-first-order kinetics. Plot the natural logarithm of (A∞ - At) versus time (t), where A∞ is the final absorbance and At is the absorbance at time t.

    • The slope of the resulting straight line is equal to -k_obs, where k_obs is the pseudo-first-order rate constant.

    • The second-order rate constant (k₂) is determined by the equation: k₂ = k_obs / [Nucleophile].

    • Repeat the experiment for each substituted isatin.

  • Comparison:

    • Compare the calculated second-order rate constants (k₂) for the different isatin derivatives. A higher k₂ value indicates a higher reactivity of the C3-carbonyl group.

The following diagram outlines the experimental workflow.

Experimental Workflow for Kinetic Analysis of Isatin Reactivity A Prepare Stock Solutions (Isatins and Nucleophile) B Determine λmax of Product A->B C Set up Spectrophotometer (λmax, Temperature) B->C D Equilibrate Nucleophile in Cuvette C->D E Inject Isatin Solution & Start Measurement D->E F Record Absorbance vs. Time E->F G Plot ln(A∞ - At) vs. Time F->G H Calculate Pseudo-First-Order Rate Constant (k_obs) G->H I Calculate Second-Order Rate Constant (k₂) H->I J Compare k₂ Values for Different Isatins I->J

Caption: Workflow for determining the reaction rate of isatins with a nucleophile.

Conclusion

The reactivity of the C3-carbonyl group in 1,5-dimethylisatin is attenuated compared to unsubstituted isatin and isatins bearing electron-withdrawing groups. This is due to the electron-donating nature of the methyl group at the 5-position, which reduces the electrophilicity of the C3-carbonyl carbon. This principle can be quantitatively predicted using Hammett constants and experimentally verified through kinetic studies. Understanding these reactivity trends is paramount for medicinal chemists and drug development professionals in the rational design and synthesis of novel isatin-based therapeutic agents.

References

comparative docking studies of 1,5-dimethylisatin derivatives in enzyme active sites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Isatin Derivatives as Enzyme Inhibitors

Isatin and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including potent enzyme inhibition. This guide provides a comparative analysis of the docking behaviors of various isatin derivatives within the active sites of several key enzymes implicated in a range of diseases. The data presented herein is compiled from multiple studies to offer a broad perspective on the structure-activity relationships that govern the inhibitory potential of this chemical class. While specific data on 1,5-dimethylisatin derivatives is limited, this guide leverages findings from closely related analogues to provide valuable insights for rational drug design.

Quantitative Docking and Inhibition Data

The inhibitory potential of isatin derivatives has been evaluated against numerous enzymatic targets. The following tables summarize key quantitative data from various studies, including binding energies from molecular docking and experimentally determined IC50 values.

DerivativeTarget EnzymeBinding Score (kcal/mol)IC50 (µM)Reference
Isatin-hydrazone derivative (IB4)Monoamine Oxidase A (MAO-A)-0.015[1]
Isatin-hydrazone derivative (IB3)Monoamine Oxidase A (MAO-A)-0.019[1]
Isatin-hydrazone derivative (IB3)Monoamine Oxidase B (MAO-B)-0.068[1]
Isatin-hydrazone derivative (IB4)Monoamine Oxidase B (MAO-B)-1.87[1]
Sulfonyl Isatin Derivative (4)Monoamine Oxidase A (MAO-A)-4-22 (range for series)[2]
Sulfonyl Isatin Derivative (5)Monoamine Oxidase B (MAO-B)-5-8 (range for series)[2]
2-hydroxy-N'-(2-oxoindolin-3-ylidene) benzohydrazide (VIIc)Cyclooxygenase-2 (COX-2)-57.27-[3][4]
2-hydroxy-N'-(2-oxoindolin-3-ylidene) benzohydrazide (VIId)Cyclooxygenase-2 (COX-2)-62.02-[3][4]
2-hydroxy-N'-(2-oxoindolin-3-ylidene) benzohydrazide (VIIf)Cyclooxygenase-2 (COX-2)-58.18-[3][4]
5,6 Dichloro substituted isatin derivative (IIIe)Cyclooxygenase-2 (COX-2)"Good docking score"-[5]
Isatin-thiazole derivative (6p)α-Glucosidase-5.36 ± 0.13[6]
Isatin-thiazole derivative (6g)α-Glucosidase-5.98 ± 0.12[6]
Isatin-thiazole derivative (6n)α-Glucosidase-6.36 ± 0.12[6]
Isatin-thiazole derivative (6j)α-Glucosidase-6.51 ± 0.13[6]
Chromone-isatin derivative (6j)α-Glucosidase-3.18 ± 0.12[7]
Isatin-based scaffold (IC)Cyclin-Dependent Kinase 2 (CDK2)High Affinity-[8][9]
Methyl isatin derivative (SDI 1)Monoamine Oxidase-8.7651.20[10]
Methyl isatin derivative (SD 2)Monoamine Oxidase-9.2856[10]
Methyl isatin derivative (SDI 1)Indoleamine 2,3-dioxygenase-10.55-[10]
Methyl isatin derivative (SD 2)Indoleamine 2,3-dioxygenase-11.08-[10]

Experimental Protocols

A generalized workflow for the comparative molecular docking of isatin derivatives can be synthesized from the methodologies reported across multiple studies.

Molecular Docking Protocol

1. Ligand Preparation:

  • The 2D structures of the 1,5-dimethylisatin derivatives are drawn using chemical drawing software (e.g., ChemDraw).

  • These structures are then converted to 3D formats.

  • Energy minimization of the ligand structures is performed using a suitable force field (e.g., MMFF94). The optimized structures are saved in a format compatible with the docking software (e.g., PDBQT).

2. Protein Preparation:

  • The 3D crystallographic structure of the target enzyme is retrieved from the Protein Data Bank (PDB).

  • Water molecules and co-crystallized ligands are typically removed from the protein structure.

  • Polar hydrogen atoms are added to the protein, and non-polar hydrogens are merged.

  • Gasteiger charges are computed and assigned to the protein atoms. The prepared protein is saved in a compatible format (e.g., PDBQT).

3. Active Site Definition and Grid Generation:

  • The binding site of the enzyme is defined based on the coordinates of the co-crystallized ligand or through active site prediction algorithms.

  • A grid box is generated around the defined active site, encompassing the binding pocket. The grid parameters (center coordinates and dimensions) are set to cover the entire active site.

4. Docking Simulation:

  • Molecular docking is performed using software such as AutoDock Vina or PatchDock.[5][8]

  • The prepared ligands are docked into the active site of the prepared protein.

  • The docking algorithm, such as the Lamarckian Genetic Algorithm, is employed to explore various conformations and orientations of the ligand within the active site.

  • The results are generated as a series of binding poses for each ligand, ranked by their predicted binding affinity (docking score).

5. Analysis of Docking Results:

  • The binding poses with the lowest energy scores are selected for further analysis.

  • The interactions between the ligand and the amino acid residues of the enzyme's active site (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software like PyMOL or Discovery Studio.

  • A comparative analysis of the docking scores and binding interactions across the series of derivatives is conducted to understand structure-activity relationships.

In Vitro α-Glucosidase Inhibition Assay

This experimental protocol is used to validate the in silico docking predictions for α-glucosidase inhibitors.

1. Preparation of Solutions:

  • An α-glucosidase enzyme solution (e.g., 0.1 U/mL) is prepared in a phosphate buffer (e.g., 0.1 M, pH 6.8).[6]

  • A solution of the substrate, p-nitrophenyl α-D-glucopyranoside (pNPG), is prepared in the same buffer.[6]

  • The isatin derivatives to be tested are dissolved in DMSO to create stock solutions.

2. Assay Procedure:

  • The enzyme solution is pre-incubated with various concentrations of the test compounds for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[6]

  • The enzymatic reaction is initiated by adding the pNPG substrate to the mixture.

  • The reaction is allowed to proceed for a set time (e.g., 30 minutes) at the same temperature.[6]

  • The reaction is terminated by adding a stop solution, such as sodium carbonate.

  • The absorbance of the resulting solution, which contains the product p-nitrophenol, is measured spectrophotometrically at 405 nm.

3. Data Analysis:

  • The percentage of enzyme inhibition is calculated for each concentration of the test compound.

  • The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration. Acarbose is commonly used as a standard reference compound.[6]

Visualizing Molecular Docking and Biological Pathways

To better illustrate the processes involved in these comparative studies, the following diagrams have been generated using Graphviz.

G General Workflow for Comparative Molecular Docking Studies cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) grid_gen Grid Generation (Define Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (PDB Download, Cleaning, Adding Hydrogens) protein_prep->grid_gen docking Molecular Docking (AutoDock, Vina, etc.) grid_gen->docking pose_analysis Pose Analysis (Binding Energy, Interactions) docking->pose_analysis sar_analysis Structure-Activity Relationship (SAR) (Compare Derivatives) pose_analysis->sar_analysis validation Experimental Validation (In vitro assays) sar_analysis->validation G Hypothetical Signaling Pathway Inhibition by an Isatin Derivative cluster_pathway Pro-inflammatory Signaling Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Isatin_Derivative Isatin Derivative Isatin_Derivative->COX2 Inhibition

References

Safety Operating Guide

Proper Disposal of 1,5-Dimethylindoline-2,3-dione: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals handling 1,5-Dimethylindoline-2,3-dione must adhere to stringent safety and disposal protocols due to its hazardous nature. This guide provides essential, step-by-step procedures for the proper disposal of this compound and associated contaminated materials, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Understanding the Hazards

1,5-Dimethylindoline-2,3-dione is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it presents the following risks[1]:

  • Toxic if swallowed (Acute Toxicity, Oral: Category 3)[1]

  • Causes skin irritation (Category 2)[1]

  • May cause an allergic skin reaction (Skin Sensitisation: Category 1)[1]

  • Causes serious eye irritation (Category 2A)[1]

  • May cause respiratory irritation (Specific target organ toxicity - single exposure: Category 3)[1]

Due to its toxicity, all waste generated from the use of 1,5-Dimethylindoline-2,3-dione, including the pure chemical, solutions, and contaminated materials, must be managed as hazardous waste.

Hazardous Waste Classification

While 1,5-Dimethylindoline-2,3-dione is not explicitly listed as a "P" or "U" series hazardous waste by the U.S. Environmental Protection Agency (EPA), its known toxicity requires it to be classified as a characteristic hazardous waste. The specific waste code should be determined in consultation with your institution's Environmental Health and Safety (EHS) department, but it will likely fall under a toxicity characteristic code.

Hazard CharacteristicDescriptionRelevant Information for 1,5-Dimethylindoline-2,3-dione
Toxicity Waste that is harmful or fatal when ingested or absorbed.The SDS for 1,5-Dimethylindoline-2,3-dione explicitly states "H301 Toxic if swallowed."[1]
Ignitability Waste that can create fires under certain conditions.Not identified as a primary hazard.
Corrosivity Waste that has a pH less than or equal to 2 or greater than or equal to 12.5.Not identified as a primary hazard.
Reactivity Waste that is unstable under "normal" conditions.Not identified as a primary hazard.

Step-by-Step Disposal Procedures

The following procedures provide a framework for the safe disposal of 1,5-Dimethylindoline-2,3-dione and related waste. Always consult and follow your institution's specific EHS guidelines.

Step 1: Segregation of Waste

Proper segregation is the first critical step in hazardous waste management.

  • Solid Waste:

    • Unused or expired 1,5-Dimethylindoline-2,3-dione powder.

    • Contaminated items such as weigh boats, filter paper, and absorbent pads used for spill cleanup.

  • Liquid Waste:

    • Solutions containing 1,5-Dimethylindoline-2,3-dione.

    • Rinsate from cleaning contaminated glassware (the first rinse must be collected as hazardous waste).

  • Contaminated Personal Protective Equipment (PPE):

    • Gloves, disposable lab coats, and other PPE that have come into contact with the compound.

Step 2: Waste Accumulation and Storage

All hazardous waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).

  • Container Selection:

    • Use containers that are compatible with the chemical waste. For solid waste, a wide-mouth, sealable container is appropriate. For liquid waste, use a leak-proof container with a secure screw-top cap.

    • Ensure containers are in good condition, free from cracks or leaks.

  • Labeling:

    • As soon as the first drop of waste is added, label the container with the words "Hazardous Waste."

    • The label must include:

      • The full chemical name: "1,5-Dimethylindoline-2,3-dione" (no abbreviations or formulas).

      • The specific hazard(s): "Toxic".

      • The date accumulation started.

      • The name and contact information of the principal investigator or laboratory supervisor.

  • Storage:

    • Keep waste containers securely closed except when adding waste.

    • Store containers in a designated, well-ventilated SAA, away from incompatible materials.

    • Use secondary containment (such as a bin or tray) for liquid waste containers to prevent spills from spreading.

Step 3: Disposal of Contaminated Materials
  • Empty Chemical Containers:

    • If the container held a highly toxic chemical, the first three rinses with a suitable solvent must be collected as hazardous waste.

    • After thorough rinsing and air-drying, obliterate or remove the original label and dispose of the container according to institutional guidelines for non-hazardous solid waste.

  • Contaminated PPE:

    • Contaminated gloves, disposable lab coats, and other PPE must be disposed of as hazardous solid waste.[2]

    • Place contaminated PPE in a designated, labeled hazardous waste container. Do not dispose of it in the regular trash.[3]

    • Follow proper doffing procedures to avoid self-contamination when removing PPE.

Step 4: Requesting Waste Pickup

Once a waste container is full or has been in the SAA for the maximum allowable time (consult your EHS for specific time limits, often up to one year for partially filled containers), request a pickup from your institution's EHS or hazardous waste management department. Do not transport hazardous waste across public areas.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 1,5-Dimethylindoline-2,3-dione waste.

DisposalWorkflow cluster_classification Waste Classification cluster_accumulation Waste Accumulation (in SAA) start Waste Generation (1,5-Dimethylindoline-2,3-dione) solid_waste Solid Waste (Pure compound, contaminated items) start->solid_waste Is it a solid? liquid_waste Liquid Waste (Solutions, rinsate) start->liquid_waste Is it a liquid? ppe_waste Contaminated PPE (Gloves, lab coats) start->ppe_waste Is it contaminated PPE? solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container ppe_container Labeled Solid Hazardous Waste Container ppe_waste->ppe_container disposal_request Request Waste Pickup from EHS solid_container->disposal_request liquid_container->disposal_request ppe_container->disposal_request final_disposal Final Disposal by Licensed Facility disposal_request->final_disposal

Caption: Disposal workflow for 1,5-Dimethylindoline-2,3-dione waste.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of 1,5-Dimethylindoline-2,3-dione, protecting both personnel and the environment. Always prioritize safety and consult with your institution's EHS department for guidance specific to your location and facilities.

References

Essential Safety and Operational Guide for 1,5-Dimethylindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 1,5-Dimethylindoline-2,3-dione. The following procedures are designed to ensure safe handling, use, and disposal of this compound in a laboratory setting.

Hazard Summary:

Based on data for similar chemical structures, 1,5-Dimethylindoline-2,3-dione is presumed to be hazardous. It may be toxic if swallowed and can cause skin, eye, and respiratory irritation.[1][2][3] Adherence to strict safety protocols is mandatory.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling 1,5-Dimethylindoline-2,3-dione. The selection of specific PPE should be based on a risk assessment of the planned experimental procedure.

Protection Type Required Equipment Specifications & Rationale
Eye and Face Protection Chemical safety goggles and/or a face shieldEssential to protect against potential splashes.[4][5][6] Standard safety glasses are insufficient.
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)Inspect gloves for integrity before each use.[1] Use proper glove removal technique to avoid skin contact.[1]
Laboratory coat or chemical-resistant apronTo protect skin and personal clothing from contamination.
Full-body coveralls ("bunny suits")Recommended for procedures with a high risk of splashing or aerosol generation to provide head-to-toe protection.[7]
Shoe coversTo prevent the spread of contamination outside of the laboratory.[7]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hoodTo minimize inhalation exposure.
Air-purifying respirator (APR) with organic vapor cartridges and particulate filtersRequired if work cannot be conducted in a fume hood or if aerosol generation is significant.[4][5] A cartridge change-out schedule is necessary.[4][5][6]
Supplied-air respirator (SAR)Required for emergency situations or high-exposure scenarios where an APR may not provide adequate protection.[4][5]

Operational Plan: Handling and Experimental Workflow

Adherence to a standardized workflow is critical to minimize exposure and ensure experimental integrity.

Pre-Experiment Preparation:

  • Risk Assessment: Evaluate the specific experimental protocol to identify potential hazards and necessary safety controls.

  • PPE Inspection: Ensure all required PPE is available and in good condition.

  • Fume Hood Verification: Confirm the chemical fume hood is functioning correctly.

  • Emergency Equipment: Locate and verify the functionality of the nearest safety shower and eye wash station.

Experimental Procedure:

  • Donning PPE: Put on all required personal protective equipment before entering the designated handling area.

  • Chemical Handling: Conduct all manipulations of 1,5-Dimethylindoline-2,3-dione within a certified chemical fume hood to control vapor and dust exposure.

  • Spill Containment: Keep a spill kit readily accessible. In case of a spill, immediately alert personnel and follow established spill cleanup procedures.

Post-Experiment:

  • Decontamination: Wipe down all surfaces and equipment that may have come into contact with the chemical.

  • Waste Disposal: Segregate and dispose of all contaminated materials as hazardous waste.

  • Doffing PPE: Remove PPE in the designated area, taking care to avoid self-contamination.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[1]

Handling_Workflow cluster_prep Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Risk_Assessment Risk Assessment PPE_Check PPE Check Risk_Assessment->PPE_Check Fume_Hood_Check Fume Hood Check PPE_Check->Fume_Hood_Check Emergency_Prep Emergency Prep Fume_Hood_Check->Emergency_Prep Don_PPE Don PPE Emergency_Prep->Don_PPE Handle_Chemical Handle Chemical in Fume Hood Don_PPE->Handle_Chemical Spill_Kit_Ready Spill Kit Ready Decontaminate Decontaminate Handle_Chemical->Decontaminate Dispose_Waste Dispose Waste Decontaminate->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Doff_PPE->Wash_Hands

Figure 1. Standard workflow for handling 1,5-Dimethylindoline-2,3-dione.

Disposal Plan

Proper disposal of 1,5-Dimethylindoline-2,3-dione and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste:

    • Place contaminated solid waste, including gloves, wipes, and disposable labware, in a designated, clearly labeled hazardous waste container.[8]

    • The container must be in good condition, compatible with the chemical waste, and kept closed except when adding waste.[8]

  • Liquid Waste:

    • Collect all liquid waste containing 1,5-Dimethylindoline-2,3-dione in a separate, sealed, and clearly labeled hazardous waste container.

    • Do not mix with other incompatible waste streams.

  • Sharps:

    • Any contaminated needles or other sharps must be disposed of in a designated sharps container.[9]

Disposal Procedure:

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the chemical name "1,5-Dimethylindoline-2,3-dione".[8]

  • Storage: Store hazardous waste in a designated satellite accumulation area (SAA) that is under the control of the laboratory personnel.[8]

  • Pickup: Arrange for the collection of hazardous waste by the institution's environmental health and safety (EHS) department for final disposal.

Emergency Disposal of Spills:

  • In the event of a spill, collect all cleanup materials (absorbents, contaminated PPE, etc.) and place them in a sealed container for disposal as hazardous waste.[8]

Disposal_Plan cluster_waste_gen Waste Generation cluster_collection Collection & Segregation cluster_disposal Final Disposal Solid_Waste Contaminated Solid Waste (Gloves, Wipes) Solid_Container Labeled Hazardous Solid Waste Container Solid_Waste->Solid_Container Liquid_Waste Contaminated Liquid Waste Liquid_Container Labeled Hazardous Liquid Waste Container Liquid_Waste->Liquid_Container Sharps Contaminated Sharps Sharps_Container Sharps Container Sharps->Sharps_Container SAA Satellite Accumulation Area Solid_Container->SAA Liquid_Container->SAA Sharps_Container->SAA EHS_Pickup EHS Pickup & Disposal SAA->EHS_Pickup

Figure 2. Disposal plan for 1,5-Dimethylindoline-2,3-dione waste.

References

×

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.